Pbrm1-BD2-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C14H11ClN2O |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
5-chloro-2-phenyl-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H11ClN2O/c15-10-7-4-8-11-12(10)14(18)17-13(16-11)9-5-2-1-3-6-9/h1-8,13,16H,(H,17,18) |
InChI Key |
ODBQDJLEOQRRNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=C(C(=CC=C3)Cl)C(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
Probing the Epigenome: A Technical Guide to the Mechanism of Action of PBRM1-BD2-IN-3
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Selective Inhibition of PBRM1's Second Bromodomain
PBRM1-BD2-IN-3 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1).[1] PBRM1 is a critical subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, a key player in regulating gene expression.[2][3] The primary mechanism of action of this compound is its direct binding to the acetyl-lysine binding pocket of PBRM1's BD2, thereby disrupting the interaction between the PBAF complex and acetylated histones on the chromatin. This interference with a fundamental epigenetic reading process ultimately modulates the expression of PBRM1-target genes and affects cellular processes such as proliferation.[3][4]
The discovery of this compound, also identified as compound 12 in the foundational study by Shishodia et al., stemmed from a sophisticated NMR-based fragment screening approach.[1][2] This methodology allowed for the identification of novel chemical scaffolds that could be optimized into potent and selective inhibitors.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (μM) |
| This compound (Compound 12) | PBRM1-BD2 | 1.1 |
Data from Shishodia S, et al. J Med Chem. 2022.[1]
Signaling Pathway and Mechanism of Action
This compound acts by competitively inhibiting the binding of the PBRM1 BD2 domain to acetylated lysine residues on histone tails, particularly H3K14ac.[5][6] This disruption prevents the recruitment or stabilization of the PBAF complex at specific genomic loci, thereby altering chromatin structure and the transcription of target genes involved in cellular processes like cell cycle control and proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening. | Semantic Scholar [semanticscholar.org]
- 5. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Inhibition of PBRM1 Bromodomain 2 by Pbrm1-BD2-IN-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Pbrm1-BD2-IN-3, a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key subunit of the PBAF chromatin remodeling complex and a protein of significant interest in oncology due to its frequent mutation in various cancers, most notably clear cell renal cell carcinoma (ccRCC).[1][2] This document outlines the biochemical and cellular activity of this compound and related compounds, details the experimental methodologies used for its characterization, and illustrates the relevant biological pathways and discovery workflows.
Core Compound Data: this compound (Compound 12)
This compound, referred to as compound 12 in its discovery publication, was identified through a nuclear magnetic resonance (NMR)-based fragment screen.[1][2][3] It represents a valuable chemical tool for probing the function of PBRM1's second bromodomain.
Biochemical Activity
The primary activity of this compound is the inhibition of the interaction between PBRM1-BD2 and acetylated histone peptides.
| Compound | Target | IC50 (µM) | Assay |
| This compound (12) | PBRM1-BD2 | 1.1 ± 0.2 | AlphaScreen |
Table 1: Inhibitory potency of this compound against PBRM1-BD2.[2]
Structure-Activity Relationship (SAR) and Selectivity
The discovery of this compound was part of a broader medicinal chemistry effort to develop potent and selective PBRM1 inhibitors. The following table summarizes the activity of key analogues, highlighting the structure-activity relationships that led to more potent and selective compounds.
| Compound | Modifications from Compound 11 (IC50 = 1.0 µM) | PBRM1-BD2 IC50 (µM) | PBRM1-BD2 K_d_ (µM, ITC) | PBRM1-BD5 K_d_ (µM, ITC) | SMARCA4 K_d_ (µM, ITC) |
| 11 | (Reference Compound) | 1.0 ± 0.2 | 9.3 | 10.1 | 69 |
| 12 (this compound) | 2-fluoro substitution on Ring A | 1.1 ± 0.2 | N/A | N/A | N/A |
| 15 | 2-methyl substitution on Ring A | 0.2 ± 0.04 | 5.5 | 11.1 | No Binding |
| 16 (PBRM1-BD2-IN-5) | 3-methyl substitution on Ring A | 0.26 ± 0.04 | 1.5 | 3.9 | No Binding |
| 34 (PBRM1-BD2-IN-8) | Further optimization of scaffold | 0.16 ± 0.02 | 4.4 | 25 | N/A |
Table 2: Structure-Activity Relationship and Selectivity Profile of PBRM1-BD2 Inhibitors. N/A indicates data not available. The development from compound 11 led to compounds (15, 16, 34) with improved potency and significant selectivity against the SMARCA4 bromodomain, a key off-target.[2][4][5]
PBRM1 Signaling and Therapeutic Rationale
PBRM1 is a component of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression by altering chromatin structure.[6] Its frequent inactivation in ccRCC suggests a tumor suppressor role.[1] However, in other contexts like prostate cancer, PBRM1 can act as a tumor promoter.[1][2][3] PBRM1-mediated signaling is complex and impacts several cancer-relevant pathways.
Caption: PBRM1 Signaling and Point of Intervention.
PBRM1, as part of the PBAF complex, recognizes acetylated histones via its bromodomains (primarily BD2 and BD4), leading to chromatin remodeling and altered gene expression. This impacts pathways controlling cell proliferation, such as p21-mediated cell cycle arrest, and other cancer-associated signaling cascades including the AKT-mTOR and HIF pathways.[7][8] this compound acts by specifically blocking the interaction between PBRM1's second bromodomain and acetylated histones.
Experimental Methodologies
The following sections provide detailed protocols for the key experiments used to characterize this compound and related inhibitors.
Inhibitor Discovery and Validation Workflow
The discovery of selective PBRM1 inhibitors followed a structured, multi-step process beginning with a broad screen and progressively refining for potency and selectivity.
Caption: Workflow for PBRM1-BD2 Inhibitor Discovery.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol
This assay quantitatively measures the inhibition of the PBRM1-BD2 interaction with an acetylated histone H3 peptide.
-
Reagents:
-
His6-tagged PBRM1-BD2 protein
-
Biotinylated histone H3 peptide (acetylated on lysine 14)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Ni2+-chelate Acceptor beads (PerkinElmer)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
-
Procedure:
-
Add 5 µL of assay buffer containing His-PBRM1-BD2 (final concentration ~0.2 µM) and biotin-H3K14ac peptide to a 384-well plate.[2]
-
Add test compound dilutions to the wells. Include positive (DMSO vehicle) and negative (no protein) controls.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a slurry of Ni2+-chelate Acceptor beads in assay buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of a slurry of Streptavidin-coated Donor beads in assay buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The signal decreases as the compound inhibits the protein-peptide interaction.
-
Plot the signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the binding affinity (Kd) and thermodynamics of the interaction between the inhibitor and the bromodomain.
-
Reagents & Equipment:
-
Purified PBRM1-BD2 protein (or other bromodomains for selectivity) dialyzed into ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Test compound dissolved in the final dialysis buffer.
-
Isothermal Titration Calorimeter.
-
-
Procedure:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the concentrated ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
A control titration of ligand into buffer should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[2]
-
Cellular Viability Assay Protocol
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.
-
Materials:
-
Procedure:
-
Seed cells at an appropriate density (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[9]
-
Treat cells with a range of concentrations of the test compound. Include a DMSO vehicle control.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the signal of treated wells to the DMSO control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to calculate the EC50 or GI50 value.
-
Conclusion
This compound is a valuable chemical probe for investigating the biological functions of PBRM1's second bromodomain. While its potency is in the low micromolar range, the SAR studies it anchored have successfully guided the development of more potent and highly selective inhibitors, such as compounds 15, 16, and 34.[2] These compounds demonstrate excellent selectivity against other bromodomains within family VIII, particularly SMARCA4, making them superior tools for dissecting the specific roles of PBRM1 in health and disease. The methodologies and data presented herein provide a comprehensive foundation for researchers aiming to utilize or further develop inhibitors targeting this important epigenetic reader.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbs.com [ijbs.com]
The Role of PBRM1 BD2 in Chromatin Remodeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybromo-1 (PBRM1), a key component of the Polybromo-associated BRG1/BRM-associated factor (PBAF) chromatin remodeling complex, plays a critical role in regulating gene expression and maintaining genome stability.[1][2] Its function is intricately linked to its unique structure, which includes six tandem bromodomains (BDs), making it an essential targeting subunit of the PBAF complex.[2][3] Among these, the second bromodomain, PBRM1 BD2, has emerged as a crucial reader of the histone code, with distinct functionalities that are pivotal for the complex's recruitment to chromatin and its subsequent remodeling activities. This technical guide provides a comprehensive overview of the core functions of PBRM1 BD2, its involvement in key signaling pathways, and detailed experimental protocols for its study.
Core Function of PBRM1 BD2: A Dual-Binding Reader
PBRM1 BD2 functions as a versatile "reader" domain, recognizing specific epigenetic marks on histones and, uniquely, also binding to nucleic acids. This dual-binding capability is central to its role in tethering the PBAF complex to specific genomic loci.
Acetylated Histone Recognition
The primary and most well-characterized function of PBRM1 BD2 is its specific recognition of acetylated lysine residues on histone tails. Extensive research has demonstrated that PBRM1 BD2, in concert with other bromodomains within PBRM1 (notably BD4 and BD5), exhibits a high affinity for histone H3 acetylated at lysine 14 (H3K14ac).[2][4][5] This interaction is a key mechanism for recruiting the PBAF complex to active gene promoters and enhancers, regions often enriched with this histone mark.[2] While individual bromodomains exhibit weak binding, their collaboration within the full-length PBRM1 protein results in a strong and specific interaction with H3K14ac.[4][5]
Novel RNA Binding Activity
Recent studies have unveiled a novel function for PBRM1 BD2: the ability to selectively bind to double-stranded RNA (dsRNA).[1][3] This interaction is significant as it enhances the affinity of BD2 for its primary target, the H3K14ac peptide.[1] This suggests a cooperative mechanism where both histone marks and nuclear RNAs can influence the localization and activity of the PBAF complex. The RNA-binding activity of PBRM1 BD2 is mediated by a distinct binding pocket, and its disruption has been shown to compromise the chromatin association of PBRM1 and its cellular functions.[1][3]
Quantitative Data on PBRM1 BD2 Interactions
The binding affinities of PBRM1 BD2 for various ligands, including small molecule inhibitors, histone peptides, and nucleic acids, have been quantified using several biophysical techniques. These data are crucial for understanding the domain's function and for the development of targeted therapeutics.
Table 1: Binding Affinities of Small Molecule Inhibitors for PBRM1 BD2
| Compound/Fragment | Method | Binding Affinity (Kd) | IC50 | Reference |
| Fragment 5 (2-phenyldihydroquinazolinone) | NMR Titration | 45.3 ± 8.1 μM | - | [6] |
| Fragment 6 (acridone scaffold) | NMR Titration | 79 μM | 127 ± 30 μM | [6] |
| Compound 7 | ITC | 0.7 μM | 0.2 ± 0.02 μM | [6] |
| Compound 8 | ITC | 6.9 μM | 6.3 ± 1.4 μM | [6] |
| Compound 11 | ITC | 9.3 μM | 1.0 ± 0.2 μM | [6] |
| Compound 12 | - | - | 1.1 ± 0.2 μM | [6] |
| Compound 13 | - | - | 1.7 ± 0.3 μM | [6] |
| Compound 14 | - | - | 2.1 ± 0.4 μM | [6] |
| Compound 16 | ITC | 1.5 ± 0.9 μM | 0.26 ± 0.04 μM | [6] |
| Compound 17 | - | - | 0.87 ± 0.14 μM | [6] |
| Compound 20 | - | - | 5.6 ± 1.0 μM | [6] |
| Compound 21 | - | - | 0.86 ± 0.15 μM | [6] |
| Compound 22 | - | - | 1.3 ± 0.3 μM | [6] |
| Compound 24 | - | - | 0.43 ± 0.04 μM | [6] |
| Compound 25 | - | - | 0.22 ± 0.02 μM | [6] |
| Compound 26 | - | - | 0.29 ± 0.05 μM | [6] |
Table 2: Binding Affinities of PBRM1 BD2 for Biological Molecules
| Ligand | Method | Binding Affinity (Kd) | Reference |
| H3K14ac peptide | NMR Titration | 0.41 ± 0.03 mM | [3] |
| H3K14ac peptide (in presence of dsRNAI) | NMR Titration | 0.32 ± 0.06 mM | [3] |
| dsRNAI (stem-loop) | NMR Titration | 0.025 ± 0.008 mM | [1] |
| dsDNA | NMR Titration | 0.91 ± 0.38 mM | [1] |
| ssRNAI (poly-U) | NMR Titration | 0.35 ± 0.08 mM | [1] |
| ssDNA | NMR Titration | 0.13 ± 0.03 mM | [1] |
Signaling Pathways Involving PBRM1 BD2
PBRM1, through the action of its bromodomains including BD2, is implicated in several critical signaling pathways that regulate cell growth, stress response, and tumorigenesis.
PBRM1 and the p53 Pathway
PBRM1 has been identified as a reader of p53 acetylation, a key post-translational modification that governs p53's transcriptional activity. While BD4 is primarily responsible for recognizing acetylated p53, BD2's role in anchoring the PBAF complex to H3K14ac at p53 target gene promoters is crucial for facilitating p53-dependent transcription.[7][8] This highlights a cooperative mechanism where different bromodomains of PBRM1 read distinct acetylation marks on both histones and non-histone proteins to co-activate gene expression.
PBRM1 and Hypoxia-Inducible Factor (HIF) Signaling
PBRM1 plays a role in the cellular response to hypoxia by regulating the activity of HIF-1α.[9][10] While the broader PBAF complex is involved in remodeling chromatin at HIF target genes, PBRM1 itself can bind to HIF-1α mRNA.[9] This suggests a multi-layered regulation where PBRM1 BD2-mediated chromatin targeting and direct RNA binding could cooperate to fine-tune the expression of hypoxia-responsive genes.
PBRM1 and NF-κB Signaling
Loss of PBRM1 has been shown to lead to the aberrant activation of the NF-κB pathway.[11][12] PBRM1-deficient PBAF complexes can be retargeted to distal enhancers containing NF-κB motifs, leading to heightened NF-κB activity.[11] This suggests that PBRM1, likely through the chromatin anchoring function of its bromodomains like BD2, plays a role in restricting the activity of the NF-κB pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate study of PBRM1 BD2 function and its interactions. Below are protocols for key experiments.
Protocol 1: AlphaScreen Assay for PBRM1 BD2 Inhibitor Screening
This protocol describes a competition-based AlphaScreen assay to identify and characterize inhibitors of the PBRM1 BD2-H3K14ac interaction.
Materials:
-
His-tagged PBRM1 BD2 protein
-
Biotinylated H3K14ac peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS
-
Test compounds (dissolved in DMSO)
-
384-well low-volume microplates (e.g., ProxiPlate)
Procedure:
-
Reagent Preparation:
-
Dilute His-tagged PBRM1 BD2 and biotinylated H3K14ac peptide in Assay Buffer to desired working concentrations (optimization required, typically in the low nanomolar range).
-
Prepare a serial dilution of test compounds in DMSO, then dilute in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 2 µL of diluted test compound or DMSO (for controls) to the wells of the 384-well plate.
-
Add 2 µL of diluted His-tagged PBRM1 BD2 to all wells.
-
Add 2 µL of diluted biotinylated H3K14ac peptide to all wells except for the "no peptide" control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Bead Addition:
-
Prepare a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in Assay Buffer.
-
Add 4 µL of the bead mixture to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (DMSO) and negative (no peptide) controls.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorescence Polarization (FP) Assay for Binding Affinity Determination
This protocol outlines the use of a fluorescence polarization assay to quantify the binding affinity between PBRM1 BD2 and a fluorescently labeled ligand (e.g., a fluorescently tagged H3K14ac peptide).
Materials:
-
PBRM1 BD2 protein
-
Fluorescently labeled ligand (e.g., FITC-H3K14ac peptide)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Black, low-binding 384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of PBRM1 BD2 in Assay Buffer.
-
Prepare a stock solution of the fluorescently labeled ligand in Assay Buffer.
-
-
Assay Plate Setup:
-
In the wells of the 384-well plate, create a serial dilution of the PBRM1 BD2 protein in Assay Buffer.
-
To each well, add a fixed, low concentration of the fluorescently labeled ligand (typically in the low nanomolar range, below the expected Kd).
-
Include control wells with only the fluorescent ligand (for minimum polarization) and buffer only (for background).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence polarization values against the concentration of PBRM1 BD2.
-
Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
-
Protocol 3: Nucleosome Pulldown Assay
This protocol describes a method to assess the interaction of PBRM1 BD2 with reconstituted nucleosomes.
Materials:
-
GST-tagged PBRM1 BD2 protein
-
Reconstituted biotinylated nucleosomes (unmodified or with specific histone modifications, e.g., H3K14ac)
-
Streptavidin magnetic beads
-
Binding Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% Nonidet P-40
-
Wash Buffer: Binding Buffer with adjusted NaCl concentration if needed
-
Elution Buffer: 2x SDS-PAGE loading buffer
-
Glutathione agarose beads (for GST pulldown)
Procedure (for biotinylated nucleosome pulldown):
-
Nucleosome Immobilization:
-
Incubate streptavidin magnetic beads with biotinylated nucleosomes in Binding Buffer for 1 hour at 4°C with rotation.
-
Wash the beads twice with Binding Buffer to remove unbound nucleosomes.
-
-
Protein Binding:
-
Add purified GST-tagged PBRM1 BD2 protein to the nucleosome-bound beads.
-
Incubate for 2 hours at 4°C with rotation.
-
-
Washing:
-
Wash the beads three times with Wash Buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins by adding Elution Buffer and heating at 95°C for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-GST antibody.
-
Procedure (for GST-tagged protein pulldown):
-
Protein Immobilization:
-
Incubate glutathione agarose beads with GST-tagged PBRM1 BD2 in Binding Buffer for 1 hour at 4°C.
-
Wash the beads to remove unbound protein.
-
-
Nucleosome Binding:
-
Add reconstituted nucleosomes to the protein-bound beads.
-
Incubate for 2 hours at 4°C.
-
-
Washing and Elution:
-
Follow steps 3 and 4 from the biotinylated nucleosome pulldown protocol.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against histone proteins (e.g., anti-H3).[13]
-
Conclusion
PBRM1 BD2 is a multifaceted reader domain that plays a crucial role in the chromatin targeting of the PBAF complex through its ability to recognize both acetylated histones and double-stranded RNA. Its involvement in key signaling pathways underscores its importance in cellular homeostasis and disease. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the function of PBRM1 BD2 and to develop novel therapeutic strategies targeting this critical component of the chromatin remodeling machinery.
References
- 1. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor " by Weijia Cai, Liya Su et al. [jdc.jefferson.edu]
- 8. researchgate.net [researchgate.net]
- 9. PBRM1 Cooperates with YTHDF2 to Control HIF-1α Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Pbrm1-BD2-IN-3 and its Effects on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polybromo-1 (PBRM1), a defining subunit of the PBAF chromatin remodeling complex, is a critical regulator of gene expression and a protein of significant interest in oncology. Its second bromodomain, PBRM1-BD2, is essential for anchoring the PBAF complex to acetylated histones, thereby facilitating transcriptional regulation. Pbrm1-BD2-IN-3 is a potent small molecule inhibitor targeting this specific bromodomain. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used for its characterization. Furthermore, it explores the broader role of PBRM1 in gene transcription and visualizes the key pathways and experimental workflows.
Introduction to PBRM1 and the PBAF Complex
The landscape of gene expression is intricately regulated by the dynamic structuring of chromatin. The SWI/SNF family of ATP-dependent chromatin remodeling complexes plays a pivotal role in this process by altering nucleosome positions to control DNA accessibility. A key member of this family is the PBAF (Polybromo-associated BRG1/BRM-associated factors) complex. A distinguishing feature of the PBAF complex is the presence of the PBRM1 subunit.
PBRM1 is a large, multi-domain protein containing six tandem bromodomains (BDs). Bromodomains are evolutionarily conserved protein modules that recognize and bind to ε-N-acetylated lysine residues, a common post-translational modification on histone tails and other proteins. This interaction is fundamental for tethering the PBAF complex to specific locations on the genome, thereby influencing the transcription of target genes. The second bromodomain of PBRM1 (PBRM1-BD2) has been identified as a crucial anchor for this chromatin association, making it a prime target for therapeutic intervention.[1][2]
This compound: A Selective Inhibitor of the Second Bromodomain
This compound is a chemical probe designed to selectively inhibit the function of the PBRM1-BD2 domain. By competitively binding to the acetyl-lysine binding pocket of PBRM1-BD2, this inhibitor prevents the interaction of the PBAF complex with acetylated histones. This disruption is hypothesized to modulate the expression of genes that are dependent on PBRM1 for their transcription.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative view of their potency and selectivity.
Table 1: In Vitro Biochemical Activity
| Compound | Target Bromodomain | Assay | IC₅₀ (µM) | K_d (µM) | ΔT_m (°C) | Reference |
| This compound (cpd 12) | PBRM1-BD2 | AlphaScreen | 1.1 | Not Reported | Not Reported | [3] |
| Inhibitor "16" | PBRM1-BD2 | AlphaScreen | 0.26 ± 0.04 | 1.5 ± 0.9 (ITC) | 5.4 | [3] |
| Inhibitor "16" | PBRM1-BD5 | - | Not Reported | 3.9 ± 2.6 (ITC) | Not Reported | [3] |
| Inhibitor "16" | SMARCA2B | - | No Binding | No Binding | Not Reported | [3] |
| Inhibitor "16" | SMARCA4 | - | No Binding | No Binding | Not Reported | [3] |
Table 2: Cellular Activity
| Cell Line | PBRM1 Status | Inhibitor | Outcome | Reference |
| LNCaP | PBRM1-dependent | Inhibitor "16" | Selective inhibition of cell viability | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's activity.
AlphaScreen™ Assay for IC₅₀ Determination
-
Principle: This bead-based proximity assay measures the disruption of the PBRM1-BD2 and acetylated histone peptide interaction.
-
Protocol:
-
A reaction mixture is prepared containing His-tagged PBRM1-BD2 protein and a biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac) in an assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).
-
Serial dilutions of this compound are added to the wells of a 384-well plate.
-
The protein-peptide mixture is dispensed into the wells.
-
The plate is incubated at room temperature for 30 minutes.
-
A suspension of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads is added.
-
The plate is incubated in the dark for 60 minutes to allow for bead-protein/peptide binding.
-
The plate is read on an AlphaScreen-compatible reader. A decrease in signal indicates inhibition.
-
IC₅₀ values are calculated from the resulting dose-response curves.
-
Differential Scanning Fluorimetry (DSF) for Thermal Shift (ΔT_m) Analysis
-
Principle: Ligand binding stabilizes the protein, leading to an increase in its melting temperature (T_m).
-
Protocol:
-
A solution of purified PBRM1-BD2 protein is prepared in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO™ Orange dye (a fluorescent probe that binds to hydrophobic regions of unfolded proteins) is added to the protein solution.
-
The test compound or vehicle (DMSO) is added to the mixture.
-
The samples are aliquoted into a 96-well or 384-well PCR plate.
-
The plate is subjected to a thermal ramp (e.g., 25°C to 95°C at 1°C/min) in a real-time PCR instrument.
-
Fluorescence is monitored as a function of temperature.
-
The T_m is determined from the midpoint of the sigmoidal melting curve. The ΔT_m is the difference in T_m between the compound-treated and vehicle-treated samples.
-
Isothermal Titration Calorimetry (ITC) for K_d Determination
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).
-
Protocol:
-
The purified PBRM1-BD2 protein is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The compound is dissolved in the same buffer.
-
The protein solution is loaded into the sample cell of the ITC instrument.
-
The compound solution is loaded into the injection syringe.
-
A series of small, precise injections of the compound are made into the protein solution.
-
The heat change associated with each injection is measured.
-
The data are plotted as heat change per injection versus the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters, including the K_d.
-
Visualizations of Pathways and Workflows
Caption: Experimental workflow for the characterization of this compound.
Caption: Simplified mechanism of action of this compound.
Effects on Gene Transcription
The direct consequence of PBRM1-BD2 inhibition by this compound is the disruption of PBAF complex recruitment to chromatin. This, in turn, is expected to alter the transcriptional landscape of the cell. While transcriptomic studies specifically using this compound are not yet widely available, research on PBRM1 loss-of-function provides a framework for understanding its role in gene regulation.
Studies involving PBRM1 knockdown or knockout have revealed its involvement in several key cellular processes through the regulation of specific gene sets:
-
Cell Cycle Control: PBRM1 is implicated in the regulation of cell cycle progression. For instance, it has been shown to be necessary for the full induction of the cyclin-dependent kinase inhibitor p21 (CDKN1A) in response to DNA damage.[4]
-
Cell Adhesion and Metabolism: Re-expression of PBRM1 in deficient cells leads to the upregulation of genes involved in cell adhesion and carbohydrate metabolism.[5]
-
Stress Response: PBRM1 plays a role in the transcriptional response to cellular stress.[6]
It is crucial to recognize that the effects of a selective bromodomain inhibitor may not perfectly mirror those of complete protein knockout. Targeted inhibition of PBRM1-BD2 may lead to a more nuanced modulation of a subset of PBRM1-regulated genes. Future research employing RNA-sequencing and ChIP-sequencing following treatment with this compound will be instrumental in delineating the precise transcriptional consequences of selective PBRM1-BD2 inhibition.
Caption: PBRM1-mediated transcriptional regulation and the point of inhibition.
Conclusion and Future Directions
This compound represents a significant tool for dissecting the intricate role of the PBRM1-BD2 domain in health and disease. The data presented herein underscore its utility as a potent and selective chemical probe. While the foundational mechanism of disrupting PBAF complex localization is established, the full spectrum of its downstream effects on gene transcription remains to be elucidated. Future studies should focus on comprehensive transcriptomic and epigenomic analyses to identify the specific gene networks modulated by selective PBRM1-BD2 inhibition. Such investigations will not only deepen our understanding of PBAF-mediated gene regulation but also pave the way for the development of novel therapeutic strategies targeting PBRM1 in cancer and other diseases.
References
- 1. BET Bromodomain Inhibition Blocks an AR-Repressed, E2F1-Activated Treatment-Emergent Neuroendocrine Prostate Cancer Lineage Plasticity Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-omics integration identifies cell-state-specific repression by PBRM1-PIAS1 cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PBRM1 Regulates Stress Response in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Biological Function of PBRM1 using the Chemical Probe Pbrm1-BD2-IN-3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex, is one of the most frequently mutated genes in human cancers, particularly in clear cell renal cell carcinoma (ccRCC). Its role as a tumor suppressor is linked to its function in gene regulation, DNA damage response, and the maintenance of genomic stability. The recent development of selective chemical probes targeting specific domains of PBRM1 has provided powerful tools to dissect its complex biological functions. This technical guide focuses on the utilization of Pbrm1-BD2-IN-3 , a potent and selective inhibitor of the second bromodomain of PBRM1, to investigate the biological roles of PBRM1. This document provides a comprehensive overview of PBRM1's function, detailed experimental protocols for utilizing this compound, and visual representations of the key signaling pathways influenced by PBRM1.
Introduction to PBRM1
PBRM1 is a large protein that serves as a scaffolding subunit of the Polybromo-associated BRG1/BRM-associated factor (PBAF) complex, a subclass of the SWI/SNF chromatin remodeling complexes.[1][2] These complexes utilize the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression. PBRM1 is unique in that it contains six bromodomains (BDs), which are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[3] This ability to "read" the histone code is crucial for targeting the PBAF complex to specific genomic loci.
Mutations in PBRM1 are a hallmark of ccRCC and are also found in other cancers.[2] These mutations often lead to a loss of PBRM1 function, which has been linked to altered gene expression profiles, genomic instability, and dysregulation of key cellular processes, including cell cycle control, apoptosis, and the response to hypoxia.[2][4]
The Chemical Probe: this compound
This compound (also referred to as compound 12 in its discovery publication) is a selective inhibitor of the second bromodomain (BD2) of PBRM1.[5] The development of this probe has been instrumental in allowing researchers to specifically interrogate the function of this particular bromodomain in cellular processes.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound and related compounds from the discovery study by Shishodia et al. This data is crucial for designing experiments and interpreting results.
| Compound | Target | IC50 (µM) | Kd (µM) | Selectivity Notes |
| This compound (Cpd 12) | PBRM1-BD2 | 1.1 | - | Selective over other bromodomains |
| Compound 15 | PBRM1-BD2 | 0.2 | - | Selective over SMARCA2/4 |
| Compound 16 | PBRM1-BD2 | 0.26 | 1.5 | Selective over SMARCA2/4 |
| Compound 25 | PBRM1-BD2 | 0.22 | - | Potent inhibitor |
Data is compiled from Shishodia S, et al. J Med Chem. 2022 Oct 13.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the biological function of PBRM1 using this compound.
Target Engagement and Binding Affinity
3.1.1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to measure the binding of the PBRM1 bromodomain to an acetylated histone peptide and the ability of an inhibitor to disrupt this interaction.
Protocol:
-
Reagents and Materials:
-
Purified recombinant PBRM1-BD2 protein (His-tagged)
-
Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K14ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)
-
384-well white opaque microplates (e.g., OptiPlate-384, PerkinElmer)
-
-
Procedure: a. Prepare a master mix of PBRM1-BD2 protein and biotinylated histone peptide in assay buffer. b. Add the test compound (this compound) at various concentrations to the wells of the 384-well plate. c. Add the protein-peptide mix to the wells and incubate for 15-30 minutes at room temperature. d. Add the Acceptor beads and incubate for 30-60 minutes at room temperature in the dark. e. Add the Donor beads and incubate for 30-60 minutes at room temperature in the dark. f. Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis:
-
The signal will decrease as the inhibitor disrupts the protein-peptide interaction.
-
Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
3.1.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Reagents and Materials:
-
Purified recombinant PBRM1-BD2 protein
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
-
Procedure: a. Dialyze the PBRM1-BD2 protein against the ITC buffer overnight. b. Dissolve this compound in the same dialysis buffer. c. Degas both the protein solution and the inhibitor solution. d. Load the protein solution into the sample cell of the ITC instrument. e. Load the inhibitor solution into the injection syringe. f. Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model to determine the Kd, n, and ΔH.[6]
-
3.1.3. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates that the ligand stabilizes the protein.
Protocol:
-
Reagents and Materials:
-
Purified recombinant PBRM1-BD2 protein
-
This compound
-
Fluorescent dye (e.g., SYPRO Orange)
-
Assay buffer
-
Real-time PCR instrument
-
-
Procedure: a. Prepare a master mix of PBRM1-BD2 protein and SYPRO Orange dye in assay buffer. b. Add the test compound at various concentrations to the wells of a 96-well PCR plate. c. Add the protein-dye mix to the wells. d. Seal the plate and place it in a real-time PCR instrument. e. Program the instrument to slowly increase the temperature while monitoring the fluorescence.
-
Data Analysis:
-
The fluorescence will increase as the protein unfolds and the dye binds to exposed hydrophobic regions.
-
Plot the fluorescence against temperature to obtain a melting curve.
-
The midpoint of the transition is the melting temperature (Tm). A shift in Tm in the presence of the inhibitor indicates binding and stabilization.
-
Cellular Assays
3.2.1. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines (e.g., PBRM1-dependent prostate cancer cell line LNCaP, or ccRCC cell lines with known PBRM1 status)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
-
-
Procedure: a. Seed cells into the 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). c. Equilibrate the plate to room temperature for about 30 minutes. d. Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume). e. Mix on an orbital shaker for 2 minutes to induce cell lysis. f. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. g. Measure the luminescence using a luminometer.[7][8]
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control.
-
Plot the percentage of viable cells against the inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Investigating Downstream Signaling
3.3.1. Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions. This can be used to investigate if this compound disrupts the interaction of PBRM1 with other proteins.
Protocol:
-
Reagents and Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against PBRM1
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
-
Procedure: a. Treat cells with this compound or vehicle control. b. Lyse the cells and clarify the lysate by centrifugation. c. Pre-clear the lysate with protein A/G beads. d. Incubate the pre-cleared lysate with the PBRM1 antibody or control IgG overnight at 4°C. e. Add protein A/G beads to capture the antibody-protein complexes. f. Wash the beads several times with wash buffer. g. Elute the protein complexes from the beads. h. Analyze the eluates by SDS-PAGE and Western blotting using antibodies against potential interacting partners (e.g., p53, YTHDF2).
3.3.2. Gene Expression Analysis (qRT-PCR)
This technique is used to measure the changes in the expression of specific genes in response to treatment with this compound.
Protocol:
-
Reagents and Materials:
-
Cell line of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CDKN1A (p21), HIF-1α target genes) and a housekeeping gene (e.g., GAPDH)
-
-
Procedure: a. Treat cells with this compound or vehicle control. b. Extract total RNA from the cells. c. Synthesize cDNA from the RNA. d. Perform qPCR using the specific primers.
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Key Signaling Pathways Involving PBRM1
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in which PBRM1 is involved. These pathways can be investigated using this compound.
PBRM1 in the p53-p21 Pathway
PBRM1 plays a crucial role in the p53-mediated transcriptional activation of the cell cycle inhibitor p21. The fourth bromodomain (BD4) of PBRM1 recognizes acetylated lysine 382 on p53 (p53K382ac), which is a mark of p53 activation.[2][5] This interaction is thought to facilitate the recruitment of the PBAF complex to the promoter of the CDKN1A gene (encoding p21), leading to its transcription.
PBRM1 and the NF-κB Pathway
Loss of PBRM1 has been shown to lead to the aberrant activation of the pro-tumorigenic NF-κB pathway.[4][9] In PBRM1-deficient cells, the PBAF complex is redistributed to distal enhancer regions containing NF-κB motifs. This leads to heightened NF-κB activity and the expression of downstream target genes that promote cell survival and inflammation.
PBRM1 in the Hypoxia Response Pathway
PBRM1 plays a role in the cellular response to hypoxia by regulating the translation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) mRNA.[1][10] PBRM1 interacts with the m6A reader protein YTHDF2 and is necessary for YTHDF2's binding to HIF-1α mRNA. This interaction promotes the efficient translation of HIF-1α protein, which is a master regulator of the hypoxic response.
Experimental Workflow using this compound
The following diagram outlines a logical workflow for using this compound to investigate the biological function of PBRM1.
Conclusion
This compound is a valuable chemical probe for elucidating the specific functions of the second bromodomain of PBRM1. By employing the biochemical, cellular, and signaling pathway analysis techniques outlined in this guide, researchers can gain deeper insights into the multifaceted roles of PBRM1 in health and disease. This knowledge is critical for the development of novel therapeutic strategies targeting PBRM1-mutated cancers. The provided protocols and pathway diagrams serve as a foundational resource for scientists and drug development professionals embarking on the investigation of PBRM1's biological significance.
References
- 1. PBRM1 Cooperates with YTHDF2 to Control HIF-1α Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor " by Weijia Cai, Liya Su et al. [jdc.jefferson.edu]
- 3. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 8. ch.promega.com [ch.promega.com]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
The Role of PBRM1 in Prostate Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polybromo-1 (PBRM1), a key component of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, has emerged as a significant factor in the progression of various cancers. In prostate cancer, its role is multifaceted and context-dependent, influencing tumor growth, aggressiveness, and response to therapy. This technical guide provides an in-depth analysis of PBRM1's function in prostate cancer progression, detailing its expression patterns, mutational landscape, and involvement in critical signaling pathways. We present quantitative data in structured tables, comprehensive experimental protocols for studying PBRM1, and detailed signaling pathway diagrams to facilitate further research and therapeutic development.
Introduction: PBRM1 in the Context of Prostate Cancer
Prostate cancer (PCa) is a leading cause of cancer-related mortality in men. The progression of PCa from a localized, androgen-dependent state to a metastatic, castration-resistant phenotype involves complex genetic and epigenetic alterations. PBRM1, encoded by the PBRM1 gene, is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin.[1] While extensively studied in clear cell renal cell carcinoma, the role of PBRM1 in prostate cancer is an evolving area of research.[1]
Current evidence suggests that PBRM1's function in prostate cancer is not a simple tumor suppressor or oncogene paradigm. Its expression levels and subcellular localization appear to be key determinants of its impact on disease progression.[2] This guide will synthesize the current understanding of PBRM1 in prostate cancer to serve as a valuable resource for the scientific community.
Quantitative Data on PBRM1 in Prostate Cancer
Summarized below is the key quantitative data regarding PBRM1 expression and mutation in prostate cancer.
Table 1: PBRM1 mRNA Expression in Prostate Cancer vs. Benign Prostatic Hyperplasia (BPH)
| Comparison | Fold Change in PBRM1 mRNA Expression | p-value | Reference |
| Prostate Cancer vs. BPH | 9.8-fold higher in PCa | <0.05 | [1] |
Table 2: PBRM1 Mutation Frequency in Prostate Adenocarcinoma
| Cohort | Number of Patients/Samples | PBRM1 Mutation Frequency | Data Source |
| TCGA, PanCancer Atlas | 494 | 2.9% | cBioPortal[3] |
Table 3: Functional Effects of PBRM1 Knockdown in PC-3 Prostate Cancer Cells
| Functional Assay | Effect of PBRM1 Knockdown | Quantitative Change (vs. Control) | Reference |
| Cell Migration | Increased cell migration | Wound closure significantly increased at 24h | [4] |
| EMT Marker Expression | Increased N-Cadherin expression | Visual increase in Western Blot | [4] |
| Increased TGF-β mRNA expression | Statistically significant increase | [4] |
Key Signaling Pathways Involving PBRM1 in Prostate Cancer
PBRM1 is implicated in several critical signaling pathways that drive prostate cancer progression.
PBRM1 and the DNA Damage Response (DDR) Pathway
PBRM1 plays a role in the DNA damage response, particularly in the context of double-strand breaks (DSBs). Its deficiency has been linked to synthetic lethality with inhibitors of Poly (ADP-ribose) polymerase (PARP) and Ataxia Telangiectasia and Rad3-related (ATR) kinases.[5] The proposed mechanism involves PBRM1's role in chromatin remodeling at sites of DNA damage, facilitating the recruitment of repair proteins. In the absence of PBRM1, cells may become more reliant on other repair pathways, creating a vulnerability that can be exploited by targeted therapies.
PBRM1 and the Androgen Receptor (AR) Signaling Pathway
The androgen receptor is a key driver of prostate cancer growth and progression. While direct interactions between PBRM1 and AR in prostate cancer are still under investigation, the SWI/SNF complex, to which PBRM1 belongs, is known to act as a co-regulator of AR-mediated transcription.[1] Dysregulation of PBRM1 could therefore alter the AR transcriptional program, contributing to disease progression and the development of castration resistance.
PBRM1 and the Epithelial-to-Mesenchymal Transition (EMT) Pathway
EMT is a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness, and is a hallmark of metastatic progression. PBRM1 knockdown in the PC-3 castration-resistant prostate cancer cell line has been shown to upregulate markers of EMT, including N-cadherin, and to increase the expression of TGF-β, a key inducer of EMT.[4] This suggests that loss of PBRM1 function may promote a more aggressive, metastatic phenotype.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of PBRM1 in prostate cancer.
PBRM1 Knockdown using shRNA
This protocol describes the generation of stable PBRM1 knockdown prostate cancer cell lines.
Materials:
-
PC-3 prostate cancer cells
-
Lentiviral vectors containing shRNA targeting PBRM1 (and a non-targeting control)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin for selection
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce PC-3 cells with the collected lentivirus in the presence of polybrene.
-
Selection: 48 hours post-transduction, select for stably transduced cells by adding puromycin to the culture medium.
-
Validation: Confirm PBRM1 knockdown by Western blot and qPCR.
Nuclear and Cytoplasmic Fractionation and Western Blotting
This protocol allows for the assessment of PBRM1 protein levels in different cellular compartments.
Materials:
-
Prostate cancer cells (e.g., PC-3, LNCaP)
-
Cell lysis buffer for cytoplasmic extraction
-
Nuclear extraction buffer
-
Primary antibodies: anti-PBRM1, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Lyse cells in cytoplasmic extraction buffer on ice.
-
Cytoplasmic Fraction: Centrifuge to pellet nuclei and collect the supernatant (cytoplasmic fraction).
-
Nuclear Lysis: Resuspend the nuclear pellet in nuclear extraction buffer.
-
Protein Quantification: Determine the protein concentration of both fractions.
-
SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Prostate cancer cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired compounds.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
Chromatin Immunoprecipitation (ChIP)-Sequencing
This protocol is for identifying the genomic regions where PBRM1 or specific histone modifications are located.
Materials:
-
Prostate cancer cells
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
ChIP lysis buffer
-
Sonicator
-
Antibody specific for PBRM1 or the histone modification of interest (e.g., H3K4me3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Cross-linking: Cross-link proteins to DNA with formaldehyde.
-
Chromatin Preparation: Lyse cells and sonicate to shear chromatin.
-
Immunoprecipitation: Incubate chromatin with the specific antibody overnight.
-
Bead Capture: Capture antibody-chromatin complexes with magnetic beads.
-
Washes: Wash beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute chromatin and reverse cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library and perform next-generation sequencing.
Conclusion and Future Directions
PBRM1 is a complex and important player in the progression of prostate cancer. Its elevated expression and nuclear localization are associated with more aggressive disease, and its role in DNA damage repair and EMT highlights its potential as a therapeutic target. The methodologies and data presented in this guide provide a framework for further investigation into the precise mechanisms by which PBRM1 contributes to prostate cancer pathogenesis. Future research should focus on elucidating the direct molecular interactions of PBRM1 with the AR and DDR pathways, and on exploring the therapeutic potential of targeting PBRM1 or its associated pathways in preclinical models of prostate cancer. A deeper understanding of PBRM1's context-dependent functions will be crucial for the development of novel and effective therapies for this prevalent disease.
References
- 1. New Insights into the Role of Polybromo-1 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prostate Adenocarcinoma (TCGA, PanCancer Atlas) [datacatalog.mskcc.org]
- 4. researchgate.net [researchgate.net]
- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Function of PBRM1 as a Tumor Suppressor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polybromo-1 (PBRM1), also known as BAF180, is a critical tumor suppressor gene frequently mutated in a variety of human cancers, with a particularly high incidence of inactivating mutations in clear cell renal cell carcinoma (ccRCC).[1][2] As a defining subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, PBRM1 plays a central role in regulating gene expression, maintaining genomic integrity, and controlling key cellular processes such as the cell cycle, DNA damage response, and metabolic pathways.[1][3] Its inactivation is a key driver event in tumorigenesis, creating specific vulnerabilities that are now being explored for targeted therapeutic intervention. This guide provides an in-depth examination of PBRM1's molecular functions, its role in critical signaling pathways, and the experimental methodologies used to elucidate its mechanisms.
Core Function: A Key Subunit of the PBAF Chromatin Remodeling Complex
PBRM1 is an integral component of the PBAF complex, a specific form of the mammalian SWI/SNF ATP-dependent chromatin remodeling machinery.[3][4] The primary function of these complexes is to alter the structure of chromatin by repositioning or ejecting nucleosomes, thereby modulating the accessibility of DNA to the transcriptional machinery.[3][5]
Within the PBAF complex, PBRM1 acts as a crucial targeting subunit, guiding the complex to specific locations on the genome. This targeting is mediated by its distinct protein domains:
-
Six Bromodomains (BDs): These domains are "readers" of epigenetic marks, specifically recognizing and binding to acetylated lysine residues on histone tails, such as H3K14ac.[6] This interaction anchors the PBAF complex to active chromatin regions. Notably, the second and fourth bromodomains have also been shown to bind double-stranded RNA, a function that enhances their association with acetylated histones.[6]
-
Two Bromo-Adjacent Homology (BAH) Domains: These domains are involved in protein-protein interactions.[6] A novel function discovered for these domains is the ability to "read" methyl marks on microtubules, suggesting a previously unknown link between chromatin remodeling and cytoskeleton dynamics.[7]
-
High Mobility Group (HMG) Domain: This domain directly interacts with nucleosomal DNA, further stabilizing the complex's association with chromatin.[6]
Loss of PBRM1 compromises the integrity and targeting of the PBAF complex, leading to widespread dysregulation of gene expression and contributing to genomic instability.[8][9]
References
- 1. Research progress on the tumor suppressor gene PBRM1 in renal cell carcinoma - ProQuest [proquest.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SWI/SNF tumor suppressor gene PBRM1/BAF180 in human clear cell kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Many Roles of BAF (mSWI/SNF) and PBAF Complexes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PBRM1’s new function supports a novel cancer-promoting mechanism [blogs.bcm.edu]
- 8. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PBRM1 directs PBAF to pericentromeres and protects centromere integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Pbrm1-BD2-IN-3 on the PBAF Chromatin Remodeling Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Polybromo-1 (PBRM1) protein, a key component of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex, has emerged as a significant target in cancer therapy. Its frequent mutation in various cancers, notably clear cell renal cell carcinoma, underscores its critical role in cellular function. PBRM1 contains six bromodomains, which are crucial for tethering the PBAF complex to acetylated histones, thereby modulating gene expression. The inhibitor, Pbrm1-BD2-IN-3, a potent and selective antagonist of the second bromodomain of PBRM1 (PBRM1-BD2), offers a powerful tool to probe the function of this complex and presents a promising avenue for therapeutic intervention. This technical guide provides an in-depth analysis of this compound's impact on the PBAF complex, detailing its mechanism of action, quantitative binding and activity data, and the experimental protocols used for its characterization.
Introduction to the PBAF Complex and PBRM1
The PBAF complex is a member of the SWI/SNF family of ATP-dependent chromatin remodelers, which play a fundamental role in regulating gene expression by altering the structure of chromatin.[1] PBRM1 is a defining subunit of the PBAF complex and is unique in possessing six bromodomains.[1][2] These bromodomains recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification associated with active gene transcription.[3][4] This interaction is critical for the recruitment of the PBAF complex to specific genomic loci, where its remodeling activity can then influence gene expression.[5] The second bromodomain of PBRM1 (PBRM1-BD2) has been identified as a critical mediator of this chromatin binding.[1][6]
This compound: A Selective Inhibitor of PBRM1
This compound, also known as compound 12 in the study by Shishodia et al., is a potent and selective inhibitor of the second bromodomain of PBRM1.[2][7] Its mechanism of action involves direct binding to the acetyl-lysine binding pocket of PBRM1-BD2, thereby competitively inhibiting its interaction with acetylated histones.[2][3] This disruption of PBRM1's chromatin tethering function effectively inhibits the localization and activity of the entire PBAF complex at its target gene promoters.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound and a related compound, PBRM1-BD2-IN-2.
| Compound | Target | IC50 (μM) | Reference |
| This compound | PBRM1-BD2 | 1.1 | [7] |
| PBRM1-BD2-IN-2 | PBRM1-BD2 | 1.0 | [8] |
| Table 1: Inhibitory Potency of PBRM1 Bromodomain Inhibitors. |
| Compound | Target | Kd (μM) | Reference |
| PBRM1-BD2-IN-2 | PBRM1-BD2 | 9.3 | [8] |
| PBRM1-BD2-IN-2 | PBRM1-BD5 | 10.1 | [8] |
| PBRM1-BD2-IN-2 | SMARCA2B | 18.4 | [8] |
| PBRM1-BD2-IN-2 | SMARCA4 | 69 | [8] |
| Table 2: Binding Affinity of PBRM1-BD2-IN-2 for Various Bromodomains. |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Figure 1: Mechanism of action of this compound on the PBAF complex.
Figure 2: Experimental workflow for the discovery of this compound.
Experimental Protocols
The characterization of this compound and its interaction with PBRM1-BD2 involved several key biophysical and biochemical assays.
Nuclear Magnetic Resonance (NMR) Fragment Screening
-
Objective: To identify small molecule fragments that bind to the PBRM1-BD2 protein.
-
Methodology: A library of 1968 fragments was screened against the second bromodomain of PBRM1 using a protein-detected NMR screening pipeline.[1][2] This technique monitors changes in the NMR spectrum of the protein upon the addition of potential binding fragments.[1]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Objective: To quantify the inhibitory potency (IC50) of compounds against the PBRM1-BD2-histone interaction.
-
Methodology: This bead-based assay measures the disruption of the interaction between biotinylated histone peptides and a GST-tagged PBRM1-BD2 protein. The concentration of the PBRM1-BD2 protein used in the assay was 0.2 μM.[1]
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (Kd) and thermodynamic parameters of the inhibitor-protein interaction.
-
Methodology: The inhibitor was injected into a cell containing the target bromodomain protein (PBRM1-BD2, PBRM1-BD5, SMARCA2B, or SMARCA4).[1] The heat changes associated with binding were measured to calculate the dissociation constant (Kd).[1]
Differential Scanning Fluorimetry (DSF)
-
Objective: To assess the thermal stabilization of the PBRM1-BD2 protein upon inhibitor binding.
-
Methodology: The change in the melting temperature (ΔTm) of the PBRM1-BD2 protein was measured in the presence and absence of the inhibitor. An increase in Tm indicates that the inhibitor binds and stabilizes the protein.[1]
Impact on the PBAF Complex and Therapeutic Implications
By selectively inhibiting the PBRM1-BD2, this compound effectively prevents the recruitment of the PBAF complex to chromatin. This has significant downstream consequences on gene expression, as the remodeling activity of PBAF is no longer targeted to its appropriate genomic loci.[1][2] In cancer cells where PBRM1 is a tumor promoter, such as in certain prostate cancers, this inhibition can lead to a decrease in cell viability.[1][2]
The development of selective PBRM1 bromodomain inhibitors like this compound provides a valuable chemical tool to further dissect the complex biology of the PBAF complex. Moreover, these inhibitors hold therapeutic promise for the treatment of cancers that are dependent on PBRM1 function.[2] The high selectivity of these compounds for PBRM1 over other bromodomains, such as those in SMARCA2 and SMARCA4, is a critical feature that may lead to a more favorable therapeutic window.[1][2]
Conclusion
This compound is a potent and selective chemical probe for the second bromodomain of PBRM1. Its ability to disrupt the interaction of the PBAF complex with chromatin provides a powerful means to study the function of this essential chromatin remodeler. The detailed quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the fields of epigenetics, cancer biology, and drug discovery. The continued investigation of PBRM1 inhibitors will undoubtedly shed further light on the role of the PBAF complex in health and disease and may pave the way for novel therapeutic strategies.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Individual Bromodomains of Polybromo-1 Contribute to Chromatin Association and Tumor Suppression in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Unveiling the Downstream Cascade: A Technical Guide to PBRM1 Inhibition Targets
For Researchers, Scientists, and Drug Development Professionals
Core Summary
PBRM1 (Polybromo-1), a critical subunit of the PBAF chromatin remodeling complex, is one of the most frequently mutated genes in clear cell renal cell carcinoma (ccRCC) and other cancers.[1][2] Its role as a tumor suppressor has made it a focal point for therapeutic development.[3][4] This technical guide provides an in-depth exploration of the downstream targets and pathways affected by the inhibition or loss of PBRM1 function. We synthesize findings from transcriptomic, epigenomic, and functional studies to present a comprehensive overview for researchers and drug development professionals. This guide includes a summary of quantitative data, detailed experimental methodologies for key cited experiments, and visualizations of key signaling pathways and workflows.
Downstream Targets of PBRM1 Inhibition: A Multi-faceted Impact
PBRM1, as a component of the SWI/SNF chromatin remodeling complex, plays a pivotal role in regulating gene expression by altering chromatin structure.[4] Inhibition or loss of PBRM1 leads to a cascade of downstream effects, impacting multiple cellular processes critical for cancer development and progression. These include metabolic reprogramming, cell adhesion and migration, cell cycle control, and modulation of the tumor microenvironment.
Reprogramming of Cellular Metabolism
PBRM1 re-expression in ccRCC cells has been shown to upregulate genes involved in carbohydrate metabolism and the response to hypoxia, while downregulating genes associated with cell division.[3][4][5] This suggests that PBRM1 loss promotes a metabolic shift towards aerobic glycolysis, a hallmark of cancer.
Table 1: PBRM1-Regulated Genes in Metabolic Pathways
| Gene | Regulation upon PBRM1 Re-expression | Pathway | Reference |
| Genes inhibiting glycolysis | Upregulated | Carbohydrate Metabolism | [6] |
| Genes facilitating glycolysis | Downregulated | Carbohydrate Metabolism | [6] |
| IGFBP1 | Upregulated | Hypoxia Response | [4] |
| PHD3 | Upregulated | Hypoxia Response | [4] |
| HIF1α target genes | Upregulated | Hypoxia Response | [4] |
| ALDH1A1 | Downregulated | Retinoic Acid Biosynthesis | [2] |
Alterations in Cell Adhesion and Migration
A significant downstream effect of PBRM1 is the regulation of genes involved in cell adhesion.[3][4][5] Re-expression of PBRM1 in ccRCC cells leads to the upregulation of 97 cell adhesion genes, suggesting that PBRM1 loss promotes a more migratory and invasive phenotype.[7]
Table 2: Impact of PBRM1 on Cell Adhesion Gene Expression
| Number of Genes | Regulation upon PBRM1 Re-expression | Culture Condition | Reference |
| 97 | Upregulated | 2D monolayer | [7] |
| 45 | Upregulated | 3D culture | [7] |
| 8 | Direct targets (PBRM1 occupancy at proximal regulatory regions) | - | [7] |
Dysregulation of Cell Cycle and Proliferation
PBRM1 plays a crucial role in cell cycle control. Its re-expression in cancer cells leads to a G1/G0 arrest and a decrease in cellular proliferation.[4][8] This is achieved through the downregulation of genes involved in the mitotic cell cycle and G1/S transition.[1][5]
Table 3: PBRM1's Influence on Cell Cycle Regulators
| Gene Category | Regulation upon PBRM1 Re-expression | Cellular Outcome | Reference |
| Mitotic cell cycle genes | Downregulated | Decreased proliferation | [1][5] |
| G1/S transition genes | Downregulated | G1/G0 arrest | [1][5][8] |
Modulation of the Tumor Microenvironment
PBRM1 knockdown has been shown to significantly alter the expression of chemokines and their receptors, key signaling molecules that mediate communication within the tumor microenvironment.[9][10] This can impact immune cell infiltration and response to immunotherapies.
Table 4: Altered Chemokine and Cytokine Expression with PBRM1 Knockdown
| Gene | Regulation upon PBRM1 Knockdown | Pathway | Reference |
| CCL20 | Downregulated (49.4-fold) | Chemokine/Chemokine Receptor Interaction | [9] |
| IL8 | Downregulated (48.2-fold) | Chemokine/Chemokine Receptor Interaction | [9] |
| CSF2 | Downregulated (9.9-fold) | Chemokine/Chemokine Receptor Interaction | [9] |
| CXCL3 | Downregulated (7.0-fold) | Chemokine/Chemokine Receptor Interaction | [9] |
| CXCL1 | Downregulated (6.0-fold) | Chemokine/Chemokine Receptor Interaction | [9] |
| IL6 | Downregulated (5.7-fold) | Chemokine/Chemokine Receptor Interaction | [9] |
| IL6ST | Upregulated | Chemokine/Chemokine Receptor Interaction | [9] |
| CCL2 | Upregulated | Chemokine/Chemokine Receptor Interaction | [9] |
| CXCL2 | Decreased protein levels | Chemokine/Chemokine Receptor Interaction | [9] |
Signaling Pathways Modulated by PBRM1
PBRM1 inhibition impacts several critical signaling pathways implicated in cancer. Visualizing these pathways is essential for understanding the mechanistic consequences of PBRM1 loss.
Caption: PBRM1 signaling network.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to identify PBRM1 downstream targets.
RNA-Sequencing (RNA-Seq) for Gene Expression Profiling
Objective: To identify genes that are differentially expressed upon modulation of PBRM1 expression.
Methodology Summary (based on Chowdhury et al., 2016 and Wang et al., 2017):
-
Cell Culture and PBRM1 Modulation: ccRCC cell lines (e.g., Caki-2, ACHN) are cultured under standard conditions. PBRM1 expression is either re-expressed in PBRM1-mutant cells using a doxycycline-inducible system or knocked down in PBRM1-wildtype cells using shRNA lentiviral particles.[4][9]
-
RNA Extraction and Library Preparation: Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed using a Bioanalyzer. mRNA is then isolated and fragmented, followed by cDNA synthesis. Sequencing libraries are prepared using a kit such as the TruSeq RNA Sample Prep Kit (Illumina).[1][5]
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).
-
Data Analysis: Raw sequencing reads are aligned to the human reference genome. Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between PBRM1-expressing and PBRM1-deficient cells. Gene Ontology (GO) and pathway analysis (e.g., KEGG) are used to identify enriched biological processes and signaling pathways.[1][5][9]
Caption: RNA-Seq experimental workflow.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
Objective: To identify the genomic regions directly bound by PBRM1, revealing its direct target genes.
Methodology Summary (based on Schoenfeld et al., 2018):
-
Cell Culture and Cross-linking: Cells are grown to confluency and cross-linked with formaldehyde to fix protein-DNA interactions.
-
Chromatin Preparation: Nuclei are isolated and the chromatin is sheared into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.[2]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to PBRM1. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
DNA Purification and Library Preparation: The cross-links are reversed, and the DNA is purified. Sequencing libraries are prepared from the immunoprecipitated DNA.[2]
-
Sequencing and Data Analysis: The libraries are sequenced, and the reads are mapped to the reference genome. Peak calling algorithms are used to identify regions of the genome that are significantly enriched for PBRM1 binding. These peaks are then annotated to identify nearby genes, which are considered potential direct targets of PBRM1.[2][7]
Caption: ChIP-Seq experimental workflow.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq)
Objective: To assess genome-wide chromatin accessibility changes following PBRM1 inhibition.
Methodology Summary (based on general protocols):
-
Nuclei Isolation: A suspension of 50,000 cells is lysed to isolate intact nuclei.[11][12]
-
Transposition: The nuclei are treated with a hyperactive Tn5 transposase, which simultaneously fragments the DNA and ligates sequencing adapters into accessible regions of the chromatin.[11][12]
-
DNA Purification and PCR Amplification: The transposed DNA fragments are purified and then amplified by PCR to generate a sequencing library.
-
Sequencing and Data Analysis: The library is sequenced, and the reads are mapped to the genome. The density of reads in different genomic regions reflects the degree of chromatin accessibility. Differential accessibility analysis can then identify regions that become more or less accessible upon PBRM1 inhibition.[2][11]
Caption: ATAC-Seq experimental workflow.
Conclusion and Future Directions
The inhibition of PBRM1 triggers a complex and widespread reprogramming of the cellular landscape. The downstream effects on metabolism, cell adhesion, cell cycle, and the tumor microenvironment highlight the multifaceted role of PBRM1 in tumor suppression. The identification of specific downstream target genes and pathways provides a rich source of potential therapeutic targets and biomarkers for cancers with PBRM1 mutations.
Future research should focus on further elucidating the precise molecular mechanisms by which PBRM1 regulates these diverse cellular processes. A deeper understanding of the interplay between PBRM1 and other key cancer pathways will be critical for the development of effective targeted therapies for PBRM1-deficient tumors. The integration of multi-omics data, including proteomics and metabolomics, will provide a more complete picture of the consequences of PBRM1 inhibition and pave the way for novel therapeutic strategies.
References
- 1. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma | PLOS One [journals.plos.org]
- 2. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 12. ATAC-seq: A Method for Assaying Chromatin Accessibility Genome-Wide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PBRM1 Bromodomain Structure and Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybromo-1 (PBRM1), also known as BAF180, is a critical subunit of the ATP-dependent chromatin remodeling complex, PBAF (Polybromo-associated BRG1-associated factor). This complex plays a pivotal role in regulating chromatin structure and gene expression. A unique feature of PBRM1 is the presence of six tandem bromodomains (BD1-BD6), which function as "readers" of epigenetic marks by recognizing and binding to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of the PBAF complex to specific genomic loci, thereby influencing cellular processes such as cell cycle progression, DNA repair, and transcriptional regulation.
Mutations and alterations in the PBRM1 gene are frequently observed in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it is one of the most commonly mutated genes. Depending on the cellular context, PBRM1 can act as either a tumor suppressor or a promoter. This dual role has made its bromodomains attractive targets for therapeutic intervention. The development of small molecule inhibitors that can selectively modulate the activity of PBRM1 bromodomains holds significant promise for the treatment of cancers with PBRM1 dysregulation.
This technical guide provides a comprehensive overview of the PBRM1 bromodomain structure, its interaction with inhibitors, and the experimental methodologies used to characterize these interactions.
PBRM1 Bromodomain Structure and Ligand Recognition
The six bromodomains of PBRM1, while sharing a conserved structural fold typical of bromodomains (a left-handed bundle of four alpha-helices), exhibit variations in their primary sequences. This sequence diversity contributes to their differential binding specificities for acetylated lysine residues. The second (BD2) and fourth (BD4) bromodomains have been identified as the primary mediators of binding to acetylated histone peptides, particularly histone H3 acetylated at lysine 14 (H3K14ac).
The binding of inhibitors to PBRM1 bromodomains typically occurs within the acetyl-lysine binding pocket. The selectivity of these inhibitors is often dictated by unique structural features of the specific bromodomain. For instance, a unique tyrosine residue in PBRM1's second bromodomain (BD2) creates a distinct binding pocket that is essential for the binding of selective inhibitors.
PBRM1 Bromodomain Inhibitors: Quantitative Binding Data
The development of potent and selective PBRM1 bromodomain inhibitors is an active area of research. A number of compounds have been identified and characterized using various biophysical and biochemical assays. The following tables summarize the quantitative binding data for several key PBRM1 inhibitors.
Table 1: Inhibitor Binding Affinity (Kd) and IC50 Values for PBRM1 Bromodomains
| Compound | Target Bromodomain | Kd (μM) | IC50 (μM) | Assay Method |
| 5 | PBRM1-BD2 | 45.3 ± 8.1 | 4.2 ± 1.3 | NMR, AlphaScreen |
| 7 | PBRM1-BD2 | 0.7 | 0.2 ± 0.02 | ITC, AlphaScreen |
| 8 | PBRM1-BD2 | 6.9 | 6.3 ± 1.4 | ITC, AlphaScreen |
| 11 | PBRM1-BD2 | 9.3 ± 1.1 | 1.0 ± 0.2 | ITC, AlphaScreen |
| 15 | PBRM1-BD2 | 5.5 ± 1.0 | 0.2 ± 0.04 | ITC, AlphaScreen |
| 16 | PBRM1-BD2 | 1.5 ± 0.9 | 0.26 ± 0.04 | ITC, AlphaScreen |
| 34 | PBRM1-BD2 | 4.4 ± 1.3 | 0.16 | ITC, AlphaScreen |
| 7 | PBRM1-BD5 | 0.35 | - | ITC |
| 8 | PBRM1-BD5 | 3.3 | - | ITC |
| 11 | PBRM1-BD5 | 10.1 ± 1.2 | - | ITC |
| 15 | PBRM1-BD5 | 11.1 ± 1.2 | - | ITC |
| 16 | PBRM1-BD5 | 3.9 ± 2.6 | - | ITC |
| 34 | PBRM1-BD5 | 25 | - | ITC |
Data sourced from Shishodia et al., J Med Chem, 2022.
Table 2: Thermodynamic Parameters and Thermal Shift Data for PBRM1-BD2 Inhibitors
| Compound | ΔTm (°C) vs PBRM1-BD2 |
| 7 | 7.7 |
| 15 | 5.4 |
| 16 | 5.4 |
| 17 | ≤3.4 |
| 18 | ≤3.4 |
Data sourced from Shishodia et al., J Med Chem, 2022.
Experimental Protocols
The characterization of PBRM1 bromodomain inhibitors relies on a suite of biophysical and biochemical assays. Below are detailed methodologies for key experiments.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to study biomolecular interactions in a high-throughput format. For PBRM1 inhibitor screening, a competition-based assay is typically employed.
Principle: The assay involves two types of beads: a donor bead and an acceptor bead. The PBRM1 bromodomain protein (e.g., His-tagged PBRM1-BD2) is captured on the acceptor bead (e.g., Nickel Chelate Acceptor beads), and a biotinylated acetylated histone peptide (e.g., biotin-H3K14ac) is captured on the donor bead (e.g., Streptavidin Donor beads). When the bromodomain binds to the acetylated peptide, the beads are brought into close proximity. Upon excitation of the donor bead at 680 nm, it generates singlet oxygen, which diffuses to the nearby acceptor bead, triggering a cascade of energy transfer and resulting in light emission at 520-620 nm. A test compound that inhibits the PBRM1-peptide interaction will prevent the beads from coming together, leading to a decrease in the AlphaScreen signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Dilute the His-tagged PBRM1 bromodomain protein and the biotinylated acetylated histone peptide to their optimized concentrations in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in the assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of the test compound solution to the wells of a 384-well microplate.
-
Add 2.5 µL of the His-tagged PBRM1 bromodomain protein solution to each well and incubate for 15 minutes at room temperature.
-
Add 2.5 µL of the biotinylated acetylated histone peptide solution to each well and incubate for 60 minutes at room temperature.
-
Add 2.5 µL of a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads (pre-incubated together in the dark) to each well.
-
Incubate the plate in the dark for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (PBRM1 bromodomain) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and compared to a reference cell. The resulting data is a series of heat spikes corresponding to each injection. The magnitude of these spikes decreases as the macromolecule becomes saturated with the ligand.
Detailed Methodology:
-
Sample Preparation:
-
Express and purify the PBRM1 bromodomain protein.
-
Dialyze both the protein and the inhibitor into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and the inhibitor.
-
-
ITC Experiment:
-
Load the PBRM1 bromodomain solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe at a concentration typically 10-20 times that of the protein.
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial injection of a small volume to avoid artifacts from the syringe tip, followed by a series of injections of a larger volume.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).
Principle: One of the interacting molecules (the ligand, e.g., PBRM1 bromodomain) is immobilized on a sensor chip with a thin gold film. A solution containing the other molecule (the analyte, e.g., the inhibitor) is flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. This change is proportional to the mass of the analyte bound and is recorded in a sensorgram (a plot of response units versus time).
Detailed Methodology:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the PBRM1 bromodomain protein onto the activated surface via covalent amine coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
-
SPR Analysis:
-
Prepare a series of dilutions of the inhibitor in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the inhibitor over the sensor surface containing the immobilized PBRM1 bromodomain.
-
Monitor the association phase during the injection and the dissociation phase as the buffer flows over the surface after the injection.
-
Regenerate the sensor surface between different inhibitor injections if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association and dissociation curves are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.
-
The Kd is then calculated as the ratio of kd to ka.
-
Visualizations
Signaling Pathway of the PBAF Complex
The PBAF complex, containing PBRM1, is involved in remodeling chromatin to regulate gene expression. The bromodomains of PBRM1 play a key role in targeting the complex to acetylated histones.
Caption: PBAF complex targeting to acetylated chromatin via PBRM1 bromodomains.
Experimental Workflow for PBRM1 Inhibitor Discovery and Characterization
The process of identifying and validating PBRM1 bromodomain inhibitors involves a multi-step workflow, from initial screening to detailed biophysical and cellular characterization.
Caption: A typical workflow for the discovery and characterization of PBRM1 inhibitors.
Conclusion
The PBRM1 bromodomains are validated therapeutic targets, and the development of selective inhibitors is a promising strategy for cancers with PBRM1 alterations. A thorough understanding of the structural basis of inhibitor binding and the application of a robust suite of biophysical and biochemical assays are essential for the successful development of potent and selective PBRM1-targeted therapies. This guide provides a foundational overview of these key aspects to aid researchers and drug development professionals in this endeavor.
The Dawn of Precision: A Technical Guide to the Discovery and Development of Selective PBRM1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly-bromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, has emerged as a critical target in oncology. Its context-dependent role, acting as a tumor suppressor in some cancers like clear cell renal cell carcinoma (ccRCC) and a promoter in others such as prostate cancer, underscores the necessity for selective chemical probes to dissect its function and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the discovery and development of selective PBRM1 inhibitors, detailing the experimental methodologies, summarizing key quantitative data, and visualizing the intricate signaling pathways and discovery workflows.
Introduction: The Rationale for Targeting PBRM1
PBRM1 is a unique protein characterized by the presence of six bromodomains, which are readers of acetylated lysine residues on histones and other proteins.[1][2] As a subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) complex, PBRM1 plays a crucial role in regulating gene expression through chromatin remodeling.[1][2] Mutations and altered expression of PBRM1 are frequently observed in various cancers.[3] Notably, loss-of-function mutations are prevalent in ccRCC, suggesting a tumor-suppressive role.[3] Conversely, in prostate cancer, PBRM1 is often overexpressed and contributes to migratory and immunosuppressive phenotypes, indicating a tumor-promoting function.[1][2][4]
This dual role of PBRM1 highlights the critical need for selective inhibitors to serve as chemical tools for basic research and as potential therapeutic agents. Early efforts in targeting bromodomains led to the development of pan-family VIII bromodomain inhibitors, which, while potent against PBRM1, also showed high affinity for the bromodomains of SMARCA2 and SMARCA4, leading to potential off-target effects.[2] The development of truly selective PBRM1 inhibitors has been a recent breakthrough, paving the way for a more nuanced understanding of PBRM1's function and its therapeutic targeting.
The Discovery of Selective PBRM1 Inhibitors: A Methodological Workflow
The discovery of potent and selective PBRM1 inhibitors has largely been driven by fragment-based drug discovery (FBDD) approaches, followed by structure-guided optimization. A typical workflow for the discovery and characterization of these inhibitors is outlined below.
Key Experimental Protocols
The successful identification and characterization of selective PBRM1 inhibitors rely on a suite of biophysical and biochemical assays. Below are detailed methodologies for the key experiments cited in the development of these compounds.
Protein-Detected NMR-Based Fragment Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for fragment screening as it provides information on binding affinity and the location of the binding site on the protein.[2]
-
Protein Preparation: Recombinant human PBRM1 bromodomains (e.g., the second bromodomain, BD2) are expressed in E. coli in minimal media containing ¹⁵N-labeled ammonium chloride to produce isotopically labeled protein for NMR studies. The protein is purified to >95% purity.
-
Fragment Library Screening: A diverse fragment library (e.g., 1968 fragments) is screened against the ¹⁵N-labeled PBRM1 bromodomain.[2] Fragments are typically pooled to increase throughput.
-
NMR Data Acquisition: 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra are acquired for the protein alone and in the presence of fragment pools.
-
Hit Identification: Fragments that bind to the protein induce chemical shift perturbations (CSPs) in the HSQC spectrum. Hits are identified by comparing the spectra of the protein with and without the fragments. Deconvolution of the hit pools is performed to identify the individual active fragments.
-
Binding Affinity Determination: The dissociation constant (Kd) of the fragment hits is determined by titrating increasing concentrations of the fragment into the ¹⁵N-labeled protein and monitoring the CSPs.[2]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to study biomolecular interactions in a high-throughput format. It is employed to assess the ability of compounds to inhibit the interaction between PBRM1 bromodomains and acetylated histone peptides.[2]
-
Reagents:
-
His-tagged PBRM1 bromodomain (e.g., PBRM1-BD2).
-
Biotinylated histone peptide containing an acetylated lysine residue (e.g., biotin-H3K14ac).
-
Streptavidin-coated Donor beads.
-
Nickel chelate Acceptor beads.
-
Assay buffer.
-
-
Procedure:
-
In a 384-well plate, the His-tagged PBRM1 bromodomain is mixed with the test compound at various concentrations.
-
The biotinylated histone peptide is added to the wells.
-
Streptavidin-coated Donor beads and Nickel chelate Acceptor beads are added.
-
The plate is incubated in the dark to allow for bead-protein/peptide binding.
-
The plate is read on an AlphaScreen-compatible plate reader.
-
-
Principle: In the absence of an inhibitor, the interaction between the PBRM1 bromodomain and the histone peptide brings the Donor and Acceptor beads into close proximity, generating a luminescent signal. An effective inhibitor disrupts this interaction, leading to a decrease in the signal. The IC50 value is determined from the dose-response curve.[2]
Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is used to assess the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).[2]
-
Reagents:
-
Purified PBRM1 bromodomain protein.
-
SYPRO Orange dye.
-
Test compounds.
-
Assay buffer.
-
-
Procedure:
-
The PBRM1 bromodomain protein is mixed with SYPRO Orange dye and the test compound in a qPCR plate.
-
The plate is heated in a real-time PCR instrument with a temperature gradient.
-
The fluorescence of the SYPRO Orange dye is monitored as the temperature increases.
-
-
Principle: As the protein unfolds due to heating, the hydrophobic core is exposed, and the SYPRO Orange dye binds, causing an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). A shift in Tm (ΔTm) in the presence of a compound indicates a binding event.[2]
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[2]
-
Instrumentation: An isothermal titration calorimeter.
-
Sample Preparation: The purified PBRM1 bromodomain protein is placed in the sample cell, and the test compound is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
-
Procedure:
-
A series of small injections of the compound are made into the protein solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of the ligand to the protein. This curve is then fitted to a binding model to extract the thermodynamic parameters.[2]
Quantitative Data of Selective PBRM1 Inhibitors
The development of selective PBRM1 inhibitors has yielded several promising compounds. The following tables summarize the key quantitative data for some of the most notable examples.
Table 1: Binding Affinity and Potency of Selective PBRM1 Inhibitors
| Compound | Target Bromodomain | Assay | IC50 (µM) | Kd (µM) | Reference |
| PB16 | PBRM1-BD2 | AlphaScreen | 0.26 ± 0.04 | - | [2] |
| PBRM1-BD2 | ITC | - | 1.5 ± 0.9 | [2] | |
| PBRM1-BD5 | ITC | - | 3.9 ± 2.6 | [2] | |
| GNE-235 | PBRM1-BD2 | - | - | 3 ± 1 | |
| LM146 | PBRM1-BD2 | - | - | 0.110 | [5] |
| PBRM1-BD5 | - | - | 0.061 | [5] |
Table 2: Selectivity Profile of PBRM1 Inhibitors (ΔTm in °C from DSF)
| Compound | PBRM1-BD2 | PBRM1-BD5 | SMARCA2 | SMARCA4 | Reference |
| PB16 | 5.4 | - | No stabilization | No stabilization | [2] |
| Unselective Cpd 7 | 7.7 | 11.0 | 3.0 | 3.1 | [2] |
Table 3: Cellular Activity of Selective PBRM1 Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| PB16 | LNCaP (Prostate Cancer) | CellTiter-Glo | ~9 |
PBRM1 Signaling Pathways
Understanding the signaling pathways in which PBRM1 is involved is crucial for elucidating the mechanism of action of its inhibitors and for identifying patient populations that are most likely to respond to treatment.
PBRM1 in Clear Cell Renal Cell Carcinoma (ccRCC)
In ccRCC, PBRM1 is frequently mutated and acts as a tumor suppressor. Loss of PBRM1 function leads to the activation of several oncogenic signaling pathways.
PBRM1 deficiency has been shown to activate the AKT-mTOR signaling pathway, which in turn promotes cell proliferation and a metabolic shift towards aerobic glycolysis (the Warburg effect).[6][7] Additionally, loss of PBRM1 can lead to the aberrant activation of the NF-κB pathway, promoting inflammation and tumorigenesis.[8][9]
PBRM1 in Prostate Cancer
In contrast to ccRCC, PBRM1 is often overexpressed in prostate cancer and is associated with a more aggressive phenotype. Its role in prostate cancer is linked to the androgen receptor (AR) signaling pathway.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PBRM1 deficiency oncogenic addiction is associated with activated AKT–mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. primo.uvm.edu [primo.uvm.edu]
The Impact of PBRM1-BD2-IN-3 on Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBRM1 (Polybromo-1), a key component of the PBAF chromatin remodeling complex, has emerged as a significant target in cancer research. Its role in transcriptional regulation through its six bromodomains makes it a compelling subject for therapeutic intervention. This document provides a comprehensive technical overview of PBRM1-BD2-IN-3, a selective inhibitor of the second bromodomain (BD2) of PBRM1. We will delve into its effects on cellular signaling pathways, present quantitative data on its activity, and provide detailed experimental protocols for its characterization.
Introduction to PBRM1 and the Role of Bromodomain 2
PBRM1 is an integral subunit of the Polybromo-associated BRG1-associated factor (PBAF) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1][2] These complexes play a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[1] PBRM1 is unique in that it contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails.[2] This interaction is critical for tethering the PBAF complex to specific chromatin regions, influencing the expression of target genes.
The second bromodomain, PBRM1-BD2, has been identified as a key driver for the association of the PBAF complex with chromatin.[1] Consequently, selective inhibition of PBRM1-BD2 presents a promising strategy to modulate the activity of the PBAF complex and impact disease states where its function is dysregulated, such as in certain cancers. In prostate cancer, for instance, PBRM1 has been shown to act as a tumor promoter, contributing to migratory and immunosuppressive phenotypes.[2]
This compound: A Selective Inhibitor
This compound (also referred to as compound 12 in foundational literature) is a potent and selective small molecule inhibitor of the second bromodomain of PBRM1.[1] Its development has provided a valuable chemical tool to probe the function of PBRM1-BD2 in cellular contexts.
Quantitative Data Summary
The following tables summarize the in vitro biochemical and cellular activity of this compound and its closely related analog, PBRM1-BD2-IN-2 (compound 11).
Table 1: Biochemical Inhibition Data
| Compound | Target | Assay | IC50 (µM) |
| This compound (12) | PBRM1-BD2 | AlphaScreen | 1.1 ± 0.2 |
| PBRM1-BD2-IN-2 (11) | PBRM1-BD2 | AlphaScreen | 1.0 ± 0.2 |
Data sourced from Shishodia et al., 2022.[1]
Table 2: Cellular Activity Data
| Cell Line | Description | PBRM1 Dependence | Effect of PBRM1 Inhibition |
| LNCaP | Androgen-sensitive prostate cancer | Dependent | Growth Inhibition |
| PC3 | Androgen-insensitive prostate cancer | Independent | No consistent effect on viability |
| RWPE-1 | Non-cancerous prostate epithelial | Not applicable | No consistent effect on viability |
| HEK293T | Human embryonic kidney | Not applicable | No consistent effect on viability |
Data interpretation based on findings from Shishodia et al., 2022.[1]
Effect on Cell Signaling Pathways
The primary mechanism of action of this compound is the disruption of chromatin remodeling, which in turn affects the transcription of a multitude of genes. A key signaling pathway impacted by the inhibition of PBRM1 in a cellular context is the Androgen Receptor (AR) signaling pathway in prostate cancer.
The LNCaP prostate cancer cell line, which is dependent on AR signaling for its growth and survival, shows a dependency on PBRM1.[1] Inhibition of PBRM1-BD2 with selective inhibitors leads to the growth inhibition of these cells. This suggests that PBRM1, through its chromatin remodeling function, is involved in regulating the expression of AR target genes that are critical for prostate cancer cell proliferation.
References
Methodological & Application
Application Notes and Protocols for Pbrm1-BD2-IN-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbrm1-BD2-IN-3 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex.[1] PBRM1 plays a critical role in the regulation of gene expression and its dysfunction is implicated in various cancers, notably clear cell renal cell carcinoma (ccRCC) and certain prostate cancers. These application notes provide detailed protocols for investigating the cellular effects of this compound, focusing on cell viability, apoptosis, and target engagement.
Mechanism of Action
PBRM1 is a component of the SWI/SNF chromatin remodeling complex, which modulates gene expression by altering the structure of chromatin. The bromodomains of PBRM1 recognize and bind to acetylated lysine residues on histones, tethering the PBAF complex to specific genomic regions. This compound competitively binds to the BD2 domain of PBRM1, preventing its engagement with acetylated histones. This disruption of PBRM1 function can lead to altered gene expression, resulting in cell cycle arrest and apoptosis in PBRM1-dependent cancer cells.
Key Experimental Protocols
Recommended Cell Lines
The selection of appropriate cell lines is critical for studying the effects of this compound. We recommend using cell lines with known PBRM1 mutations or dependencies.
| Cell Line | Cancer Type | PBRM1 Status | Rationale |
| 786-O | Clear Cell Renal Cell Carcinoma | Mutant | Endogenously express mutant PBRM1, suitable for studying inhibitors. |
| ACHN | Renal Cell Carcinoma | Wild-Type | Can be used as a control or for PBRM1 knockdown experiments.[2] |
| PC-3 | Prostate Cancer | Expresses PBRM1 | A model for PBRM1's role in prostate cancer.[3] |
| DU-145 | Prostate Cancer | Expresses PBRM1 | Another relevant prostate cancer cell line for comparative studies.[3] |
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., 786-O, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Expected Results:
A dose-dependent decrease in cell viability is expected in PBRM1-dependent cell lines.
| Treatment | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle (DMSO) | 0 | 100 ± 5.2 |
| This compound | 0.1 | 95.3 ± 4.8 |
| This compound | 1 | 75.1 ± 6.1 |
| This compound | 10 | 42.5 ± 3.9 |
| This compound | 100 | 15.8 ± 2.5 |
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10^5 cells per well. After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value (e.g., 1 µM, 5 µM, 10 µM) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Expected Results:
An increase in the percentage of apoptotic cells (early and late) with increasing concentrations of this compound.
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Vehicle (DMSO) | 0 | 3.2 ± 0.8 | 1.5 ± 0.4 |
| This compound | 1 | 12.5 ± 2.1 | 4.3 ± 1.0 |
| This compound | 5 | 28.7 ± 3.5 | 10.1 ± 1.8 |
| This compound | 10 | 45.1 ± 4.2 | 18.6 ± 2.3 |
Protocol 3: Western Blot Analysis
This protocol is used to assess the effect of this compound on PBRM1 downstream signaling proteins.
Materials:
-
This compound
-
Selected cancer cell lines
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PBRM1, anti-c-Myc, anti-p21, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the apoptosis assay. Lyse the cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
Expected Downstream Targets:
-
c-Myc: PBRM1 can regulate c-Myc expression. Inhibition of PBRM1 may lead to a decrease in c-Myc levels.
-
p21: PBRM1 is involved in cell cycle regulation and can influence p21 expression.
-
Cleaved Caspase-3: An increase in cleaved caspase-3 indicates the activation of the apoptotic cascade.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: PBRM1 signaling pathway and the effect of this compound.
References
Application Notes and Protocols for Pbrm1-BD2-IN-3 in AlphaScreen Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, plays a crucial role in the regulation of gene expression.[1][2][3] Its six bromodomains recognize acetylated lysine residues on histones, tethering the PBAF complex to specific chromatin regions.[4][5][6][7] The second bromodomain of PBRM1 (PBRM1-BD2) is a critical reader of these epigenetic marks, and its dysregulation has been implicated in various cancers, including clear cell renal cell carcinoma and prostate cancer.[1][5][6][8] Consequently, PBRM1-BD2 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[2]
Pbrm1-BD2-IN-3 is a potent and selective inhibitor of PBRM1-BD2.[9] This document provides detailed application notes and protocols for utilizing this compound in an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format to study its inhibitory activity and characterize its interaction with PBRM1-BD2.
Principle of the AlphaScreen Assay for PBRM1-BD2 Inhibition
The AlphaScreen assay is a bead-based, non-radioactive, homogeneous proximity assay designed for the rapid and sensitive detection of biomolecular interactions.[10][11] In the context of PBRM1-BD2 inhibition, the assay is configured as follows:
-
Interaction: A biotinylated histone peptide (e.g., H3K14ac) and a His-tagged PBRM1-BD2 protein are incubated together.[1] The high affinity of the bromodomain for the acetylated lysine on the histone peptide results in the formation of a stable complex.
-
Bead Proximity: Streptavidin-coated Donor beads and Ni-NTA (Nickel-Nitrilotriacetic acid) coated Acceptor beads are added to the solution. The Donor beads bind to the biotinylated histone peptide, while the Acceptor beads capture the His-tagged PBRM1-BD2. This brings the Donor and Acceptor beads into close proximity (<200 nm).[10][11]
-
Signal Generation: Upon excitation with a laser at 680 nm, the Donor bead releases singlet oxygen molecules.[10][12] If an Acceptor bead is nearby, the singlet oxygen travels to it and initiates a cascade of chemical reactions, resulting in the emission of light at 520-620 nm.[13]
-
Inhibition: In the presence of an inhibitor like this compound, the interaction between PBRM1-BD2 and the acetylated histone peptide is disrupted.[1][10] This prevents the Donor and Acceptor beads from coming into close proximity, leading to a decrease in the AlphaScreen signal. The reduction in signal is directly proportional to the inhibitory activity of the compound.
Quantitative Data Summary
The following table summarizes the inhibitory activities of this compound and related compounds against PBRM1-BD2. This data is essential for designing experiments and interpreting results.
| Compound | Target | Assay Format | IC50 (µM) | Kd (µM) | Reference |
| This compound (compound 12) | PBRM1-BD2 | AlphaScreen | 1.1 | Not Reported | [9] |
| PBRM1-BD2-IN-2 | PBRM1-BD2 | AlphaScreen | 1.0 | 9.3 | [14] |
| PBRM1-BD2-IN-8 (compound 34) | PBRM1-BD2 | AlphaScreen | 0.16 | 4.4 | [15] |
Experimental Protocols
Materials and Reagents
-
His-tagged recombinant PBRM1-BD2 protein
-
Biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac)
-
This compound
-
AlphaScreen™ Streptavidin Donor Beads (PerkinElmer)
-
AlphaScreen™ Nickel Chelate Acceptor Beads (PerkinElmer)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
384-well white opaque microplates (e.g., OptiPlate-384)
-
AlphaScreen-compatible microplate reader
Assay Protocol: PBRM1-BD2 Inhibition in AlphaScreen
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the compound in assay buffer to create a dose-response curve. The final DMSO concentration in the assay should be kept constant and ideally below 1%.
-
-
Reagent Preparation:
-
Dilute the His-tagged PBRM1-BD2 protein and biotinylated H3K14ac peptide in assay buffer to their optimal working concentrations. A previously reported concentration for PBRM1-BD2 is 0.2 µM.[1] The optimal concentration for the peptide should be determined empirically, typically around its Kd for the bromodomain.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound solution (or vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the diluted His-tagged PBRM1-BD2 protein solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the protein.
-
Add 5 µL of the diluted biotinylated H3K14ac peptide solution to each well to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
In subdued light, prepare a mixture of AlphaScreen Streptavidin Donor beads and Nickel Chelate Acceptor beads in assay buffer.
-
Add 10 µL of the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
-
Data Analysis:
-
The raw data (AlphaScreen counts) is plotted against the logarithm of the inhibitor concentration.
-
The data is then fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which represents the concentration of inhibitor required to reduce the AlphaScreen signal by 50%.
-
Visualizations
Caption: PBRM1-BD2 interaction with acetylated histones and its inhibition.
Caption: AlphaScreen assay workflow for PBRM1-BD2 inhibitor screening.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PBRM1 BD2 and BD4 associate with RNA to facilitate chromatin association | bioRxiv [biorxiv.org]
- 5. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Individual Bromodomains of Polybromo-1 Contribute to Chromatin Association and Tumor Suppression in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Differential Scanning Fluorimetry (DSF) for Pbrm1-BD2-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA), is a rapid and sensitive biophysical technique used to determine the thermal stability of a protein.[1][2] The method monitors the thermal unfolding of a protein by measuring changes in the fluorescence of a probe that binds preferentially to the hydrophobic regions of the unfolded protein.[1][3][4] As the temperature increases, the protein denatures, exposing its hydrophobic core, which leads to an increase in fluorescence of an environmentally sensitive dye like SYPRO Orange.[3][5] The temperature at which half of the protein population is unfolded is defined as the melting temperature (Tm).[1] Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.[1][3] This "thermal shift" (ΔTm) is indicative of a direct interaction between the protein and the ligand and can be used to screen for and characterize inhibitors.[6][7][8]
This document provides a detailed protocol for utilizing DSF to characterize the interaction between the second bromodomain of Polybromo-1 (Pbrm1-BD2) and its inhibitor, Pbrm1-BD2-IN-3.
Principle of the Assay
The DSF assay measures the thermal denaturation of a protein in the presence and absence of a ligand. A fluorescent dye, which is quenched in an aqueous environment but fluoresces in a nonpolar environment, is used.[3][5] As the protein unfolds with increasing temperature, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce. The resulting fluorescence is plotted against temperature to generate a melting curve, from which the Tm can be determined. A shift in the melting curve to a higher temperature in the presence of a ligand indicates stabilization and binding.
Experimental Workflow
The overall experimental workflow for the DSF assay is depicted below.
Caption: Experimental workflow for the Differential Scanning Fluorimetry (DSF) assay.
Materials and Equipment
Reagents
-
Purified Pbrm1-BD2 protein
-
This compound inhibitor
-
Assay Buffer (e.g., 10 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)[9]
-
SYPRO Orange Protein Gel Stain (5000x stock in DMSO)
-
Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
Equipment
-
Quantitative real-time PCR (qPCR) instrument capable of thermal melts (e.g., Bio-Rad CFX384)[9]
-
384-well PCR plates
-
Optical adhesive film for sealing plates
-
Multichannel pipette or liquid handling robot
-
Microcentrifuge tubes
-
Spectrophotometer for protein concentration determination
Experimental Protocol
Reagent Preparation
-
Pbrm1-BD2 Protein Stock:
-
Prepare a stock solution of Pbrm1-BD2 at a concentration of 40 µM in Assay Buffer.
-
The final protein concentration in the assay will be 4 µM.[9]
-
-
This compound Ligand Stock:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
From this stock, prepare a working stock at 1 mM in Assay Buffer containing 10% DMSO.
-
The final concentration of the inhibitor in the assay will be 100 µM with a final DMSO concentration of 1%.[9]
-
-
SYPRO Orange Working Solution:
-
Dilute the 5000x SYPRO Orange stock to a 20x working solution in Assay Buffer.
-
Note: SYPRO Orange is light-sensitive; protect the solution from light.
-
Assay Plate Setup
-
Reaction Mixture Preparation:
-
For each reaction, prepare a master mix containing the protein and either the inhibitor or DMSO as a control.
-
Control (Apo protein):
-
10 µL of 40 µM Pbrm1-BD2
-
1 µL of 10% DMSO
-
84 µL of Assay Buffer
-
-
Test (Protein + Inhibitor):
-
10 µL of 40 µM Pbrm1-BD2
-
1 µL of 1 mM this compound
-
84 µL of Assay Buffer
-
-
Prepare sufficient master mix for triplicate reactions.
-
-
Addition of SYPRO Orange:
-
Add 5 µL of the 20x SYPRO Orange working solution to each 95 µL master mix.
-
The final reaction volume will be 100 µL with a final SYPRO Orange concentration of 1x.
-
-
Plate Loading:
-
Dispense 25 µL of the final reaction mixture into three wells of a 384-well PCR plate for each condition (triplicates).
-
Seal the plate securely with an optical adhesive film.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
qPCR Instrument Setup and Data Acquisition
-
Instrument Protocol:
-
Place the 384-well plate into the qPCR instrument.
-
Set up a melt curve protocol with the following parameters:
-
Initial temperature: 25 °C for 30 seconds
-
Temperature ramp: 25 °C to 95 °C with a ramp rate of 0.5 °C/minute (or 0.1 °C increments with 10-second incubations per increment[9])
-
Fluorescence acquisition: Set to the appropriate channel for SYPRO Orange (e.g., FRET channel).
-
-
-
Data Collection:
-
Start the run and collect fluorescence data at each temperature increment.
-
Data Analysis and Presentation
-
Melting Curve Analysis:
-
The raw fluorescence data is plotted as a function of temperature.
-
The melting temperature (Tm) is determined by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative of the melting curve (-d(RFU)/dT).
-
-
Thermal Shift (ΔTm) Calculation:
-
The thermal shift is calculated as the difference between the Tm of the protein with the inhibitor and the Tm of the protein with DMSO.
-
ΔTm = Tm (Protein + Inhibitor) - Tm (Protein + DMSO)
-
Data Summary
The following table summarizes hypothetical data for the interaction of Pbrm1-BD2 with this compound, based on typical results observed for bromodomain inhibitors.[10]
| Condition | Protein Concentration (µM) | Ligand Concentration (µM) | Average Tm (°C) ± SD | ΔTm (°C) |
| Pbrm1-BD2 + DMSO | 4 | 0 | 45.2 ± 0.2 | - |
| Pbrm1-BD2 + this compound | 4 | 100 | 52.9 ± 0.3 | +7.7 |
Note: The values presented in this table are for illustrative purposes. Actual experimental results may vary.
Signaling Pathway and Logical Relationships
The binding of an inhibitor to a bromodomain can be represented as a logical relationship leading to protein stabilization.
Caption: Ligand binding leads to increased protein stability and a higher melting temperature.
Conclusion
The Differential Scanning Fluorimetry protocol outlined in this document provides a robust and efficient method for confirming the binding of this compound to Pbrm1-BD2 and quantifying the resulting protein stabilization. The observed thermal shift (ΔTm) serves as a reliable indicator of a direct interaction, making DSF a valuable tool in the characterization of bromodomain inhibitors for drug discovery and development.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 4. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 6. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of protein-ligand interactions using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with PBRM1-BD2-IN-3 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PBRM1-BD2-IN-3, a potent and selective inhibitor of the second bromodomain of Polybromo-1 (PBRM1), in cell viability assays across various cancer cell lines. This document includes detailed experimental protocols and summarizes the available quantitative data to facilitate further research and drug development efforts targeting PBRM1.
Introduction to PBRM1 and this compound
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, plays a crucial role in regulating gene expression and maintaining genomic stability.[1] As a tumor suppressor, PBRM1 is frequently mutated in several cancers, most notably in clear cell renal cell carcinoma (ccRCC).[1] The PBRM1 protein contains six bromodomains, which are responsible for recognizing acetylated lysine residues on histones, thereby targeting the PBAF complex to specific chromatin regions.
This compound is a selective inhibitor of the second bromodomain (BD2) of PBRM1.[1] By binding to BD2, this small molecule disrupts the interaction of PBRM1 with acetylated histones, leading to altered gene expression and subsequent effects on cancer cell proliferation and survival.[1] this compound serves as a valuable chemical probe to investigate the biological functions of PBRM1 and as a potential therapeutic agent in cancers where PBRM1 activity is implicated in disease progression.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound. Further detailed dose-response data across a panel of cancer cell lines can be found in the primary literature.
| Compound | Target | Assay | IC50 (µM) | Cancer Cell Line | Reference |
| This compound | PBRM1-BD2 | AlphaScreen | 1.1 ± 0.2 | Not specified in abstract | [1] |
Note: The specific cancer cell line for the reported IC50 value was not available in the public abstract. The primary publication indicates that the inhibitor was tested in a PBRM1-dependent prostate cancer cell line.[1]
Experimental Protocols
Detailed methodologies for performing cell viability assays with this compound are provided below. The two most common and reliable methods, the MTT and Crystal Violet assays, are described.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on a shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Crystal Violet Assay
This assay is based on the staining of adherent cells with crystal violet dye, which binds to proteins and DNA. The amount of dye retained is proportional to the number of viable, attached cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde or methanol)
-
0.5% Crystal Violet solution in 25% methanol
-
Solubilization solution (e.g., 33% acetic acid)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Cell Fixation:
-
After the treatment period, carefully aspirate the medium.
-
Gently wash the cells twice with 100 µL of PBS.
-
Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
-
Staining:
-
Remove the fixing solution and let the plates air dry completely.
-
Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
-
Washing:
-
Carefully remove the crystal violet solution.
-
Wash the wells thoroughly with tap water until the water runs clear.
-
Invert the plate on a paper towel to remove excess water and let it air dry.
-
-
Dye Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Incubate on a shaker for 15-30 minutes to ensure the dye is completely dissolved.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving PBRM1 and the general workflow for the described cell viability assays.
References
Application Notes and Protocols for RNA-seq Analysis Following Pbrm1-BD2-IN-3 Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting RNA-sequencing (RNA-seq) analysis to investigate the transcriptomic effects of Pbrm1-BD2-IN-3, a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1).
Introduction
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is frequently mutated in various cancers, most notably in clear cell renal cell carcinoma (ccRCC).[1][2][3] PBRM1 plays a crucial role in regulating gene expression by recognizing acetylated histones via its six bromodomains.[4][5] The second bromodomain (BD2) is particularly critical for its association with acetylated histone H3 at lysine 14 (H3K14Ac) and its overall function in gene regulation and tumor suppression.[5][6]
This compound is a small molecule inhibitor with high potency for PBRM1-BD2 (IC50 = 1.1 μM), making it a valuable tool for studying the specific consequences of inhibiting this interaction in cancer cells.[7] RNA-seq is a powerful technique to elucidate the genome-wide transcriptional changes induced by such targeted inhibition, providing insights into the downstream pathways affected and potential therapeutic mechanisms.
This document outlines the protocols for cell treatment, RNA sequencing, and bioinformatic analysis, and presents representative data on expected gene expression changes based on studies of PBRM1 loss-of-function.
Data Presentation
While specific RNA-seq data for this compound treatment is not yet publicly available, studies involving PBRM1 knockdown or knockout provide a strong indication of the expected transcriptomic alterations. Inhibition of PBRM1 function is anticipated to lead to significant changes in genes involved in apoptosis, cell adhesion, metabolism, and stress response pathways. The following tables summarize representative genes and pathways that are likely to be affected by this compound treatment, based on published PBRM1 loss-of-function studies.
Table 1: Expected Differentially Expressed Genes Upon PBRM1 Inhibition
| Gene Symbol | Gene Name | Function | Expected Regulation |
| ALDH1A1 | Aldehyde Dehydrogenase 1 Family Member A1 | Retinoic acid biosynthesis | Upregulated[2] |
| BMF | Bcl-2 Modifying Factor | Pro-apoptotic | Upregulated[7][8] |
| BID | BH3 Interacting Domain Death Agonist | Pro-apoptotic | Upregulated[7][8] |
| PMAIP1 (NOXA) | Phorbol-12-Myristate-13-Acetate-Induced Protein 1 | Pro-apoptotic, binds MCL1 | Upregulated[7][8] |
| FAS | Fas Cell Surface Death Receptor | Apoptosis signaling | Upregulated[7][8] |
| IL-8 | Interleukin 8 | Chemokine | Downregulated[3][9] |
| CXCL2 | C-X-C Motif Chemokine Ligand 2 | Chemokine | Downregulated[3][9] |
| Genes involved in cell division | Various | Cell cycle progression | Downregulated[2] |
| Genes involved in carbohydrate metabolism | Various | Metabolic pathways | Upregulated[2] |
| Genes involved in cellular adhesion | Various | Cell-cell and cell-matrix interactions | Upregulated[2] |
Table 2: Key Signaling Pathways Expected to be Modulated by PBRM1 Inhibition
| Pathway Name | General Function | Expected Modulation |
| Apoptosis | Programmed cell death | Activated[7][8] |
| Retinoic Acid Signaling | Cell differentiation, proliferation, and apoptosis | Activated[1] |
| PI3K Signaling | Cell growth, proliferation, and survival | Modulated[2] |
| Hypoxia Response | Cellular response to low oxygen | Modulated[2] |
| Chemokine/Cytokine Receptor Interaction | Immune response and inflammation | Modulated[3][9] |
| Focal Adhesion | Cell adhesion and migration | Modulated[3][9] |
| MAPK Signaling | Cell proliferation, differentiation, and stress response | Modulated[3][9] |
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for an in vitro cell culture experiment. The choice of cell line is critical; a PBRM1-wildtype cancer cell line relevant to the research question (e.g., a ccRCC line like 786-O) is recommended.
Materials:
-
PBRM1-wildtype cancer cell line (e.g., 786-O)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (solubilized in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. A minimum of three biological replicates per condition (vehicle and treatment) is crucial for robust statistical analysis.[10]
-
Allow cells to adhere and grow for 24 hours in the incubator.
-
Prepare working solutions of this compound in complete medium. A dose-response experiment is recommended to determine the optimal concentration. Based on its IC50 of 1.1 µM, a starting concentration in the range of 1-10 µM is suggested.
-
Prepare a vehicle control solution with the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Remove the old medium from the cells and add the medium containing either this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the expected mechanism of action and cellular response.
-
After incubation, harvest the cells for RNA extraction.
RNA Extraction, Library Preparation, and Sequencing
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA quantification instrument (e.g., NanoDrop, Qubit)
-
RNA quality assessment instrument (e.g., Agilent Bioanalyzer)
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
RNA Extraction: Lyse the cells directly in the culture plate according to the RNA extraction kit manufacturer's protocol. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
RNA Quality Control:
-
Quantify the extracted RNA using a spectrophotometer or fluorometer.
-
Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system. A RIN value ≥ 8 is recommended for high-quality RNA-seq data.
-
-
Library Preparation:
-
Start with 100 ng to 1 µg of total RNA.
-
Perform poly(A) mRNA selection or ribosomal RNA (rRNA) depletion depending on the experimental goals. For protein-coding gene expression, poly(A) selection is standard.
-
Fragment the RNA and synthesize first-strand and second-strand cDNA.
-
Perform end repair, adenylate 3' ends, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Purify the final library and assess its quality and quantity.
-
-
Sequencing:
-
Pool the libraries if multiplexing.
-
Sequence the libraries on an Illumina platform. For differential gene expression analysis, a sequencing depth of at least 10 million reads per sample is recommended, with 20-30 million reads being optimal for mammalian models.[10] Paired-end sequencing can provide more information on transcript structure.[8]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound action.
Experimental Workflow Diagram
Caption: Experimental workflow for RNA-seq analysis.
Bioinformatic Analysis Pipeline
Caption: Bioinformatic data analysis pipeline.
Bioinformatic Analysis Protocol
This protocol outlines the key steps for analyzing the raw sequencing data to identify differentially expressed genes and affected pathways.
Software/Tools:
-
Quality Control: FastQC
-
Adapter/Quality Trimming: Trimmomatic or Cutadapt
-
Alignment: STAR
-
Quantification: featureCounts or RSEM
-
Differential Expression: DESeq2 or edgeR (within R environment)
-
Functional Analysis: GSEA, DAVID, or Metascape
Procedure:
-
Quality Control of Raw Reads:
-
Assess the quality of the raw FASTQ files using FastQC to check for per-base sequence quality, GC content, and adapter contamination.[11]
-
Trim low-quality bases and remove adapter sequences using Trimmomatic or a similar tool.
-
-
Read Alignment:
-
Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.
-
-
Quantification of Gene Expression:
-
Generate a count matrix of the number of reads mapping to each gene for all samples using tools like featureCounts or RSEM.[10]
-
-
Differential Expression Analysis:
-
Import the count matrix into R and use packages like DESeq2 or edgeR.
-
Perform normalization to account for differences in library size and RNA composition.
-
Fit a statistical model to identify genes that are significantly differentially expressed between the this compound treated and vehicle control groups.
-
Set thresholds for significance, typically a Benjamini-Hochberg adjusted p-value (padj) < 0.05 and a log2 fold change > 1 or < -1.
-
-
Functional Profiling and Pathway Analysis:
-
Take the list of differentially expressed genes and perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) using tools like DAVID or Metascape.[11]
-
This will identify biological processes, molecular functions, and signaling pathways that are over-represented in the set of altered genes.
-
-
Visualization:
-
Generate visualizations to interpret the results, such as volcano plots to show the magnitude and significance of gene expression changes, and heatmaps to visualize the expression patterns of key genes across samples.[11]
-
References
- 1. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 2. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]
- 8. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening. | Semantic Scholar [semanticscholar.org]
- 9. PBRM1 Regulates Stress Response in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Studying PBRM1 Occupancy using Chromatin Immunoprecipitation (ChIP)
Introduction
PBRM1 (Polybromo-1), also known as BAF180, is a critical subunit of the PBAF (Polybromo-associated BRG1- or BRM-associated factors) chromatin remodeling complex, a member of the SWI/SNF family of complexes.[1][2][3][4] This protein plays a crucial role in regulating chromatin structure and gene expression by recognizing acetylated histones through its six bromodomains.[1][5] PBRM1 is frequently mutated in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it acts as a tumor suppressor.[2][6] Understanding the genomic occupancy of PBRM1 is therefore essential for elucidating its role in both normal cellular processes and disease pathogenesis. Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide localization of PBRM1 and identify its direct target genes.
These application notes provide a comprehensive overview and detailed protocols for performing ChIP experiments to study PBRM1 occupancy, intended for researchers, scientists, and drug development professionals.
PBRM1 Function and Signaling Pathways
PBRM1 is a key component of the PBAF complex, which utilizes the energy from ATP hydrolysis to remodel nucleosomes, thereby altering the accessibility of DNA to transcription factors and other regulatory proteins. The bromodomains of PBRM1 specifically recognize acetylated lysine residues on histone tails, particularly H3K14ac, which helps to target the PBAF complex to specific genomic regions.[1]
PBRM1 has been implicated in several critical cellular signaling pathways:
-
AKT-mTOR Signaling: PBRM1 deficiency has been shown to activate the AKT-mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[7]
-
NF-κB Pathway: Loss of PBRM1 can lead to the activation of the NF-κB pathway, promoting inflammation and cell survival in cancer.[8]
-
Chemokine Signaling: PBRM1 has been found to regulate the expression of genes involved in chemokine and chemokine receptor interaction pathways, thereby influencing cell proliferation and migration.[3]
-
p53 Pathway: PBRM1 can recognize activated p53 to help induce the expression of p53 target genes like p21, playing a role in cell cycle arrest.[9]
Experimental Workflow for PBRM1 ChIP-seq
The following diagram illustrates the major steps involved in a typical PBRM1 ChIP-seq experiment.
References
- 1. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Detecting PBRM1 Inhibition
Audience: This document is intended for researchers, scientists, and drug development professionals involved in studying the function of Polybromo-1 (PBRM1) and the effects of its inhibition.
Introduction: Polybromo-1 (PBRM1), also known as BAF180, is a critical subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex, which belongs to the SWI/SNF family.[1][2] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin.[3] Mutations and loss of PBRM1 are frequently observed in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it acts as a tumor suppressor.[4][5]
Detecting the inhibition of PBRM1 is fundamental to understanding its biological function and for the development of targeted therapies. Inhibition can be achieved through various methods, including genetic knockdown (siRNA/shRNA), gene knockout (CRISPR/Cas9), or the use of small molecule inhibitors that target its bromodomains.[2][6][7] Western blotting is the gold-standard immunoassay to confirm the successful reduction of PBRM1 protein levels or to assess the impact of its inhibition on downstream signaling pathways.
This document provides a detailed protocol for performing a Western blot to detect PBRM1 inhibition, including antibody recommendations, a step-by-step experimental procedure, and methods for analyzing downstream effects.
Methods of PBRM1 Inhibition
PBRM1 function can be inhibited through several experimental approaches. The choice of method depends on the desired duration of inhibition and the specific research question.
Caption: Overview of common methods used to achieve PBRM1 inhibition.
Principle of Detection via Western Blot
Verification of PBRM1 inhibition can be achieved directly by quantifying the reduction in PBRM1 protein or indirectly by observing changes in the expression of known downstream target proteins.
-
Direct Detection: This involves using a PBRM1-specific primary antibody to probe a Western blot. A significant decrease or complete absence of the PBRM1 band (approximately 180 kDa) in treated samples compared to controls indicates successful inhibition or knockdown.[8][9]
-
Indirect Detection: PBRM1 regulates the expression of numerous genes.[10] Its inhibition leads to predictable changes in the protein levels of specific downstream effectors. Analyzing these biomarkers can validate the functional consequences of PBRM1 loss.
-
p53 Signaling: PBRM1 loss can impair the transcriptional activity of p53, leading to reduced induction of target genes like p21 upon DNA damage.[8][11]
-
ARID2 Levels: Knockdown of PBRM1 has been shown to cause an increase in the protein levels of ARID2, another subunit of the PBAF complex.[8]
-
ALDH1A1 Expression: PBRM1 deficiency can lead to increased expression of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1).[8]
-
HIF-1α Levels: PBRM1 is reported to be necessary for maintaining Hypoxia-inducible factor 1-alpha (HIF-1α) protein levels.[12]
-
Caption: Signaling effects of PBRM1 on downstream protein targets.
Detailed Experimental Protocol
This protocol provides a comprehensive workflow for Western blotting to detect PBRM1.
Cell Lysis and Protein Extraction
-
Preparation: Treat cells with the desired PBRM1 inhibition method (e.g., siRNA transfection, inhibitor treatment) alongside a negative control (e.g., scramble siRNA, vehicle control).
-
Harvesting: After the appropriate incubation period, aspirate the culture medium and wash cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA or NP40 Lysis Buffer supplemented with a fresh protease and phosphatase inhibitor cocktail to the culture dish.[13]
-
Scraping: For adherent cells, use a cell scraper to detach the cells in the lysis buffer. For suspension cells, pellet and resuspend in lysis buffer.
-
Homogenization: Transfer the cell lysate to a microcentrifuge tube. To ensure the release of nuclear proteins like PBRM1, sonicate the lysate briefly on ice.[13][14]
-
Clarification: Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Quantification: Carefully transfer the supernatant to a new pre-chilled tube. Determine the total protein concentration using a BCA Protein Assay Kit.[13]
-
Storage: Aliquot the lysates and store them at -80°C for long-term use.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-50 µg of protein lysate with SDS-PAGE sample loading buffer.[15] Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.[13] Also, load a pre-stained protein ladder to monitor migration and transfer efficiency. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer: Equilibrate the gel in a transfer buffer. Assemble the transfer stack with a nitrocellulose or PVDF membrane and transfer the proteins using a wet or semi-dry electroblotting system.[13]
-
Transfer Verification: After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein bands and confirm a successful and even transfer.[16] Destain with TBST before blocking.
Immunoblotting and Detection
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[17]
-
Primary Antibody Incubation: Dilute the primary antibody in the recommended blocking buffer (see Table 1). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (e.g., 1:10,000-1:20,000) for 1 hour at room temperature.[13]
-
Final Washes: Repeat the washing step (step 3) to remove the unbound secondary antibody.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.[13]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film. Adjust exposure times to obtain a strong signal without saturating the bands.
Data Presentation
Table 1: Recommended Primary Antibodies for PBRM1 Western Blot
| Antibody/Clone ID | Supplier | Catalog No. | Type | Recommended Dilution |
| PBRM1/BAF180 (D4L9X) | Cell Signaling Technology | 38439 | Rabbit mAb | Consult Datasheet |
| PBRM1/BAF180 (D3F7O) | Cell Signaling Technology | 91894 | Rabbit mAb | Consult Datasheet |
| PBRM1 Polyclonal | Proteintech | 12563-1-AP | Rabbit pAb | 1:500[18] |
| PBRM1 Polyclonal | Thermo Fisher | A301-591A | Rabbit pAb | 1:2,000 - 1:10,000[15] |
| Anti-PBRM1 (CL0331) | Atlas Antibodies | AMAb90690 | Mouse mAb | 1 µg/ml[19] |
Table 2: Key Reagent Concentrations and Incubation Times
| Step | Reagent/Buffer | Concentration/Dilution | Incubation Time | Temperature |
| Blocking | 5% Non-fat Milk or BSA in TBST | N/A | 1 hour | Room Temp. |
| Primary Antibody | PBRM1 Antibody in Blocking Buffer | See Table 1 | Overnight (12-16 hours) | 4°C |
| Secondary Antibody | HRP-conjugated Anti-Rabbit/Mouse IgG | 1:5,000 - 1:20,000 | 1 hour | Room Temp. |
| Washes | TBST (0.1% Tween-20) | N/A | 3 x 5-10 minutes | Room Temp. |
Table 3: Potential Downstream Biomarkers for PBRM1 Inhibition
| Biomarker | Expected Change Upon PBRM1 Inhibition | Pathway/Function |
| p21 (CDKN1A) | Decreased induction upon DNA damage | p53 signaling, cell cycle arrest[8][11] |
| ARID2 | Increased protein level | PBAF complex component[8] |
| ALDH1A1 | Increased protein level | Retinoic acid biosynthesis, cancer stemness[8] |
| HIF-1α | Decreased protein level | Hypoxia response[12] |
Experimental Workflow
Caption: Step-by-step experimental workflow for Western blot analysis.
Troubleshooting
Common Western blot issues include weak/no signal, high background, or non-specific bands.[20]
-
No/Weak Signal:
-
Cause: Insufficient protein load, poor antibody activity, or inefficient protein transfer.
-
Solution: Increase the amount of protein loaded (at least 20-30 µg is recommended).[17] Use a fresh antibody dilution. Confirm successful transfer with Ponceau S staining.[16] Include a positive control cell lysate known to express PBRM1.
-
-
High Background:
-
Cause: Insufficient blocking, excessive antibody concentration, or inadequate washing.
-
Solution: Increase blocking time or change the blocking agent (milk is often more stringent than BSA).[17] Optimize the primary antibody concentration by performing a titration. Increase the number and duration of wash steps.[20]
-
-
Non-specific Bands:
-
Cause: Primary antibody may be cross-reacting with other proteins, or protein degradation has occurred.
-
Solution: Optimize antibody concentration. Ensure fresh protease inhibitors are always added to the lysis buffer.[17] Compare results with a negative control, such as a cell line known to not express PBRM1 (e.g., HCC1143).[21]
-
References
- 1. PBRM1/BAF180 (D3F7O) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. PBRM1 | Abcam [abcam.co.jp]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. PBRM1 Polyclonal Antibody (A301-591A) [thermofisher.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. PBRM1 antibody (12563-1-AP) | Proteintech [ptglab.com]
- 19. Anti-PBRM1 Monoclonal Atlas Antibody [atlasantibodies.com]
- 20. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 21. PBRM1/BAF180 (D4L9X) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Xenograft Studies Using Pbrm1-BD2-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pbrm1-BD2-IN-3 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex.[1][2][3] PBRM1 is frequently mutated in several cancers, most notably clear cell renal cell carcinoma (ccRCC), and is implicated in tumorigenesis and cancer progression.[4] These application notes provide a comprehensive guide for conducting in vivo xenograft studies to evaluate the anti-tumor efficacy of this compound. The protocols outlined below are intended as a foundational framework that can be adapted to specific research needs.
Mechanism of Action and Signaling Pathways
PBRM1, through its bromodomains, recognizes acetylated lysine residues on histones, thereby targeting the PBAF complex to specific chromatin locations to regulate gene expression.[5] The second bromodomain (BD2) is critical for this chromatin association.[2] By selectively inhibiting PBRM1-BD2, this compound disrupts the localization and function of the PBAF complex, leading to alterations in gene expression programs that can suppress cancer cell growth and proliferation. PBRM1 has been shown to influence several key cancer-related signaling pathways, including the chemokine/chemokine receptor interaction pathway, the AKT-mTOR pathway, and the NF-κB pathway.
Caption: Simplified signaling pathway of PBRM1 and the inhibitory action of this compound.
Data Presentation: Hypothetical In Vivo Efficacy Study
The following tables represent a template for presenting quantitative data from a xenograft study evaluating this compound.
Table 1: Tumor Growth Inhibition in a ccRCC Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 28 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | P-value (vs. Vehicle) |
| Vehicle | 10 | 1250 ± 150 | - | - |
| This compound (25 mg/kg) | 10 | 750 ± 110 | 40 | <0.05 |
| This compound (50 mg/kg) | 10 | 400 ± 85 | 68 | <0.01 |
| Positive Control | 10 | 350 ± 70 | 72 | <0.01 |
Table 2: Body Weight and General Health Monitoring
| Treatment Group | N | Mean Body Weight Change from Day 0 to Day 28 (g) ± SEM | Observations of Toxicity |
| Vehicle | 10 | +1.5 ± 0.5 | No observable toxicity |
| This compound (25 mg/kg) | 10 | +1.2 ± 0.6 | No observable toxicity |
| This compound (50 mg/kg) | 10 | +0.8 ± 0.7 | No observable toxicity |
| Positive Control | 10 | -0.5 ± 0.9 | Mild lethargy noted in 2 animals |
Experimental Protocols
Cell Culture and Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using a PBRM1-mutant ccRCC cell line (e.g., 786-O).
Materials:
-
PBRM1-mutant ccRCC cell line (e.g., 786-O)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-8 week old female athymic nude mice
-
Matrigel® Basement Membrane Matrix
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Protocol:
-
Culture 786-O cells in a T-75 flask until they reach 80-90% confluency.
-
Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS and perform a cell count.
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
Experimental Workflow Diagram
Caption: General experimental workflow for an in vivo xenograft study.
Drug Formulation and Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Sterile microcentrifuge tubes
-
Vortexer and sonicator
-
Oral gavage needles
Protocol:
-
Calculate the required amount of this compound for the desired concentration and number of animals.
-
Weigh the compound and dissolve it in the appropriate volume of the vehicle. For example, to prepare a 5 mg/mL solution, dissolve 5 mg of this compound in 1 mL of the vehicle.
-
Vortex and sonicate the solution until the compound is fully dissolved.
-
Administer the formulated drug to the mice via oral gavage at the specified dose (e.g., 50 mg/kg). The dosing volume is typically 10 µL/g of body weight.
-
The vehicle alone should be administered to the control group.
-
Dosing should be performed according to the predetermined schedule (e.g., daily for 28 days).
Tumor Measurement and Monitoring
Materials:
-
Digital calipers
-
Weighing scale
Protocol:
-
Once tumors are established, measure the tumor dimensions using digital calipers 2-3 times per week. Measure the length (L) and width (W) of the tumor.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = 0.5 x L x W² .[6][7]
-
Record the body weight of each mouse at the same frequency as tumor measurements to monitor for any drug-related toxicity.
-
Observe the general health and behavior of the mice daily.
-
Euthanize animals if the tumor volume exceeds the institutionally approved size limit or if they show signs of significant distress, in accordance with ethical guidelines.[8]
Tissue Collection and Pharmacodynamic Analysis
At the end of the study, tumors and other relevant tissues are collected for further analysis.
5.1 Western Blotting
Materials:
-
Collected tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-PBRM1, anti-c-Myc, anti-p21) and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
-
Homogenize a portion of the tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
5.2 Immunohistochemistry (IHC)
Materials:
-
Collected tumor tissue
-
10% Neutral Buffered Formalin
-
Paraffin embedding materials
-
Microtome
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody and DAB substrate kit
-
Hematoxylin for counterstaining
Protocol:
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed it in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in citrate buffer.[9]
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with the primary antibody (e.g., anti-Ki-67 to assess proliferation) overnight at 4°C.
-
Wash and apply the HRP-conjugated secondary antibody.
-
Develop the signal with a DAB substrate kit and counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Image the slides and quantify the staining.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the Institutional Animal Care and Use Committee (IACUC).[8] Key ethical considerations include minimizing animal suffering, using the minimum number of animals necessary for statistically significant results, and defining clear humane endpoints for the study.[10][11][12]
Conclusion
This document provides a detailed framework for the preclinical evaluation of this compound in in vivo xenograft models. Adherence to these protocols will enable researchers to generate robust and reproducible data to assess the therapeutic potential of this novel PBRM1 inhibitor. Further optimization of these protocols may be necessary depending on the specific cell lines and animal models used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethics and Animal Welfare Rules Outweigh Published Scientific Data [pcrm.org]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. academic.oup.com [academic.oup.com]
- 11. Ethical and Societal Issues Occasioned by Xenotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development: Ethical Considerations and Policy Proposal - PMC [pmc.ncbi.nlm.nih.gov]
Cellular thermal shift assay (CETSA) for target engagement of PBRM1 inhibitors.
Application Notes and Protocols
Topic: Cellular Thermal Shift Assay (CETSA®) for Target Engagement of PBRM1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the interaction between a drug candidate and its protein target within a cellular environment.[1][2][3] The principle is based on ligand-induced thermal stabilization of the target protein.[4][5] When a small molecule inhibitor binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[1] Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is a significant target in cancer research, particularly in clear cell renal cell carcinoma (ccRCC), where it is frequently mutated.[6][7][8] PBRM1 contains six bromodomains, which are potential targets for selective inhibitors.[9][10] Establishing target engagement is a critical step in the development of PBRM1 inhibitors, ensuring that the compound reaches its intended target and exerts its effect.[11] These application notes provide a detailed protocol for utilizing CETSA to confirm and characterize the binding of inhibitors to PBRM1 in a cellular context.
PBRM1 Signaling and Function
PBRM1 is a subunit of the ATP-dependent SWI/SNF chromatin remodeling complex known as PBAF (PBRM1-BRG1/BRM-associated factors).[6][10] This complex plays a crucial role in regulating gene expression by altering chromatin structure. The loss or inhibition of PBRM1 function has been shown to impact several key signaling pathways implicated in cancer, including the AKT-mTOR pathway, chemokine/chemokine receptor interactions, and the NF-κB pathway.[6][12][13] These pathways govern fundamental cellular processes such as cell proliferation, metabolism, and adhesion.[6][14]
Caption: PBRM1's role within the PBAF complex and its influence on downstream signaling pathways.
Principle of the Cellular Thermal Shift Assay
CETSA operates on the principle that proteins denature and aggregate when heated. The temperature at which half of the protein population aggregates is known as the aggregation temperature (Tagg). The binding of a ligand, such as a small molecule inhibitor, to its target protein can increase the protein's structural stability. This stabilization results in a higher Tagg value. By comparing the Tagg of the target protein in the presence and absence of the inhibitor, one can confirm direct target engagement in the complex environment of a cell or cell lysate.[2][15]
Experimental Workflow
The general workflow for a CETSA experiment involves treating intact cells or cell lysates with the compound of interest, followed by a heating step. After heating, the cells are lysed (if not already), and the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining is then quantified using a variety of protein detection methods, such as Western blotting, AlphaScreen®, or mass spectrometry.[1][16][17]
Caption: A generalized workflow for performing a Cellular Thermal Shift Assay.
Detailed Experimental Protocols
Two primary formats of CETSA are commonly used: the melt curve (to determine the thermal shift, ΔTagg) and the isothermal dose-response fingerprint (ITDRF) (to determine potency at a fixed temperature).[16]
Protocol 1: CETSA Melt Curve for PBRM1
This protocol aims to determine the change in the thermal stability of PBRM1 upon inhibitor binding.
1. Cell Culture and Seeding:
-
Culture a relevant cell line (e.g., a renal cell carcinoma line like 786-O) in appropriate media and conditions.
-
Seed cells in sufficient quantity to yield approximately 1-2 million cells per condition/temperature point.
2. Compound Treatment:
-
Treat cells with the PBRM1 inhibitor at a fixed, saturating concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours) at 37°C.
3. Cell Harvesting and Aliquoting:
-
Harvest the cells by trypsinization (for adherent cells) or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension for each temperature point into PCR tubes.
4. Heat Challenge:
-
Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 68°C in 2°C increments).
-
Heat the samples for 3 minutes at the designated temperatures, followed by a cooling step to room temperature for 3 minutes.[16]
5. Cell Lysis:
-
Lyse the cells by subjecting the samples to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
6. Separation of Soluble and Aggregated Protein:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[1]
7. Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize all samples to the same total protein concentration.
-
Analyze the levels of soluble PBRM1 by Western blot using a validated anti-PBRM1 antibody. An antibody for a loading control that does not shift with temperature, like β-actin, should also be used.
8. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble PBRM1 remaining relative to the non-heated control against the temperature for both vehicle- and inhibitor-treated samples.
-
Fit the data to a sigmoidal curve to determine the Tagg for each condition. The difference in Tagg is the thermal shift (ΔTagg).
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) for PBRM1
This protocol assesses the potency of the inhibitor in stabilizing PBRM1 at a single, fixed temperature.
1. Determine Optimal Temperature:
-
First, perform a melt curve experiment (Protocol 1) with a vehicle control to determine the temperature at which approximately 50-80% of PBRM1 denatures. This will be the fixed temperature for the ITDRF experiment.
2. Cell Culture and Compound Treatment:
-
Culture and harvest cells as described previously.
-
Resuspend the cells and aliquot them.
-
Treat the cell aliquots with a serial dilution of the PBRM1 inhibitor (e.g., from 0.1 nM to 30 µM) and a vehicle control.
-
Incubate for 1-2 hours at 37°C.
3. Heat Challenge:
-
Heat all samples (including a non-heated control) at the predetermined optimal temperature for 3 minutes in a thermal cycler.
-
Cool the samples to room temperature.
4. Lysis, Separation, and Analysis:
-
Proceed with cell lysis, centrifugation, and analysis of the soluble PBRM1 fraction by Western blot as described in Protocol 1.
5. Data Analysis:
-
Quantify the band intensities for soluble PBRM1 at each inhibitor concentration.
-
Plot the percentage of stabilized PBRM1 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50, which represents the concentration of inhibitor required to achieve 50% of the maximal thermal stabilization.[18]
Data Presentation
Quantitative data from CETSA experiments should be summarized to compare the effects of different inhibitors or to assess selectivity across different bromodomains. The following table provides an illustrative example of how melt curve data for various hypothetical PBRM1 inhibitors could be presented.
| Inhibitor | Target Bromodomain | Tagg (Vehicle, °C) | Tagg (10 µM Inhibitor, °C) | ΔTagg (°C) |
| PBRM1i-A | PBRM1-BD2 | 52.1 ± 0.3 | 56.3 ± 0.4 | +4.2 |
| PBRM1i-A | PBRM1-BD5 | 51.8 ± 0.2 | 52.0 ± 0.3 | +0.2 |
| PBRM1i-B | PBRM1-BD2 | 52.2 ± 0.2 | 58.7 ± 0.5 | +6.5 |
| PBRM1i-B | PBRM1-BD5 | 51.9 ± 0.4 | 56.1 ± 0.3 | +4.2 |
| Control-C | PBRM1-BD2 | 52.1 ± 0.3 | 52.3 ± 0.2 | +0.2 |
Table 1: Illustrative CETSA melt curve data for hypothetical PBRM1 inhibitors. Data are presented as mean ± standard deviation. A significant positive ΔTagg indicates target engagement and stabilization.
Conclusion
The Cellular Thermal Shift Assay provides a robust and indispensable tool for the validation of PBRM1 inhibitors in a physiologically relevant setting. By confirming direct binding to PBRM1 within intact cells, CETSA allows researchers to establish a clear link between target engagement and cellular phenotype. The melt curve and ITDRF protocols offer complementary information on target stabilization and compound potency, respectively, which are critical for guiding lead optimization and advancing promising drug candidates through the development pipeline.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 6. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Chromatin Accessibility Changes with the PBRM1 Inhibitor, Pbrm1-BD2-IN-3, Using ATAC-seq
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, plays a crucial role in regulating gene expression by modulating chromatin structure.[1][2] Mutations and dysregulation of PBRM1 are frequently implicated in various cancers, particularly clear cell renal cell carcinoma (ccRCC), making it a significant target for therapeutic development.[1] Pbrm1-BD2-IN-3 is a potent and selective inhibitor of the second bromodomain (BD2) of PBRM1, with an IC50 of 1.1 μM. This compound offers a valuable tool to investigate the functional role of PBRM1's BD2 domain in cellular processes and its potential as a therapeutic agent.
This document provides detailed application notes and a comprehensive protocol for utilizing the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) to elucidate the genome-wide changes in chromatin accessibility following treatment with this compound. ATAC-seq is a powerful technique that employs a hyperactive Tn5 transposase to preferentially fragment and tag open chromatin regions, allowing for the identification of active regulatory elements across the genome.
Principle of the Application
The primary mechanism of PBRM1 function involves the recognition of acetylated histones via its bromodomains, which facilitates the recruitment of the PBAF complex to specific genomic loci to remodel chromatin.[1][3] Inhibition of the PBRM1 BD2 domain by this compound is hypothesized to disrupt this interaction, leading to alterations in chromatin accessibility at PBRM1 target sites. By comparing the chromatin accessibility landscapes of cells treated with this compound to untreated controls, researchers can:
-
Identify genomic regions where PBRM1 BD2 activity is critical for maintaining an open or closed chromatin state.
-
Uncover the downstream gene regulatory networks affected by PBRM1 inhibition.
-
Discover potential biomarkers of response to PBRM1-targeted therapies.
-
Gain mechanistic insights into the role of PBRM1 in disease pathogenesis.
The expected outcomes of inhibiting PBRM1 with this compound are based on studies involving the genetic knockdown of PBRM1. These studies have shown that while global chromatin accessibility is not dramatically altered, significant changes occur at thousands of specific genomic sites.[4]
Data Presentation
The following tables summarize representative quantitative data expected from an ATAC-seq experiment investigating the effects of this compound. The data is based on published findings from studies on PBRM1 knockdown in the 786-O clear cell renal cell carcinoma cell line.[5]
Table 1: Summary of ATAC-seq Peak Changes with this compound Treatment
| Category | Control (DMSO) | This compound Treated | Fold Change | Percentage of Total Peaks |
| Total High-Confidence Peaks | 56,826 | 56,681 | ~1 | 100% |
| Gained Peaks (Increased Accessibility) | - | 501 | - | 0.88% |
| Lost Peaks (Decreased Accessibility) | - | 646 | - | 1.1% |
Table 2: Genomic Distribution of Differentially Accessible Regions
| Genomic Feature | Gained Peaks (%) | Lost Peaks (%) |
| Promoter (-1kb to +100bp of TSS) | 35% | 45% |
| Intron | 30% | 25% |
| Intergenic | 25% | 20% |
| Exon | 5% | 5% |
| 3' UTR | 5% | 5% |
Table 3: Enriched Transcription Factor Motifs in Gained Accessibility Peaks
| Transcription Factor | Motif | p-value |
| AP-1 | TGA(C/G)TCA | < 1e-10 |
| HNF1B | GTT(A/G)AT(A/T)T(A/T)CC | < 1e-8 |
| HNF1A | GTT(A/G)AT(A/T)T(A/T)CC | < 1e-7 |
| NFE2L2 (NRF2) | (A/G)TGACTCAGCA | < 1e-6 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., 786-O for ccRCC).
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Treat cells with the desired concentration of this compound and a vehicle control (DMSO). The final concentration of DMSO should be consistent across all conditions and typically below 0.1%. An effective concentration for this compound is expected to be in the low micromolar range, based on its IC50 of 1.1 μM.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for changes in chromatin accessibility.
-
Cell Harvesting: Harvest the cells by trypsinization, followed by washing with ice-cold PBS.
Protocol 2: ATAC-seq Library Preparation
This protocol is adapted from standard ATAC-seq procedures.
-
Cell Lysis:
-
Resuspend 50,000 cells in 50 µL of cold lysis buffer (10 mM Tris-HCl, pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% IGEPAL CA-630).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 500 x g for 5 minutes at 4°C to pellet the nuclei.
-
Carefully remove the supernatant.
-
-
Transposition Reaction:
-
Resuspend the nuclear pellet in 50 µL of transposition mix (25 µL 2x TD Buffer, 2.5 µL Tn5 Transposase, 22.5 µL Nuclease-Free Water).
-
Incubate at 37°C for 30 minutes in a thermomixer with gentle shaking.
-
-
DNA Purification:
-
Immediately following transposition, purify the DNA using a DNA purification kit (e.g., Qiagen MinElute PCR Purification Kit), following the manufacturer's instructions.
-
Elute the DNA in 10 µL of elution buffer.
-
-
Library Amplification:
-
Amplify the transposed DNA fragments using PCR with indexed primers. A typical PCR reaction is as follows:
-
10 µL Transposed DNA
-
2.5 µL Forward Primer (25 µM)
-
2.5 µL Reverse Primer (25 µM)
-
25 µL 2x PCR Master Mix
-
10 µL Nuclease-Free Water
-
-
Perform PCR with the following cycling conditions:
-
72°C for 5 minutes
-
98°C for 30 seconds
-
5-12 cycles of:
-
98°C for 10 seconds
-
63°C for 30 seconds
-
72°C for 1 minute
-
-
-
The optimal number of PCR cycles should be determined by qPCR to avoid library over-amplification.
-
-
Library Purification and Size Selection:
-
Purify the amplified library using a PCR purification kit or magnetic beads (e.g., AMPure XP beads).
-
Perform size selection to remove large fragments and primer-dimers, typically enriching for fragments between 150 and 800 bp.
-
-
Library Quality Control:
-
Assess the library size distribution using a Bioanalyzer or similar instrument. A characteristic nucleosomal laddering pattern is indicative of a successful ATAC-seq library.
-
Quantify the library concentration using a Qubit fluorometer or qPCR.
-
Protocol 3: ATAC-seq Data Analysis
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a sufficient depth (typically 50 million paired-end reads per sample).
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Adapter Trimming: Remove adapter sequences using tools such as Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to the appropriate reference genome using an aligner like Bowtie2.
-
Peak Calling: Identify regions of open chromatin (peaks) using a peak caller such as MACS2.
-
Differential Accessibility Analysis: Use tools like DESeq2 or edgeR to identify statistically significant differences in peak accessibility between the this compound treated and control samples.
-
Annotation and Visualization: Annotate the differential peaks to genomic features (promoters, enhancers, etc.) using tools like HOMER or ChIPseeker. Visualize the data on a genome browser such as the UCSC Genome Browser or IGV.
-
Motif Analysis: Perform motif enrichment analysis within the differentially accessible regions to identify transcription factors that may be affected by PBRM1 inhibition.
Mandatory Visualizations
Caption: PBRM1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for ATAC-seq analysis of this compound treated cells.
References
- 1. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 3. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PBRM1 Regulates Stress Response in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Long-Term Effects of Pbrm1-BD2-IN-3 using Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony formation assay, or clonogenic assay, is a fundamental in vitro cell biology technique used to assess the long-term survival and proliferative capacity of single cells. This method is particularly valuable in cancer research to evaluate the effects of cytotoxic agents, radiation, or, as in this case, targeted inhibitors on a cell's ability to form a colony. Here, we detail the application of the colony formation assay to investigate the long-term consequences of treating cancer cells with Pbrm1-BD2-IN-3 , a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1).
PBRM1 is a key component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, a subtype of the SWI/SNF complex. It plays a crucial role in regulating gene expression and maintaining genomic integrity.[1] PBRM1 is frequently mutated in several cancers, most notably clear cell renal cell carcinoma (ccRCC), where it often acts as a tumor suppressor.[1][2] Loss or inhibition of PBRM1 function has been shown to increase the tumorigenic potential of cancer cells, including promoting colony formation.[2][3] this compound specifically targets the BD2 domain of PBRM1, which is critical for its chromatin binding and gene regulatory functions.[4][5] Understanding the long-term impact of this inhibitor on cancer cell proliferation is therefore essential for its development as a potential therapeutic agent.
These application notes provide a comprehensive guide, including detailed experimental protocols, data presentation, and visualization of the relevant signaling pathways and workflows, to empower researchers in their investigation of this compound.
Data Presentation
The following tables present representative quantitative data from a colony formation assay evaluating the effect of this compound on a cancer cell line with known dependence on PBRM1 function. The data is hypothetical but reflects the expected outcome based on the known tumor-suppressive role of PBRM1.
Table 1: Effect of this compound on Colony Number
| Treatment Group | Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Survival Fraction |
| Vehicle Control (DMSO) | 0 | 125 ± 12 | 62.5 | 1.00 |
| This compound | 0.1 | 142 ± 15 | 71.0 | 1.14 |
| This compound | 1.0 | 188 ± 20 | 94.0 | 1.50 |
| This compound | 10.0 | 235 ± 25 | 117.5 | 1.88 |
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Survival Fraction (SF): (PE of treated sample / PE of control)
Table 2: Effect of this compound on Colony Size
| Treatment Group | Concentration (µM) | Average Colony Diameter (µm) (Mean ± SD) |
| Vehicle Control (DMSO) | 0 | 450 ± 55 |
| This compound | 0.1 | 510 ± 62 |
| This compound | 1.0 | 620 ± 75 |
| This compound | 10.0 | 780 ± 88 |
Experimental Protocols
Protocol 1: 2D Colony Formation Assay
This protocol outlines the standard procedure for assessing the clonogenic potential of adherent cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., a ccRCC cell line with wild-type PBRM1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Fixation solution: 10% Methanol, 10% Acetic Acid in water
-
Staining solution: 0.5% Crystal Violet in 25% Methanol
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Colony counting software or manual counter
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using Trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed a low density of cells (typically 200-1000 cells per well) into 6-well plates containing 2 mL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plates overnight to allow cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and replace it with 2 mL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., continuous exposure for the entire duration of colony growth, or a shorter exposure followed by replacement with fresh medium).
-
-
Colony Growth:
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Monitor the plates every 2-3 days and change the medium if necessary (be gentle to not disturb the forming colonies).
-
-
Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixation solution.
-
Add 1 mL of 0.5% Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with tap water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Analysis:
-
Scan or photograph the plates.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Measure the size of the colonies using imaging software.
-
Calculate the Plating Efficiency and Survival Fraction as described in the data presentation section.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
Visualizations
Experimental Workflow
Caption: Workflow for the 2D Colony Formation Assay.
PBRM1 Signaling Pathway and Effect of Inhibition
Caption: PBRM1 Signaling and the Impact of BD2 Inhibition.
Disclaimer: This document is intended for research use only. The protocols and data presented are for guidance and may require optimization for specific cell lines and experimental conditions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Engineering PBRM1 Knockout Models Using CRISPR/Cas9 for Targeted Inhibitor Discovery
For researchers, scientists, and drug development professionals, the creation of robust and reliable cell-based models is a cornerstone of oncology research. This document provides a detailed guide to developing PBRM1 knockout (KO) models using CRISPR/Cas9 technology and their application in screening for targeted inhibitors.
Introduction
Polybromo 1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex, is one of the most frequently mutated genes in human cancers, with a particularly high incidence of inactivating mutations in clear cell renal cell carcinoma (ccRCC) (~40%).[1][2] As a component of the SWI/SNF complex, PBRM1 plays a crucial role in regulating gene expression, maintaining genomic integrity, and controlling cell proliferation.[2][3][4] Its role as a tumor suppressor has made it a significant focus for therapeutic development.[3]
The loss of PBRM1 function creates specific vulnerabilities within cancer cells, a concept known as synthetic lethality. This occurs when the loss of two genes (or a gene and a drug target) is lethal to a cell, while the loss of either one alone is not. By creating isogenic cell lines—identical except for the presence or absence of PBRM1—researchers can identify compounds that selectively kill PBRM1-deficient cells. Studies have revealed that PBRM1 loss induces replication stress and impairs DNA damage repair, rendering cancer cells highly sensitive to inhibitors of PARP and ATR.[5][6] This application note provides detailed protocols for generating and validating PBRM1 KO cell lines and using them to evaluate inhibitor sensitivity.
Experimental Workflow and Signaling
The overall process for generating and utilizing PBRM1 KO models for inhibitor studies involves several key stages, from initial guide RNA design to final validation of inhibitor efficacy.
PBRM1 is an integral component of the PBAF chromatin remodeling complex. Its loss disrupts normal chromatin regulation, leading to increased replication stress and reliance on alternative DNA repair pathways, creating a therapeutic vulnerability.
Data Presentation
Successful generation of PBRM1 KO models relies on effective sgRNA design. The following tables summarize validated sgRNA sequences and cell lines used in published studies.
Table 1: Validated sgRNA Sequences for Human PBRM1 Knockout
| Target Exon | sgRNA Sequence (5' - 3') | Cell Line(s) Used | Reference |
|---|---|---|---|
| Exon 3 | TTCATCCTTATAGTCTCGGA | U2OS, 786-O, A498, H1299, A549 | [5] |
| Exon 3 | GAAACCACTTCATAATAGTC | A498 | [7][8] |
| Exon 3 | CAACCAGACTATTATGAAG | A498 |[7][8] |
Table 2: Cell Lines Used for PBRM1 Knockout and Inhibitor Studies
| Cell Line | Cancer Type | PBRM1 Status | VHL Status | Notes |
|---|---|---|---|---|
| 786-O | Clear Cell Renal Carcinoma | Wild-Type | Null | Commonly used model for ccRCC studies.[5][9] |
| A498 | Clear Cell Renal Carcinoma | Wild-Type | Wild-Type | PBRM1 KO models generated for inhibitor screening.[5][7] |
| U2OS | Osteosarcoma | Wild-Type | Wild-Type | Used to demonstrate PBRM1/PARPi synthetic lethality outside of ccRCC.[5] |
| H1299 | Non-Small Cell Lung Cancer | Wild-Type | Wild-Type | PBRM1 KO increases sensitivity to DNA repair inhibitors.[5] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | Wild-Type | Another NSCLC model for validating PBRM1 function.[5] |
| Caki-1 | Clear Cell Renal Carcinoma | Wild-Type | Wild-Type | Used to generate KO models for DNMT inhibitor studies.[9] |
Table 3: Summary of Inhibitor Sensitivity in PBRM1-WT vs. PBRM1-KO Models
| Inhibitor Class | Inhibitor Name(s) | Observation in PBRM1-KO Cells | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| PARP Inhibitors | Talazoparib, Olaparib, Rucaparib | Increased sensitivity, reduced cell viability, tumor growth inhibition. | Synthetic lethality due to elevated replication stress and R-loop accumulation. | [5][6] |
| ATR Inhibitors | Berzosertib | Increased sensitivity, synthetic lethality. | Exploits dependency on ATR for resolving replication stress. | [5][6] |
| DNMT Inhibitors | 5-Fluoro-2'-deoxycytidine (FdCyd) | Selective inhibition of tumor growth. | Enhanced DNA damage response leads to sensitivity to DNA toxic drugs. | [9] |
| MCL1 Inhibitors | PRT1419 | Increased sensitivity, potent induction of apoptosis. | PBRM1 loss primes cells for apoptosis by upregulating pro-apoptotic factors like NOXA. | [7][8] |
| CDK9 Inhibitors | PRT2527 | Increased sensitivity, synergy with Sunitinib. | Depletes MCL1 protein levels, leading to apoptosis. |[10] |
Experimental Protocols
Protocol 1: Generation of PBRM1 Knockout Cell Lines via CRISPR/Cas9
This protocol describes a general method for creating PBRM1 KO cell lines. Optimization for specific cell lines is recommended.
Part A: sgRNA Design and Cloning
-
Design sgRNAs: Design at least two sgRNAs targeting an early exon of PBRM1 (e.g., Exon 3) to maximize the chance of generating a frameshift mutation.[5][7] Use online design tools (e.g., CHOPCHOP, Synthego Design Tool).
-
Oligo Synthesis: Synthesize complementary oligos for each sgRNA with appropriate overhangs for cloning into a lentiCRISPRv2 vector.
-
Vector Preparation: Digest the lentiCRISPRv2 plasmid (Addgene #52961) with BsmBI and dephosphorylate.
-
Cloning: Anneal the complementary sgRNA oligos and ligate the resulting duplex into the digested lentiCRISPRv2 vector.
-
Transformation: Transform the ligated product into competent E. coli and select for ampicillin-resistant colonies.
-
Verification: Isolate plasmid DNA from several colonies and verify the correct sgRNA insertion via Sanger sequencing.
Part B: Lentiviral Production and Transduction
-
Cell Plating: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Transfection: Co-transfect the HEK293T cells with the sequence-verified lentiCRISPRv2-PBRM1-sgRNA plasmid along with packaging (psPAX2) and envelope (pMD2.G) plasmids using a suitable transfection reagent.
-
Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Filter through a 0.45 µm filter to remove cell debris. The virus can be used immediately or stored at -80°C.
-
Transduction: Plate the target cancer cells (e.g., 786-O, A498). The next day, infect the cells with the harvested lentivirus in the presence of polybrene (8 µg/mL).
Note: As an alternative to lentivirus, ribonucleoprotein (RNP) complexes of Cas9 protein and synthetic sgRNA can be delivered via electroporation, which can increase efficiency and reduce off-target effects.[7][8]
Part C: Selection and Clonal Expansion
-
Antibiotic Selection: At 48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration should be determined beforehand with a kill curve for the specific cell line.
-
Maintain Selection: Replace the medium with fresh puromycin-containing medium every 2-3 days until a stable, resistant population of cells is established.
-
Single-Cell Cloning: Serially dilute the puromycin-resistant polyclonal population into 96-well plates to isolate single cells.
-
Colony Expansion: Monitor the plates for the growth of single colonies. Once colonies are visible, expand them into larger culture vessels for validation and banking.
Protocol 2: Validation of PBRM1 Knockout
Part A: Western Blot for PBRM1 Protein Expression
-
Lysate Preparation: Lyse cells from the parental (wild-type) and expanded clonal populations in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody against PBRM1. Use an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system. Clones with a complete absence of the PBRM1 protein band are considered successful knockouts.[11][12]
Part B: Genomic DNA Sequencing
-
gDNA Extraction: Isolate genomic DNA from the parental and potential KO clones.
-
PCR Amplification: Amplify the genomic region of PBRM1 surrounding the sgRNA target site using PCR.
-
Sequencing: Purify the PCR product and send for Sanger sequencing.
-
Analysis: Analyze the sequencing results using software that can deconvolve heterozygous or mosaic mutations (e.g., TIDE, ICE). Look for insertions or deletions (indels) that result in a frameshift mutation compared to the wild-type sequence.[9][13]
Protocol 3: Inhibitor Sensitivity and Viability Assays
Part A: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed an equal number of PBRM1-WT and validated PBRM1-KO cells into 96-well plates. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor(s) of interest (e.g., PARP inhibitor, Talazoparib). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay: Perform the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. This assay measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated controls and plot dose-response curves to determine the IC50 for each cell line.
Part B: Apoptosis Assay (e.g., Caspase-Glo® 3/7)
-
Procedure: Follow the same steps for cell plating and inhibitor treatment as in the viability assay. The incubation period may be shorter (e.g., 24-48 hours) to capture early apoptotic events.
-
Assay: Perform the Caspase-Glo® 3/7 Assay according to the manufacturer's instructions. This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
-
Data Analysis: Measure luminescence and normalize to vehicle controls. A significant increase in caspase activity in PBRM1-KO cells compared to WT cells indicates selective induction of apoptosis.[7][10]
References
- 1. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. PBRM1’s new function supports a novel cancer-promoting mechanism [blogs.bcm.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PBRM1 Deficiency Confers Synthetic Lethality to DNA Repair Inhibitors in Cancer - Institut Curie [institut-curie.org]
- 7. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]
- 9. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo CRISPR/Cas9 screening identifies Pbrm1 as a regulator of myeloid leukemia development in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following PBRM1-BD2-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, plays a crucial role in regulating gene expression and maintaining genomic integrity.[1] As a tumor suppressor, its mutation or altered expression is frequently observed in various cancers, notably clear cell renal cell carcinoma.[1] PBRM1 contains six bromodomains that recognize acetylated lysine residues on histones, thereby targeting the PBAF complex to specific chromatin regions.[1] Inhibition of these bromodomains presents a promising therapeutic strategy for cancers with PBRM1 alterations.
PBRM1-BD2-IN-3 is a potent and selective inhibitor of the second bromodomain (BD2) of PBRM1, with an IC50 value of 1.1 μM.[2] By binding to BD2, this compound disrupts the interaction of PBRM1 with acetylated histones, leading to altered gene expression and cellular responses.[1] Studies have shown that loss or inhibition of PBRM1 can sensitize cancer cells to apoptosis and lead to an upregulation of pro-apoptotic factors.[3][4][5][6]
This document provides a detailed protocol for the analysis of apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.
By using a combination of fluorescently-labeled Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (less common in this assay)
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis in a cancer cell line (e.g., 786-O, a renal cell carcinoma line) treated with increasing concentrations of this compound for 48 hours.
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 0.5 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| This compound | 1.0 | 70.3 ± 4.2 | 18.9 ± 2.5 | 10.8 ± 1.8 |
| This compound | 2.5 | 55.1 ± 5.1 | 28.4 ± 3.3 | 16.5 ± 2.4 |
| This compound | 5.0 | 38.7 ± 4.8 | 39.2 ± 4.1 | 22.1 ± 3.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., 786-O)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
Cell Culture and Treatment
-
Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Staining Protocol for Flow Cytometry
-
Harvest Cells:
-
Carefully collect the cell culture supernatant from each well, which may contain floating apoptotic cells, and transfer to a labeled flow cytometry tube.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to the corresponding flow cytometry tube containing the supernatant.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the centrifugation and washing step once more.
-
-
Annexin V and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PBRM1-BD2-IN-3 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PBRM1-BD2-IN-3 in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1).[1][2][3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[4][5] By binding to PBRM1's BD2, this compound competitively inhibits its interaction with acetylated histones, thereby displacing the PBRM1-containing PBAF chromatin remodeling complex from chromatin.[1][6] This disruption of chromatin binding can modulate the expression of PBRM1-target genes.[1]
Q2: What is a good starting concentration for this compound in a biochemical assay like AlphaLISA?
A2: For biochemical assays such as AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), a good starting point for determining the IC50 of this compound is to test a concentration range that brackets its known IC50 value of 1.1 µM.[1][2] A suggested starting range would be from 10 nM to 100 µM, with 3-fold serial dilutions.
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
A3: For cell-based assays, such as NanoBRET and CETSA, higher concentrations may be required compared to biochemical assays due to factors like cell permeability and target engagement within the cellular environment. A broad concentration range from 1 nM to 100 µM is recommended for initial experiments to determine the optimal working concentration.[3][7] For PBRM1-dependent cancer cell lines, growth inhibition has been observed with similar inhibitors in the 0.1 µM to 10 µM range over several days of treatment.[3]
Q4: How does the function of PBRM1's second bromodomain (BD2) relate to its overall role in signaling?
A4: PBRM1 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) SWI/SNF chromatin remodeling complex.[8] It contains six bromodomains, and BD2, along with BD4, plays a critical role in tethering the PBAF complex to chromatin by recognizing acetylated histone H3 at lysine 14 (H3K14ac).[8][9][10] This interaction is crucial for PBRM1's function in regulating gene expression, and its disruption can impact cellular processes like proliferation and tumor suppression.[8][10]
Troubleshooting Guides
AlphaLISA Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Signal or No Signal | 1. Incorrect protein or peptide concentration. | Optimize the concentrations of the biotinylated histone peptide and the His-tagged PBRM1-BD2 protein through a cross-titration experiment.[11][12] |
| 2. Inactive protein or inhibitor. | Verify the activity of the recombinant PBRM1-BD2 protein and the integrity of the this compound compound. | |
| 3. Suboptimal assay buffer. | Ensure the assay buffer conditions (pH, salt concentration) are optimal for the protein-ligand interaction. | |
| High Background Signal | 1. Non-specific binding of assay components. | Include control wells without the inhibitor, without the protein, and without the peptide to identify the source of the high background. Consider adding a non-specific protein like BSA to the buffer. |
| 2. Aggregation of proteins or beads. | Centrifuge protein stocks before use. Ensure proper mixing of beads without vigorous vortexing that could cause aggregation. | |
| "Hook Effect" (Signal decreases at high inhibitor concentrations) | Over-saturation of the acceptor beads with the biotinylated peptide. | This can occur at very high concentrations of the competitor (inhibitor). Re-evaluate the concentration range tested, focusing on lower concentrations to obtain a proper dose-response curve.[13] |
NanoBRET™ Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low BRET Signal | 1. Low expression of fusion proteins. | Optimize transfection conditions (DNA amount, transfection reagent) to ensure sufficient expression of both the NanoLuc®-PBRM1-BD2 and HaloTag®-Histone fusion proteins.[14] |
| 2. Suboptimal tracer concentration. | Determine the optimal concentration of the fluorescent tracer by performing a tracer titration experiment to find the concentration that gives a robust signal without causing high background.[15] | |
| High Variability Between Replicates | 1. Inconsistent cell seeding. | Ensure a homogenous cell suspension and accurate cell counting to have consistent cell numbers in each well. |
| 2. Incomplete cell lysis. | Ensure complete cell lysis to allow for the interaction of the substrate with the NanoLuc® luciferase. | |
| No or Weak Inhibition by this compound | 1. Poor cell permeability of the inhibitor. | Consider using a permeabilization agent like digitonin in a control experiment to assess whether cell permeability is a limiting factor.[16] |
| 2. Inhibitor degradation or instability. | Prepare fresh inhibitor solutions and minimize freeze-thaw cycles. |
Cellular Thermal Shift Assay (CETSA™) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Thermal Shift Observed | 1. Inhibitor does not sufficiently stabilize the target protein. | This can occur if the binding affinity is weak or the binding does not induce a significant conformational change that leads to thermal stabilization. Confirm target engagement with an orthogonal method if possible. |
| 2. Incorrect heating temperature or duration. | Optimize the melting temperature (Tm) of PBRM1-BD2 in the absence of the inhibitor. The heating temperature for the isothermal dose-response CETSA should be in the upper part of the melting curve.[17] | |
| Inconsistent Western Blot Results | 1. Unequal protein loading. | Normalize protein loading by performing a total protein quantification (e.g., BCA assay) and loading equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading. |
| 2. Poor antibody quality. | Use a validated antibody specific for PBRM1. Test different antibody dilutions to optimize the signal-to-noise ratio. | |
| High Background in Western Blot | Incomplete removal of cellular debris. | Ensure complete cell lysis and proper separation of the soluble fraction from the precipitated proteins by centrifugation.[18] |
Quantitative Data Summary
Table 1: In Vitro Potency of PBRM1 Bromodomain Inhibitors
| Compound | Assay | Target | IC50 (µM) | Kd (µM) | Reference |
| This compound (Cpd 12) | AlphaScreen | PBRM1-BD2 | 1.1 ± 0.2 | - | [1][2] |
| PBRM1-BD2-IN-2 (Cpd 11) | AlphaScreen | PBRM1-BD2 | 1.0 ± 0.2 | 9.3 | [3] |
| PBRM1-BD2-IN-5 (Cpd 16) | AlphaScreen | PBRM1-BD2 | 0.26 ± 0.04 | 1.5 | [6] |
| PBRM1-BD2-IN-8 (Cpd 34) | AlphaScreen | PBRM1-BD2 | 0.16 ± 0.02 | 4.4 | [7] |
Note: IC50 and Kd values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: AlphaLISA for this compound Potency Determination
This protocol is adapted from established AlphaLISA procedures for bromodomain inhibitors.[1][11]
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). A typical starting concentration range is 100 µM to 10 nM.
-
Prepare a solution of His-tagged PBRM1-BD2 protein and biotinylated H3K14ac peptide in assay buffer. Optimal concentrations should be determined by cross-titration, but a starting point could be 50 nM protein and 50 nM peptide.
-
Prepare a suspension of AlphaLISA Nickel Chelate Acceptor beads and Streptavidin Donor beads in the dark according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilutions to the wells of a 384-well white opaque assay plate.
-
Add 10 µL of the PBRM1-BD2 protein and biotinylated peptide mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 10 µL of the AlphaLISA bead suspension to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: NanoBRET™ Target Engagement Assay for this compound
This protocol is a general guideline and should be optimized for the specific cell line and constructs used.[15][19][20]
-
Cell Preparation:
-
Co-transfect HEK293T cells with plasmids encoding for NanoLuc®-PBRM1-BD2 (donor) and HaloTag®-Histone H3 (acceptor).
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Seed the cells into a 96-well white assay plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in assay medium. A recommended starting range is 100 µM to 1 nM.
-
Add the diluted inhibitor to the cells and incubate for 2 hours at 37°C in a CO2 incubator.
-
-
BRET Measurement:
-
Add the HaloTag® NanoBRET® 618 Ligand (acceptor) to all wells at its predetermined optimal concentration and incubate for 2 hours.
-
Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA™) for this compound
This protocol provides a general workflow for performing an isothermal dose-response CETSA.[17][18][21][22]
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with a serial dilution of this compound (e.g., 100 µM to 1 nM) or vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Denaturation:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples at the predetermined optimal temperature (near the Tm of PBRM1-BD2) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Detection:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble PBRM1-BD2 in each sample by Western blotting using a specific PBRM1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the concentration at which 50% of the protein is stabilized (EC50).
-
Visualizations
Caption: PBRM1-BD2 signaling and inhibition workflow.
Caption: Workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PBRM1-BD2-IN-8 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. bmglabtech.com [bmglabtech.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eubopen.org [eubopen.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. promega.com [promega.com]
- 20. Use of a new proximity assay (NanoBRET) to investigate the ligand‐binding characteristics of three fluorescent ligands to the human β 1‐adrenoceptor expressed in HEK‐293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
Pbrm1-BD2-IN-3 solubility and stability in DMSO.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of PBRM1-BD2-IN-3 in DMSO. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is advisable to use newly opened, anhydrous DMSO for preparing stock solutions, as the hygroscopic nature of DMSO can significantly impact the solubility of the product.[1][2]
Q2: What is the expected solubility of this compound in DMSO?
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to add the desired volume of high-purity DMSO to the vial containing the powdered compound. To aid dissolution, techniques such as warming the solution and using an ultrasonic bath may be necessary.[1][2]
Q4: How should I store the solid compound and DMSO stock solutions of this compound?
A4: Proper storage is crucial for maintaining the stability of this compound. The powdered form should be stored at -20°C for up to 3 years.[1][2][3] Once dissolved in DMSO, the stock solution is stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1][2][3] It is important to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO. | 1. Insufficient solvent volume.2. Low-quality or hydrated DMSO.3. Insufficient mixing. | 1. Ensure you are using the correct solvent volume to achieve the desired concentration. Refer to the solubility data of analogous compounds.2. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1][2]3. Gently warm the solution and use an ultrasonic bath to facilitate dissolution.[1][2] |
| Precipitation observed in the stock solution after storage. | 1. Stock solution was not stored at the recommended temperature.2. Multiple freeze-thaw cycles. | 1. Ensure the stock solution is stored at -80°C for long-term storage or -20°C for short-term storage.[1][2][3]2. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results. | 1. Degradation of the compound due to improper storage.2. Inaccurate concentration of the stock solution. | 1. Verify the storage conditions and age of the stock solution. If in doubt, prepare a fresh stock solution.2. Re-evaluate the initial weighing and dilution calculations. Ensure the compound was fully dissolved before making serial dilutions. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, you will need to calculate the mass based on its molecular weight. c. Add the appropriate volume of anhydrous DMSO to the solid compound. d. Vortex the solution for 1-2 minutes to aid dissolution. e. If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming can also be applied. f. Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. g. Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Workflow for the preparation, storage, and use of this compound DMSO stock solutions.
Caption: Decision tree for troubleshooting precipitation issues with this compound in DMSO.
References
Troubleshooting low potency of Pbrm1-BD2-IN-3 in cellular assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PBRM1-BD2-IN-3 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is a chemical probe that acts as a potent inhibitor of the second bromodomain (BD2) of the Polybromo-1 (PBRM1) protein.[1][2] In biochemical assays, specifically AlphaScreen, it has a reported half-maximal inhibitory concentration (IC50) of 1.1 µM.[1][2]
Q2: What is the mechanism of action of PBRM1 and how does this compound interfere with it?
PBRM1 is a key subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex.[3][4] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin. PBRM1 contains six bromodomains, which are specialized protein modules that recognize and bind to acetylated lysine residues on histone proteins, particularly H3K14Ac (acetylation on lysine 14 of histone H3).[5] This interaction is critical for targeting the PBAF complex to specific genomic regions. The second bromodomain, BD2, is particularly important for this chromatin association and for PBRM1's role in regulating cell proliferation and gene expression.[6] this compound is designed to competitively bind to the acetyl-lysine binding pocket of PBRM1's BD2, thereby preventing the PBAF complex from engaging with chromatin at its target sites.[4] This disruption of chromatin binding is expected to modulate the expression of PBRM1-target genes and affect downstream cellular processes.
Q3: What are the known downstream effects of PBRM1 inhibition?
Inhibition of PBRM1 function is expected to impact several cellular processes, given its role as a tumor suppressor in cancers like clear cell renal cell carcinoma (ccRCC).[3][7] PBRM1 is involved in the regulation of the cell cycle, cell proliferation, and migration.[7] It has been shown to influence the expression of genes involved in chemokine signaling, metabolism, and cell adhesion.[3][7] Therefore, effective inhibition of PBRM1's function by this compound in a cellular context could lead to observable changes in these pathways.
Troubleshooting Guide for Low Potency of this compound in Cellular Assays
Users may observe that the potency of this compound in cellular assays (EC50) is significantly lower than its reported biochemical potency (IC50). This section provides a step-by-step guide to troubleshoot potential causes for this discrepancy.
Problem: Observed cellular EC50 of this compound is much higher than the reported 1.1 µM IC50.
This is a common challenge when translating the activity of a chemical probe from a biochemical to a cellular environment. The troubleshooting workflow below will help identify the potential cause.
Caption: Troubleshooting workflow for low cellular potency.
Step 1: Verify Compound Integrity and Concentration
Question: Is the this compound compound of sufficient purity and at the correct concentration?
-
Rationale: Degradation of the compound during storage or inaccuracies in weighing and dilution can lead to a significant decrease in the effective concentration.
-
Troubleshooting Actions:
-
Purity Check: If possible, verify the purity of your compound stock using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Fresh Stock: Prepare fresh dilutions from a new stock of the compound. This compound is typically stored at -20°C or -80°C. Ensure proper storage conditions as recommended by the supplier.
-
Concentration Verification: Use spectrophotometry or other quantitative methods to confirm the concentration of your stock solution.
-
Step 2: Assess Cell Permeability
Question: Is this compound effectively entering the cells and reaching its target in the nucleus?
-
Rationale: Poor membrane permeability can prevent the compound from reaching its intracellular target, PBRM1, which is located in the nucleus.
-
Troubleshooting Actions:
-
Computational Assessment: Use online tools to predict the physicochemical properties of this compound, such as LogP and polar surface area, to estimate its permeability.
-
Indirect Assessment: Compare the compound's activity in intact cells versus permeabilized cells or in a nuclear extract-based assay. A significant increase in potency in the latter systems would suggest a permeability issue.
-
Direct Measurement: If available, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the intracellular concentration of the compound after treatment.
-
Step 3: Confirm Target Engagement in Cells
Question: Is this compound binding to PBRM1-BD2 within the cellular environment?
-
Rationale: Even if the compound enters the cell, it may not effectively engage with its target due to various factors, including rapid efflux or metabolism.
-
Troubleshooting Actions:
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to demonstrate target engagement by observing the thermal stabilization of PBRM1 upon compound binding.
-
Fluorescence Recovery After Photobleaching (FRAP): If you have a fluorescently tagged PBRM1, FRAP can be used to measure changes in its mobility within the nucleus upon inhibitor treatment, which can indicate displacement from chromatin.[8]
-
Co-immunoprecipitation: Assess whether this compound can disrupt the interaction of PBRM1 with acetylated histones or other binding partners in a cellular context.
-
Step 4: Optimize Assay Conditions
Question: Are the experimental conditions of the cellular assay optimal for observing the effects of PBRM1 inhibition?
-
Rationale: The choice of assay, incubation time, and endpoint measurement can all influence the observed potency.
-
Troubleshooting Actions:
-
Incubation Time: Perform a time-course experiment to determine the optimal duration of compound treatment. The downstream effects of inhibiting a chromatin remodeler may take several hours to manifest.
-
Assay Readout: Ensure that your chosen readout is directly and sensitively linked to PBRM1 function. For example, measuring the expression of a known PBRM1 target gene by RT-qPCR might be more sensitive than a general cell viability assay.
-
Serum Concentration: High serum concentrations in the cell culture medium can sometimes lead to compound sequestration by proteins like albumin, reducing its effective concentration. Test a range of serum concentrations.
-
Step 5: Evaluate Cell Line Suitability
Question: Is the chosen cell line an appropriate model for studying PBRM1 inhibition?
-
Rationale: The cellular context, including the expression level of PBRM1 and the status of related pathways, is critical for observing a response to the inhibitor.
-
Troubleshooting Actions:
-
PBRM1 Expression: Verify the expression level of PBRM1 in your chosen cell line by Western blot or qPCR. Cell lines with low or no PBRM1 expression will not respond to a PBRM1-specific inhibitor.
-
Pathway Dependence: The cell line should ideally be dependent on the pathway regulated by PBRM1 for the phenotype you are measuring. For example, some ccRCC cell lines with PBRM1 mutations might be less sensitive to its inhibition.
-
Compensatory Mechanisms: Be aware of potential compensatory mechanisms. Other bromodomain-containing proteins or parallel pathways might compensate for the inhibition of PBRM1, masking the effect of the compound.[9][10]
-
Quantitative Data Summary
| Compound | Target | Assay | Reported Potency (IC50) | Reference |
| This compound | PBRM1-BD2 | AlphaScreen | 1.1 µM | [1][2] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Plate your cells of interest and grow them to 80-90% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C for 3 minutes) using a PCR machine.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble PBRM1 by Western blot.
-
Data Analysis: Plot the amount of soluble PBRM1 as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
Protocol 2: RT-qPCR for PBRM1 Target Gene Expression
-
Cell Treatment: Plate cells and treat with a dose-range of this compound or vehicle control for an appropriate time (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for known PBRM1 target genes (e.g., IL-8, IL-6, CXCL2 as suggested by some studies[7]) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative change in gene expression using the delta-delta Ct method. A dose-dependent change in the expression of target genes provides evidence of the compound's cellular activity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PBRM1 signaling pathway and point of inhibition.
Caption: General workflow for cellular assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Individual Bromodomains of Polybromo-1 Contribute to Chromatin Association and Tumor Suppression in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]
- 8. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Identifying and minimizing off-target effects of Pbrm1-BD2-IN-3.
Welcome to the technical support center for PBRM1-BD2-IN-3, a chemical probe for the second bromodomain of Polybromo-1 (PBRM1). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this tool while identifying and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of PBRM1.[1][2] PBRM1 is a large, multi-domain protein that is a key component of the PBAF chromatin remodeling complex.[3][4] Its bromodomains are responsible for recognizing acetylated lysine residues on histones, thereby targeting the PBAF complex to specific genomic locations. This compound was developed to specifically interrogate the function of the BD2 domain in cellular processes.[3][4]
Q2: What are the known off-targets of this compound?
While this compound has been designed for selectivity towards PBRM1-BD2, potential off-targets, particularly other bromodomains with structural similarity, should be considered. The primary off-targets of concern for many PBRM1 inhibitors are the bromodomains of SMARCA2 and SMARCA4, which are also components of SWI/SNF complexes.[3][4] It is crucial to experimentally verify the selectivity of this compound in your system of interest.
Q3: How can I experimentally assess the on-target engagement of this compound in my cells?
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target in a cellular context.[5] This assay is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. By treating cells with this compound and then subjecting them to a temperature gradient, you can assess the thermal stability of PBRM1 and compare it to vehicle-treated controls. An increase in the thermal stability of PBRM1 upon treatment with the inhibitor confirms target engagement.[6]
Q4: What are the potential downstream functional consequences of inhibiting PBRM1-BD2?
Inhibition of PBRM1-BD2 is expected to disrupt the recruitment of the PBAF complex to chromatin, thereby affecting the expression of PBRM1-target genes.[7][8] PBRM1 has been implicated in the regulation of various cellular processes, including cell proliferation, cell cycle control, and DNA repair.[9] Therefore, phenotypic outcomes of PBRM1-BD2 inhibition may include alterations in cell growth, changes in gene expression profiles, and potential sensitization to DNA damaging agents.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, focusing on identifying and mitigating off-target effects.
Problem 1: Observing a phenotype that is inconsistent with known PBRM1 function.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Perform a dose-response experiment: Determine the minimal concentration of this compound required to achieve the desired on-target effect (e.g., displacement of PBRM1 from chromatin). Use the lowest effective concentration in subsequent experiments to minimize off-target binding.
-
Employ a negative control compound: If available, use a structurally similar but inactive analog of this compound. This compound should not bind to PBRM1-BD2 and, ideally, should not produce the observed phenotype.
-
Use a secondary, structurally distinct inhibitor: If another selective PBRM1-BD2 inhibitor with a different chemical scaffold is available, test if it recapitulates the observed phenotype. If both compounds produce the same effect, it is more likely to be an on-target consequence.
-
Conduct unbiased off-target profiling: Employ proteomic techniques to identify other cellular proteins that bind to this compound.
-
Problem 2: Difficulty in confirming on-target engagement with CETSA.
-
Possible Cause: Suboptimal experimental conditions for the CETSA protocol.
-
Troubleshooting Steps:
-
Optimize the temperature range: The optimal temperature for inducing denaturation of PBRM1 may vary between cell lines. Perform a preliminary experiment with a broad temperature range to identify the melting temperature of PBRM1 in your specific cell type.
-
Optimize inhibitor concentration and incubation time: Ensure that the concentration of this compound is sufficient to engage with PBRM1. A typical starting point is 1-10 µM. The incubation time should be sufficient for the compound to enter the cells and bind to its target (e.g., 1-2 hours).
-
Validate the PBRM1 antibody: Ensure that the antibody used for Western blotting is specific and sensitive enough to detect endogenous PBRM1.
-
Check for compound stability: Confirm that this compound is stable under your experimental conditions.
-
Data Presentation
Table 1: Representative Selectivity Profile of a PBRM1-BD2 Inhibitor
This table provides an example of the kind of quantitative data you should seek or generate for your specific batch of this compound. The data presented here is illustrative and based on values reported for similar selective PBRM1-BD2 inhibitors.[2]
| Target Bromodomain | Dissociation Constant (Kd) in µM | IC50 in µM |
| PBRM1-BD2 | 9.3 | 1.0 |
| PBRM1-BD5 | 10.1 | > 10 |
| SMARCA2B | 18.4 | > 20 |
| SMARCA4 | 69 | > 50 |
| BRD4(1) | > 100 | > 100 |
| CREBBP | > 100 | > 100 |
Lower Kd and IC50 values indicate higher affinity and potency, respectively.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for PBRM1 Target Engagement
This protocol outlines the general steps for performing a CETSA experiment to validate the binding of this compound to PBRM1 in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific for PBRM1
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blot equipment
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) or with DMSO as a vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. Include an unheated control (room temperature).
-
-
Cell Lysis:
-
Subject the heated cell suspensions to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Alternatively, add lysis buffer and incubate on ice.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Perform SDS-PAGE and Western blotting using an antibody against PBRM1.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for PBRM1 at each temperature for both the vehicle and inhibitor-treated samples.
-
Plot the percentage of soluble PBRM1 relative to the unheated control as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Proteomic Profiling for Off-Target Identification
This protocol provides a general workflow for using quantitative proteomics to identify cellular off-targets of this compound. This is a complex experiment that may require collaboration with a proteomics facility.
Methods:
-
Affinity-based approaches:
-
Chemical Proteomics (e.g., Compound-centric chemical proteomics - CCCP): This involves immobilizing this compound or a close analog onto a solid support (e.g., beads) to "pull down" interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.
-
-
Label-free approaches:
-
Thermal Proteome Profiling (TPP) or CETSA-MS: This is a proteome-wide extension of CETSA. Cell lysates or intact cells are treated with the compound or vehicle, heated to different temperatures, and the soluble protein fraction is analyzed by quantitative mass spectrometry. Proteins that show a thermal shift upon compound treatment are identified as potential targets or off-targets.
-
Stability of Proteins from Rates of Oxidation (SPROX): This method measures changes in the stability of proteins in the presence of a ligand by monitoring their unfolding kinetics in the presence of a chemical denaturant and an oxidizing agent. Changes in stability are detected by mass spectrometry.
-
General Workflow:
-
Sample Preparation: Prepare cell lysates or treat intact cells with this compound and a vehicle control.
-
Enrichment/Fractionation (for affinity-based methods): Incubate the treated lysates with the affinity matrix. Wash extensively to remove non-specific binders.
-
Fractionation (for label-free methods): Perform the thermal or chemical denaturation steps and separate the soluble and aggregated protein fractions.
-
Protein Digestion: Elute the bound proteins or use the soluble fractions and digest them into peptides using an enzyme like trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify the proteins present in each sample.
-
Quantify the relative abundance of each protein between the this compound-treated and control samples.
-
For TPP/CETSA-MS, identify proteins with significant thermal shifts.
-
For affinity-based methods, identify proteins that are significantly enriched in the inhibitor-treated sample.
-
-
Hit Validation: Validate the identified potential off-targets using orthogonal methods such as Western blotting, CETSA, or functional assays.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Interpreting Unexpected Results from PBRM1 Inhibition
Welcome to the technical support center for researchers studying PBRM1 inhibition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with PBRM1 inhibitors or in PBRM1-deficient models.
Issue 1: Variable or No Synthetic Lethality Observed with PARP/ATR Inhibitors
Question: We are not observing the expected synthetic lethality when treating our PBRM1-deficient cancer cell line with PARP or ATR inhibitors. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Cell Line-Specific Factors: The synthetic lethal effect can be context-dependent.
-
Acquired Resistance: Prolonged culture or previous treatments might have led to the development of resistance mechanisms.
-
Action: Use early-passage cells. If resistance is suspected, perform transcriptomic or proteomic analysis to identify potential upregulation of DNA repair pathways or drug efflux pumps.
-
-
Off-Target Effects of Inhibitors: The specificity and potency of inhibitors can vary.
-
Action: Use multiple, structurally distinct inhibitors for your target (PARP or ATR) to confirm the phenotype.[3] Validate target engagement with a suitable pharmacodynamic biomarker assay (e.g., measuring PAR levels for PARP inhibitors).
-
-
Assay Sensitivity: The chosen cell viability or apoptosis assay may not be sensitive enough to detect modest effects.
-
Action: Try orthogonal assays. For example, supplement a metabolic-based viability assay (like MTT or CellTiter-Glo) with a colony formation assay for a longer-term assessment of cell survival.
-
Issue 2: Contradictory Results in Immune Response and Checkpoint Blockade Sensitivity
Question: We have observed that PBRM1 loss in our model is associated with a poor immune response and resistance to immune checkpoint inhibitors (ICIs), which contradicts some published findings. Why might this be?
Possible Causes and Troubleshooting Steps:
-
Tumor Microenvironment (TME) Complexity: The impact of PBRM1 loss on the TME is multifaceted and not fully understood.[4]
-
Action: Characterize the immune infiltrate in your tumor model using flow cytometry or immunohistochemistry. PBRM1 loss has been associated with a less immunogenic TME in some contexts.[4] Analyze the expression of key cytokines and chemokines.
-
-
Interferon Signaling Ambiguity: PBRM1's role in interferon (IFN) signaling is complex, with reports suggesting both positive and negative regulation.[4][5][6]
-
Action: Measure the expression of IFN-stimulated genes (ISGs) at baseline and after stimulation (e.g., with IFNγ). Assess the phosphorylation status of key signaling proteins like STAT1.[4] The effect of PBRM1 loss on IFN signaling may be dependent on the specific cellular context and the stimulus.
-
-
Alternative Splicing of PBRM1: Different isoforms of PBRM1 may have distinct functions in regulating immune signaling molecules like PD-L1.[7]
-
Action: If possible, analyze the expression of PBRM1 splice variants in your model system.
-
-
Metabolic State of the Tumor: The metabolic subtype of the tumor can influence the response to ICIs in the context of PBRM1 mutation.[8]
-
Action: While complex to analyze, be aware that metabolic differences between models could contribute to divergent outcomes.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of PBRM1?
PBRM1 (Polybromo-1), also known as BAF180, is a key component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex.[1][2] Its main functions include:
-
Chromatin Remodeling: PBRM1 helps regulate gene expression by altering the structure of chromatin, making DNA more or less accessible to transcription factors.[9][10]
-
DNA Damage Response (DDR): It is involved in the repair of DNA double-strand breaks and helps maintain genomic stability.[2][11][12]
-
Cell Cycle Control: PBRM1 can influence the cell cycle and proliferation.[12]
Q2: Why is PBRM1 inhibition a therapeutic strategy in cancer?
PBRM1 is one of the most frequently mutated genes in several cancers, particularly clear cell renal cell carcinoma (ccRCC).[1][2] As a tumor suppressor, its loss of function contributes to cancer development. The primary therapeutic strategy for PBRM1-deficient cancers is based on the concept of synthetic lethality . This means that while the loss of PBRM1 alone is not lethal to the cancer cell, it creates a dependency on other pathways for survival. Inhibiting these compensatory pathways can selectively kill PBRM1-deficient cancer cells.[1][2][3][13]
Q3: What is the "expected" outcome of PBRM1 inhibition or loss in cancer cells?
The most well-established "expected" outcome is sensitization to inhibitors of the DNA damage response, specifically PARP and ATR inhibitors.[1][2][3][13] PBRM1-deficient cells have impaired DNA repair capabilities, leading to an accumulation of DNA damage and replication stress.[1][2] PARP or ATR inhibition further exacerbates this, leading to catastrophic DNA damage and cell death.[3][14]
Q4: What are the most common "unexpected" or contradictory results seen with PBRM1 inhibition/loss?
The most significant area of unexpected results relates to the immune system . While some studies show that PBRM1 loss can activate innate immune signaling (cGAS/STING pathway) and improve response to immune checkpoint inhibitors (ICIs)[1][3], other studies report the opposite: PBRM1 loss can lead to a non-immunogenic tumor microenvironment, reduced interferon-gamma (IFNγ) signaling, and resistance to ICIs.[4][5] The role of PBRM1 in immunotherapy response is currently an area of active research with conflicting findings.[7][8][15]
Q5: Can PBRM1 loss create other therapeutic vulnerabilities?
Yes. Recent studies have shown that PBRM1 loss can prime cancer cells for apoptosis. This has led to the discovery of other synthetic lethal interactions, such as increased sensitivity to MCL1 and CDK9 inhibitors in PBRM1-deficient ccRCC models.[16][17][18]
Data Summary Tables
Table 1: Summary of PBRM1 Status and Sensitivity to Different Inhibitors
| Cancer Type | PBRM1 Status | Inhibitor Class | Observed Sensitivity | Reference(s) |
| ccRCC, NSCLC | Deficient | PARP Inhibitors | Increased Sensitivity | [1],[2] |
| ccRCC, NSCLC | Deficient | ATR Inhibitors | Increased Sensitivity | [1],[2] |
| ccRCC | Deficient | Immune Checkpoint Inhibitors | Conflicting (Increased and Decreased Sensitivity) | [8],[4] |
| ccRCC | Deficient | MCL1/CDK9 Inhibitors | Increased Sensitivity | [16],[18] |
| ccRCC | Deficient | DNMT Inhibitors | Increased Sensitivity | [19] |
Table 2: Impact of PBRM1 Loss on Cellular Phenotypes
| Phenotype | Effect of PBRM1 Loss | Consequence | Reference(s) |
| Genomic Instability | Increased | Higher mutational load | [1],[2] |
| Replication Stress | Increased | Accumulation of γH2AX foci | [1],[2] |
| R-loops | Increased | Contributes to DNA damage | [1],[3] |
| cGAS/STING Pathway | Activated (in some contexts) | Induction of Type I Interferon Response | [1],[3] |
| IFNγ Signaling | Decreased (in some contexts) | Reduced expression of IFNγ target genes | [4] |
| Apoptosis Priming | Increased | Sensitization to certain therapies | [16],[17] |
Experimental Protocols
Western Blot for PBRM1 and DDR Markers
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-PBRM1, anti-phospho-H2AX, anti-PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Treatment: Treat cells with the desired concentration of inhibitor(s).
-
Incubation: Allow cells to grow for 10-14 days, replacing the media with fresh media containing the inhibitor(s) every 3-4 days.
-
Staining: When colonies are visible, wash with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Visualizations
Caption: Expected synthetic lethality pathway in PBRM1-deficient cells.
Caption: Contradictory outcomes of PBRM1 loss on anti-tumor immunity.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. urotoday.com [urotoday.com]
- 3. researchgate.net [researchgate.net]
- 4. PBRM1 loss defines a nonimmunogenic tumor phenotype associated with checkpoint inhibitor resistance in renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MUC1-C Dictates PBRM1-Mediated Chronic Induction of Interferon Signaling, DNA Damage Resistance, and Immunosuppression in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. embopress.org [embopress.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. PBRM1’s new function supports a novel cancer-promoting mechanism [blogs.bcm.edu]
- 11. carislifesciences.com [carislifesciences.com]
- 12. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PBRM1 Deficiency Confers Synthetic Lethality to DNA Repair Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sherlock.whitman.edu [sherlock.whitman.edu]
- 15. Comprehensive analyses of PBRM1 in multiple cancer types and its association with clinical response to immunotherapy and immune infiltrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]
- 17. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
Negative controls for experiments with PBRM1 bromodomain inhibitors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with PBRM1 bromodomain inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is PBRM1 and why are its bromodomains targeted for inhibition?
PBRM1 (Polybromo-1), also known as BAF180, is a large subunit of the PBAF (Polybromo- and BRG1-associated factors) chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, making DNA more or less accessible to transcription factors.[1][2] PBRM1 is unique as it contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails.[3] This interaction is critical for targeting the PBAF complex to specific genomic regions.
In certain cancers, such as clear cell renal cell carcinoma (ccRCC) and some prostate cancers, the function of PBRM1 is dysregulated.[3][4] PBRM1 can act as either a tumor suppressor or a tumor promoter depending on the cellular context.[3] Inhibiting the PBRM1 bromodomains with small molecules can disrupt its ability to bind to chromatin, thereby modulating the expression of cancer-related genes.[2] This makes PBRM1 bromodomains an attractive therapeutic target.
Q2: What are the different bromodomains of PBRM1 and which ones are typically targeted?
PBRM1 has six bromodomains, labeled BD1 through BD6. Not all of them are considered equally viable for therapeutic targeting.
-
PBRM1-BD2 and PBRM1-BD5 are the most commonly targeted bromodomains for inhibitor development.[5]
-
PBRM1-BD1 lacks a conserved asparagine residue necessary for binding to acetylated lysine, making it an unsuitable target for traditional bromodomain inhibitors.[5]
-
PBRM1-BD3 and PBRM1-BD6 are not thought to bind to acetylated histones, and therefore, inhibiting them is unlikely to displace the PBAF complex from chromatin.[5]
Q3: What are some examples of selective PBRM1 bromodomain inhibitors?
Several selective inhibitors targeting PBRM1 bromodomains have been developed. These compounds are crucial tools for studying PBRM1 biology and have therapeutic potential.
| Inhibitor | Target Bromodomain(s) | Key Features |
| PB16 | PBRM1-BD2 | Nanomolar potency and high selectivity over SMARCA2 and SMARCA4 bromodomains.[6] |
| PBRM1-BD2-IN-5 | PBRM1-BD2, PBRM1-BD5 | Potent inhibitor with micromolar affinity for both BD2 and BD5.[5] |
| GNE-235 | PBRM1-BD2 | Selective for PBRM1-BD2 over SMARCA2 and SMARCA4.[6] |
Q4: What are appropriate negative controls for experiments with PBRM1 bromodomain inhibitors?
Using proper negative controls is essential to ensure that the observed effects are due to the specific inhibition of PBRM1 bromodomains and not off-target effects. Here are some recommended negative controls:
-
Inactive Enantiomer/Stereoisomer: If the inhibitor has a chiral center, its inactive enantiomer can be an excellent negative control. For example, the inactive enantiomer of a well-known BET bromodomain inhibitor, (-)-JQ1, is often used as a negative control for the active (+)-JQ1.[7] While a specific inactive enantiomer for every PBRM1 inhibitor may not be commercially available, it is a gold-standard control if accessible.
-
Structurally Similar but Inactive Compound: A compound that is structurally related to the active inhibitor but does not bind to PBRM1 bromodomains is another good option. This helps to control for potential off-target effects related to the chemical scaffold.
-
PBRM1 Knockout (KO) or Knockdown (KD) Cells: The most rigorous control is to use a cell line where PBRM1 has been genetically depleted (e.g., using CRISPR/Cas9 or shRNA).[8][9] A truly specific inhibitor should have a significantly diminished or no effect in these cells compared to the wild-type counterpart.
-
Dominant-Negative Mutants: Expressing a dominant-negative mutant of a bromodomain-containing protein can also serve as a genetic control to mimic the effect of a small molecule inhibitor.
Troubleshooting Guide
Problem 1: My PBRM1 inhibitor shows high activity in biochemical assays but has weak or no effect in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Cell Permeability | The inhibitor may not be efficiently crossing the cell membrane. Consider modifying the chemical structure to improve its physicochemical properties, such as lipophilicity. Alternatively, use cell lines that have been engineered to express transporters that can facilitate inhibitor uptake. |
| Efflux by Cellular Pumps | The inhibitor might be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1). Co-incubation with a known efflux pump inhibitor (e.g., verapamil) can help to test this possibility. |
| Rapid Metabolism | The inhibitor may be quickly metabolized and inactivated by the cells. Perform metabolic stability assays using liver microsomes or cell lysates to assess the inhibitor's half-life. |
| High Protein Binding | The inhibitor may be binding to serum proteins in the cell culture medium, reducing its free concentration. Reduce the serum concentration in your assay medium or use a serum-free medium if the cells can tolerate it. |
Problem 2: I am observing significant off-target effects that are confounding my results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Lack of Inhibitor Selectivity | Many early PBRM1 inhibitors also potently inhibit other bromodomains, particularly SMARCA2 and SMARCA4, which are structurally similar.[6] Use a more selective inhibitor like PB16 if available. Perform a selectivity screen against a panel of bromodomains to characterize your inhibitor's profile. |
| Non-Specific Cytotoxicity | At higher concentrations, the inhibitor may be causing general cytotoxicity unrelated to PBRM1 inhibition. Determine the IC50 for cell viability and use concentrations well below this value for your functional assays. Ensure your negative control compound does not exhibit the same toxicity. |
| Confounding Phenotype in Cell Line | The chosen cell line may have mutations in pathways downstream of PBRM1, which could mask or alter the effects of PBRM1 inhibition. Use multiple cell lines with well-characterized genetic backgrounds to confirm your findings. |
Problem 3: I am getting inconsistent results in my biophysical assays (DSF, ITC).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Protein Aggregation or Instability | Ensure your purified PBRM1 bromodomain protein is monodisperse and stable. Use size-exclusion chromatography to check for aggregation. Optimize the buffer conditions (pH, salt concentration) to improve protein stability. |
| Inhibitor Precipitation | The inhibitor may be precipitating out of solution at the concentrations used in the assay. Check the solubility of your compound in the assay buffer. The final DMSO concentration should typically be kept low (e.g., <1-2%). |
| Incorrect Protein or Compound Concentration | Accurately determine the concentration of your protein and inhibitor stocks. Use methods like a Bradford assay or UV-Vis spectroscopy for protein and a calibrated balance for the compound. |
| Improper ITC Experimental Setup | For Isothermal Titration Calorimetry (ITC), ensure that the buffer in the syringe (with the inhibitor) is perfectly matched to the buffer in the cell (with the protein) to minimize heats of dilution.[10] Perform a control titration of the inhibitor into the buffer alone. |
Experimental Protocols & Workflows
Signaling Pathway Involving PBRM1
PBRM1 is a component of the PBAF chromatin remodeling complex and is involved in several signaling pathways that regulate gene expression. Its loss or mutation can lead to aberrant activation of pathways like the HIF signaling pathway and can influence the tumor microenvironment.
Caption: PBRM1 as part of the PBAF complex binds to acetylated histones to regulate gene expression, a process influenced by pathways like HIF signaling and transcription factors such as PAX8.
Experimental Workflow: AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding of a PBRM1 bromodomain to an acetylated histone peptide. Inhibition of this interaction by a small molecule results in a decrease in the AlphaScreen signal.[5]
Caption: A streamlined workflow for performing a PBRM1 bromodomain inhibitor AlphaScreen assay, from reagent preparation to data analysis.
Detailed Protocol: AlphaScreen Assay for PBRM1-BD2 Inhibition
This protocol is adapted from a published study on PBRM1 inhibitors.[5]
Materials:
-
His-tagged PBRM1-BD2 protein
-
Biotinylated H3K14ac peptide
-
PBRM1 inhibitor compounds
-
AlphaScreen Streptavidin Donor Beads (PerkinElmer)
-
AlphaScreen Nickel Chelate Acceptor Beads (PerkinElmer)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white opaque assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of His-tagged PBRM1-BD2 (e.g., 400 nM) in Assay Buffer.
-
Prepare a 2X solution of biotinylated H3K14ac peptide (e.g., 200 nM) in Assay Buffer.
-
Prepare serial dilutions of the PBRM1 inhibitor in DMSO, and then dilute them in Assay Buffer to a 4X final concentration.
-
-
Assay Plate Setup:
-
To each well of a 384-well plate, add 5 µL of the 4X inhibitor solution.
-
Add 5 µL of the 2X His-tagged PBRM1-BD2 solution.
-
Add 5 µL of the 2X biotinylated H3K14ac peptide solution.
-
The final volume in each well is now 15 µL.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Prepare a 1X mixture of AlphaScreen Donor and Acceptor beads in Assay Buffer according to the manufacturer's instructions.
-
Add 10 µL of the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision or PHERAstar).
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to a PBRM1 bromodomain, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Caption: The workflow for an Isothermal Titration Calorimetry (ITC) experiment to characterize the binding of an inhibitor to a PBRM1 bromodomain.
Detailed Protocol: Isothermal Titration Calorimetry (ITC)
Materials:
-
Purified PBRM1 bromodomain protein (e.g., PBRM1-BD2)
-
PBRM1 inhibitor
-
ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)
Procedure:
-
Sample Preparation:
-
Dialyze the purified PBRM1 bromodomain protein against the ITC buffer overnight to ensure buffer matching.
-
Dissolve the PBRM1 inhibitor in the exact same dialysis buffer.
-
Accurately determine the concentrations of the protein and inhibitor solutions. A typical protein concentration in the cell is 10-50 µM, and the inhibitor concentration in the syringe is 10-20 times higher.
-
Thoroughly degas both the protein and inhibitor solutions before use.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the PBRM1 bromodomain solution into the sample cell.
-
Load the inhibitor solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to obtain the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
References
- 1. Frontiers | Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma [frontiersin.org]
- 2. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of the impact of bromodomain inhibition on cytoskeleton stability and contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Cell Permeability of Pbrm1-BD2-IN-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the cell permeability of the PBRM1 bromodomain 2 inhibitor, Pbrm1-BD2-IN-3. The content is structured in a question-and-answer format to directly address potential issues and provide clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the first step to assess the cell permeability of this compound?
A1: The initial step is to determine the intracellular concentration of the compound directly. A highly recommended method is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), which provides a quantitative measure of compound uptake.[1][2][3] Indirect methods that measure target engagement within the cell can also provide strong evidence of cell permeability.
Q2: How can I indirectly measure if this compound is entering the cells?
A2: You can use target engagement assays that measure the binding of the inhibitor to its intracellular target, PBRM1-BD2. Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET® Target Engagement Assays are well-suited for this purpose.[4][5][6][7][8][9][10] A positive result in these assays indicates that the compound has crossed the cell membrane to interact with its target.
Q3: What if I don't have access to specialized equipment for target engagement assays?
A3: You can assess the functional consequences of PBRM1-BD2 inhibition by monitoring downstream signaling pathways. PBRM1 has been implicated in regulating pathways such as NF-κB and the expression of genes like ALDH1A1.[11][12][13] Analyzing changes in the phosphorylation status or expression levels of proteins in these pathways via Western blotting can serve as a surrogate measure of cell permeability.
Q4: Can this compound's activity be assessed by protein degradation?
A4: While this compound is an inhibitor and not designed as a degrader, you could hypothetically assess its impact on PBRM1 protein stability or turnover if there is a reason to believe it might induce such effects. The HiBiT protein tagging system is a sensitive method to monitor changes in the levels of a target protein.[14][15][16][17][18]
Troubleshooting Guides
HPLC-MS for Intracellular Concentration
| Issue | Possible Cause | Troubleshooting Step |
| Low intracellular concentration detected | Poor cell permeability of the compound. | Consider modifying the compound's chemical structure to improve lipophilicity or other properties that influence cell entry. |
| High nonspecific binding to plates or extracellular matrix.[1][2] | Use low-binding plates. Perform control experiments at 4°C to estimate and subtract nonspecific binding.[1] | |
| Instability of the compound in the cell culture medium or intracellularly.[1][2] | Assess compound stability in media and cell lysates over time. Adjust incubation times accordingly. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate cell counting for each replicate. Normalize the final concentration to the cell number. |
| Inefficient or variable cell lysis and compound extraction. | Optimize the lysis and extraction protocol. Ensure complete cell disruption and efficient recovery of the compound. |
Target Engagement Assays (CETSA & NanoBRET®)
| Issue | Possible Cause | Troubleshooting Step |
| No thermal shift observed with CETSA | The inhibitor does not sufficiently stabilize the target protein against thermal denaturation.[19][20] | This can be a limitation of the assay for certain compound-target pairs. Confirm target engagement with an orthogonal method like NanoBRET®. |
| The compound is not cell-permeable. | First, confirm compound permeability using a direct method like HPLC-MS. | |
| Low NanoBRET® signal | Inefficient expression of the NanoLuc®-PBRM1-BD2 fusion protein. | Optimize transfection conditions or select a stable cell line with good expression levels. |
| Suboptimal tracer concentration. | Titrate the NanoBRET® tracer to determine the optimal concentration that gives a good assay window. |
Downstream Signaling Analysis (Western Blot)
| Issue | Possible Cause | Troubleshooting Step |
| No change in downstream protein levels or phosphorylation | The chosen downstream marker is not modulated by PBRM1-BD2 inhibition in the specific cell line. | Research the literature for validated downstream targets of PBRM1 in your cell model. You may need to screen multiple potential markers.[11][21] |
| Insufficient incubation time with the inhibitor. | Perform a time-course experiment to determine the optimal duration of treatment to observe a change in the downstream marker. | |
| Poor antibody quality. | Use a validated antibody for your application (e.g., Western blot). Run appropriate positive and negative controls. |
Experimental Protocols
Direct Assessment of Cell Permeability by HPLC-MS
This protocol allows for the direct quantification of this compound inside cells.
Methodology:
-
Cell Seeding: Plate cells in a 6-well plate and grow to 80-90% confluency.
-
Compound Incubation: Treat the cells with a known concentration of this compound for a specific duration (e.g., 24 hours).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Harvest the cells by trypsinization, followed by centrifugation to obtain a cell pellet.
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a known volume of lysis buffer (e.g., acetonitrile/methanol mixture).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge to pellet cell debris and collect the supernatant containing the intracellular compound.
-
-
HPLC-MS Analysis:
-
Analyze the supernatant using a validated HPLC-MS method to quantify the concentration of this compound.
-
Generate a standard curve with known concentrations of the compound to ensure accurate quantification.
-
-
Data Normalization:
-
Determine the cell number from a parallel well.
-
Calculate the intracellular concentration, typically expressed as nmol/million cells.
-
Indirect Assessment via NanoBRET® Target Engagement
This protocol measures the engagement of this compound with PBRM1-BD2 inside living cells.
Methodology:
-
Cell Transfection: Co-transfect cells with a vector expressing PBRM1-BD2 fused to NanoLuc® luciferase.
-
Cell Seeding: Plate the transfected cells in a white, 96-well assay plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Tracer Addition: Add the NanoBRET® tracer specific for the bromodomain target at its predetermined optimal concentration.
-
Substrate Addition: Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor.
-
Signal Detection: Measure the BRET signal (donor emission at 460 nm and acceptor emission at 610 nm) using a luminometer.
-
Data Analysis: The BRET ratio is calculated (acceptor/donor). A decrease in the BRET signal with increasing concentrations of the unlabeled inhibitor indicates target engagement. Calculate the IC50 value from the dose-response curve.
Indirect Assessment via Cellular Thermal Shift Assay (CETSA)
This protocol assesses target engagement by measuring the thermal stabilization of PBRM1-BD2 upon inhibitor binding.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble PBRM1-BD2 at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the fraction of soluble PBRM1-BD2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and thus, cell permeability.
Downstream Pathway Modulation by Western Blot
This protocol assesses the functional consequence of PBRM1-BD2 inhibition.
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound for an appropriate duration.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against a downstream target of PBRM1 (e.g., p-NF-κB, ALDH1A1) and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Data Presentation
The following tables illustrate how quantitative data from the described experiments could be presented. Note: The data presented here is for illustrative purposes only and does not represent actual experimental results for this compound.
Table 1: Intracellular Concentration of this compound
| Extracellular Concentration (μM) | Intracellular Concentration (nmol/106 cells) |
| 1 | 0.5 ± 0.1 |
| 5 | 2.8 ± 0.4 |
| 10 | 6.2 ± 0.7 |
Table 2: Target Engagement of this compound in Live Cells
| Assay | Endpoint | Value (μM) |
| NanoBRET® | IC50 | 0.85 |
| CETSA | ΔTm at 10 μM | + 4.5°C |
Table 3: Downstream Pathway Modulation by this compound
| Target Protein | Treatment (10 μM) | Fold Change (Normalized to Vehicle) |
| p-NF-κB (p65) | 24 hours | 0.4 ± 0.08 |
| ALDH1A1 | 48 hours | 0.6 ± 0.12 |
References
- 1. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 5. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 7. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 10. CETSA [cetsa.org]
- 11. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 17. Target Degradation [worldwide.promega.com]
- 18. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to PBRM1 inhibitors in cancer cells.
Welcome to the technical support center for researchers investigating PBRM1-deficient cancers and strategies to overcome therapeutic resistance. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are "PBRM1 inhibitors"?
A1: Currently, there are no clinically approved drugs that directly inhibit the PBRM1 protein. The term "PBRM1 inhibitor" in a research context usually refers to therapeutic strategies that exploit the vulnerabilities created by the loss or inactivation of the PBRM1 gene, a common event in cancers like clear cell renal cell carcinoma (ccRCC).[1][2] This is a "synthetic lethality" approach, where targeting another protein or pathway (e.g., with PARP inhibitors or ATR inhibitors) is lethal to cancer cells lacking PBRM1 but is tolerated by healthy cells with functional PBRM1.[1][3][4][5]
Q2: What is the primary mechanism making PBRM1-deficient cells sensitive to synthetic lethal therapies like PARP inhibitors?
A2: PBRM1-deficient cells exhibit inherent genomic instability, including elevated replication stress, increased DNA double-strand breaks, and the accumulation of R-loops (three-stranded nucleic acid structures).[1][3][4][5] These cells become highly dependent on alternative DNA damage repair (DDR) pathways. PARP inhibitors block a key DDR protein, PARP1. In PBRM1-deficient cells, this dual insult of inherent instability and blocked repair leads to catastrophic DNA damage and cell death.[1][5][6]
Q3: What is the role of PBRM1 in resistance to immunotherapy?
A3: The role of PBRM1 in immunotherapy response is complex and context-dependent. Some studies suggest PBRM1 loss can sensitize tumors to immunotherapy by increasing genomic instability.[7] However, a significant body of evidence, particularly in renal cancer, indicates that PBRM1 loss leads to a non-immunogenic or "cold" tumor microenvironment.[8][9] This is caused by impaired interferon-gamma (IFNγ) signaling through the JAK-STAT pathway, which reduces the expression of chemokines needed to recruit cytotoxic T cells to the tumor.[8][9][10] Thus, PBRM1 loss can cause resistance to immune checkpoint blockade (e.g., anti-PD-1 therapy).[8][9] A recent study also points to alternative splicing of PBRM1, regulated by RBFOX2, as a mechanism that can upregulate PD-L1 and mediate resistance to PD-1 blockade.[11][12]
Q4: Besides PARP inhibitors and immunotherapy, what other therapeutic strategies are being explored for PBRM1-deficient cancers?
A4: Research has identified other synthetic lethal partners with PBRM1 deficiency. These include:
-
ATR inhibitors: ATR is another critical protein in the DNA damage response, and its inhibition is also selectively lethal to PBRM1-deficient cells.[1][3][4][13]
-
DNMT inhibitors: Drugs like 5-Fluoro-2'-deoxycytidine have shown a synthetic lethal effect in PBRM1-deficient renal cancer cells by inducing further DNA damage.[6][14]
-
MCL1 and CDK9 inhibitors: PBRM1-mutant ccRCC cells show a strong dependency on the anti-apoptotic protein MCL1. Inhibiting MCL1 directly, or indirectly with CDK9 inhibitors, is a promising strategy.[15][16]
Troubleshooting Guides
Issue 1: PBRM1 Knockout/Knockdown Validation
Question: I've created a PBRM1 knockout (KO) cell line using CRISPR/Cas9, but I'm not seeing the expected sensitization to my PARP inhibitor. How can I troubleshoot this?
Answer:
| Possible Cause | Recommended Solution |
| 1. Incomplete Knockout | Western Blot: This is the most critical validation step. Probe for PBRM1 protein expression. A successful KO should show a complete absence of the PBRM1 band compared to the wild-type (WT) control. If bands are still present, you may have a mixed population of cells or a heterozygous knockout. Sanger Sequencing: Sequence the genomic region targeted by your sgRNA to confirm the presence of frameshift-inducing insertions or deletions (indels).[6] |
| 2. Antibody Issues | Antibody Validation: Ensure your PBRM1 antibody is validated for the application (Western Blot). Run it alongside a known PBRM1-positive and PBRM1-negative cell line as controls. Loading Control: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between WT and KO samples. |
| 3. Cell Line Contamination or Misidentification | STR Profiling: Perform Short Tandem Repeat (STR) profiling to authenticate your cell line. Misidentified or cross-contaminated cell lines can lead to unexpected results. |
| 4. Compensatory Mechanisms | Check Related Proteins: In some contexts, other SWI/SNF complex members, like SMARCA2, might compensate for the loss of PBRM1 function.[4] Assess the expression of other key PBAF complex subunits (e.g., ARID2, BRG1) to see if the complex integrity is altered as expected. |
Issue 2: Inconsistent Drug Sensitivity Results
Question: My dose-response curves for a synthetic lethal drug in PBRM1-isogenic lines are variable between experiments. What can I do to improve reproducibility?
Answer:
| Possible Cause | Recommended Solution |
| 1. Cell Health and Passage Number | Standardize Cell Culture: Use cells from a similar low passage number for all experiments. High passage numbers can lead to genetic drift and altered phenotypes. Ensure cells are healthy and in the logarithmic growth phase at the time of seeding. |
| 2. Inaccurate Seeding Density | Optimize Seeding Density: Perform a growth curve to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay without reaching over-confluence. Use a multichannel pipette for seeding to minimize well-to-well variability. |
| 3. Drug Instability | Fresh Drug Dilutions: Prepare fresh serial dilutions of your drug from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| 4. Assay Endpoint and Method | Appropriate Assay Duration: The duration of the drug treatment should be sufficient to observe the desired effect. For colony formation assays, this may be 10-14 days.[17] For viability assays (e.g., CellTiter-Glo), 3-7 days is common.[17] Confirm with Orthogonal Assays: Validate viability data from metabolic assays (like MTT or CTG) with direct cell counting or a colony formation assay to confirm cytotoxic vs. cytostatic effects. |
Data Presentation
Table 1: Synthetic Lethality of PARP Inhibitors in PBRM1-Deficient Cells
This table summarizes the enhanced sensitivity of PBRM1-knockout (KO) cells to various PARP inhibitors compared to their wild-type (WT) counterparts, as demonstrated in colony formation assays.
| Cell Line | PARP Inhibitor | Fold Increase in Sensitivity (WT vs. KO) | Reference |
| HAP1 | Rucaparib | ~10-fold | [1] |
| HAP1 | Olaparib | ~10-fold | [1] |
| HAP1 | Talazoparib | ~10-fold | [1] |
| 786-O (ccRCC) | Talazoparib | Significant in vivo tumor growth inhibition in KO xenografts | [1][4] |
| H1299 (NSCLC) | Talazoparib | Significant difference in colony formation | [17] |
Experimental Protocols
Protocol 1: Generation of PBRM1 Knockout Cell Line via CRISPR/Cas9
This protocol provides a general workflow for creating a PBRM1-deficient cell line.
-
sgRNA Design and Selection:
-
Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the PBRM1 gene (e.g., exon 3) to maximize the chance of a frameshift mutation.[1]
-
Use online design tools (e.g., CHOPCHOP, CRISPOR) to minimize off-target effects.
-
-
Plasmid Transfection:
-
Select a Cas9/sgRNA delivery method (e.g., all-in-one plasmid, two-plasmid system).
-
Transfect the target cells (e.g., 786-O, A498) using a suitable transfection reagent like Lipofectamine.[1] Co-transfect with a plasmid containing a selection marker (e.g., puromycin resistance) if not on the Cas9/sgRNA plasmid.
-
-
Selection and Single-Cell Cloning:
-
48 hours post-transfection, apply selection pressure (e.g., add puromycin to the media).
-
After selection, dilute the surviving cells to a concentration of a single cell per well in a 96-well plate to establish monoclonal colonies.
-
-
Screening and Validation:
-
Expand the monoclonal colonies.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from each clone. PCR amplify the targeted region of PBRM1 and perform Sanger sequencing to identify clones with frameshift-inducing indels.
-
Western Blot Analysis: Lyse the cells and perform a Western blot using a validated PBRM1 antibody to confirm the complete absence of protein expression in the selected clones. Use the parental wild-type cell line as a positive control.
-
Protocol 2: Western Blot for PBRM1 Protein Expression
This protocol details the steps to verify the loss of PBRM1 protein.
-
Protein Extraction:
-
Harvest cells (both WT and putative KO clones) and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Include a pre-stained protein ladder.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer using Ponceau S staining.[18]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against PBRM1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each in TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3 times for 10 minutes each in TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager or X-ray film.
-
Strip the membrane (if necessary) and re-probe for a loading control (e.g., β-actin) to confirm equal loading.
-
Visualizations: Pathways and Workflows
Caption: PBRM1's role in IFNγ-STAT1 signaling and immunotherapy resistance.
Caption: Workflow for generating and validating a drug-resistant cell line.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PBRM1 Deficiency Confers Synthetic Lethality to DNA Repair Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. urotoday.com [urotoday.com]
- 6. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 7. A major chromatin regulator determines resistance of tumor cells to T cell–mediated killing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBRM1 loss defines a nonimmunogenic tumor phenotype associated with checkpoint inhibitor resistance in renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Alternative splicing of PBRM1 mediates resistance to PD-1 blockade therapy in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. frontiersin.org [frontiersin.org]
- 15. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]
- 16. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Western blot troubleshooting guide! [jacksonimmuno.com]
Considerations for long-term treatment with Pbrm1-BD2-IN-3.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term treatment and experimental use of Pbrm1-BD2-IN-3, a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the second bromodomain (BD2) of the PBRM1 protein.[1] PBRM1 is a key subunit of the PBAF (Polybromo- and BRG1-associated factors) chromatin remodeling complex.[2] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, tethering the PBAF complex to specific chromatin regions to regulate gene expression.[3] By binding to PBRM1's BD2, this compound prevents this interaction, thereby disrupting the recruitment of the PBAF complex to chromatin and altering the expression of PBRM1-dependent genes.[3] The BD2 of PBRM1 is critical for its association with chromatin and its role in regulating cell proliferation.[4][5]
Q2: What is the rationale for targeting PBRM1 in cancer research?
A2: PBRM1 is one of the most frequently mutated genes in several cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it is mutated in approximately 40% of cases.[6][7] Depending on the cellular context, PBRM1 can function as either a tumor suppressor or a tumor promoter.[2] In ccRCC, it often acts as a tumor suppressor.[7] Conversely, in prostate cancer, PBRM1 may promote migratory and immunosuppressive phenotypes.[2] The development of selective PBRM1 inhibitors like this compound allows for the detailed investigation of its role in cancer pathogenesis and its potential as a therapeutic target.[2]
Q3: What are the potential long-term effects of inhibiting PBRM1-BD2?
A3: While specific long-term in vivo data for this compound is not yet extensively published, considerations can be drawn from the function of PBRM1 and the broader class of bromodomain inhibitors. Chronic inhibition of PBRM1 may lead to sustained alterations in gene expression programs, potentially affecting cell cycle regulation, DNA damage response, and inflammatory signaling.[8][9] PBRM1 loss has been associated with genomic instability and sensitivity to DNA repair inhibitors like PARP and ATR inhibitors.[9][10] Therefore, long-term treatment could potentially sensitize cells to other therapies. As with other targeted therapies, the potential for acquired resistance through compensatory mechanisms or mutations is a consideration that should be monitored in long-term studies.
Q4: Are there known off-target effects for this compound?
A4: this compound is described as a selective inhibitor. However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. The PBRM1 protein itself contains six bromodomains, and while this inhibitor is designed for BD2, its activity against other PBRM1 bromodomains or other bromodomain-containing proteins should be experimentally verified in the system of interest. For instance, a related compound, PBRM1-BD2-IN-2, shows some binding affinity for PBRM1-BD5 and the bromodomains of SMARCA2B and SMARCA4, albeit at higher concentrations than for PBRM1-BD2.[11]
Troubleshooting Guides
Issue 1: Inconsistent or lack of expected biological effect.
-
Possible Cause 1: Compound Solubility and Stability.
-
Troubleshooting Step: Ensure the compound is fully dissolved. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Sonication may aid in dissolution. It is recommended to store the product under the conditions specified in the Certificate of Analysis.[1]
-
-
Possible Cause 2: Cell Line Dependency.
-
Troubleshooting Step: The effects of PBRM1 inhibition are highly context-dependent.[12] Verify that your chosen cell line has a functional dependency on PBRM1 for the phenotype being studied. For example, some prostate cancer cell lines are PBRM1-dependent for growth.[2][11] Consider using both PBRM1-dependent and non-dependent cell lines as controls.
-
-
Possible Cause 3: Insufficient Target Engagement.
-
Troubleshooting Step: Confirm that the inhibitor is reaching and binding to PBRM1 in your cells at the concentrations used. A Cellular Thermal Shift Assay (CETSA) can be used to assess target engagement in intact cells.
-
Issue 2: Observed Cellular Toxicity.
-
Possible Cause 1: High Inhibitor Concentration.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration range that balances target inhibition with minimal toxicity. The reported IC50 for this compound is 1.1 μM in a biochemical assay.[1] Cellular IC50 values may be higher and should be determined empirically.
-
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting Step: High concentrations can lead to off-target activity. Lower the concentration and consider using a structurally different PBRM1-BD2 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
-
-
Possible Cause 3: PBRM1's Role in Cell Survival.
-
Troubleshooting Step: In some contexts, PBRM1 is required for cell survival under stress conditions.[13] The observed toxicity may be an on-target effect. Assess markers of apoptosis (e.g., cleaved caspase-3) to determine the mechanism of cell death.
-
Quantitative Data
| Compound | Target | IC50 (μM) | Binding Affinity (Kd, μM) | Notes |
| This compound | PBRM1-BD2 | 1.1 | Not Reported | Potent PBRM1-BD2 inhibitor.[1] |
| Pbrm1-BD2-IN-2 | PBRM1-BD2 | 1.0 | 9.3 | Also shows binding to PBRM1-BD5 (Kd=10.1), SMARCA2B (Kd=18.4), and SMARCA4 (Kd=69).[11] |
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Objective: To determine the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor or vehicle.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis for Downstream Target Modulation
-
Objective: To assess the effect of PBRM1 inhibition on the protein levels of downstream targets. PBRM1 loss can affect pathways like AKT-mTOR and chemokine signaling.[8][14]
-
Methodology:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a Bradford or BCA assay.[15]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-AKT, phospho-S6K, IL-8) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: PBRM1-regulated signaling pathways.
Caption: Troubleshooting workflow for lack of effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Individual Bromodomains of Polybromo-1 Contribute to Chromatin Association and Tumor Suppression in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PBAF loss leads to DNA damage-induced inflammatory signaling through defective G2/M checkpoint maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PBRM1 Deficiency Confers Synthetic Lethality to DNA Repair Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PBRM1 deficiency oncogenic addiction is associated with activated AKT-mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PBRM1 directs PBAF to pericentromeres and protects centromere integrity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in DSF & ITC Measurements
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals manage variability in Differential Scanning Fluorimetry (DSF) and Isothermal Titration Calorimetry (ITC) experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your DSF and ITC experiments.
Differential Scanning Fluorimetry (DSF) Troubleshooting
Question: Why is my initial fluorescence signal at low temperatures already very high?
High initial fluorescence in DSF can be caused by several factors, often related to the protein sample or the experimental setup.[1][2][3]
-
Protein Aggregation: The presence of protein aggregates in the initial sample can bind to the fluorescent dye, leading to a high starting signal.[1]
-
Poor Protein Purity: Impurities in the protein sample that are partially unfolded can bind the dye and increase the initial fluorescence.[2]
-
Dye Binding to Folded Protein: In some cases, the dye may bind to the native, folded state of the protein, causing a high initial signal that decreases as the protein unfolds and aggregates.[1][4]
-
Incompatible Assay Plates: Certain microtiter plates can interact with the dye, leading to high fluorescence even in the absence of protein.[1]
Solutions:
-
Sample Preparation:
-
Dye and Plate Selection:
-
Test Different Dyes: If the issue persists, consider trying a different fluorescent dye that may have a lower affinity for your specific protein's folded state.
-
Use DSF-Compatible Plates: Test plates for background fluorescence with the dye alone before running your experiment.[1]
-
-
Data Interpretation:
-
If the high initial signal is unavoidable, focus on the change in fluorescence during the thermal ramp to determine the melting temperature (Tm).
-
Question: My DSF curve shows no clear melting transition or has multiple transitions. What could be the cause?
The absence of a clear, sigmoidal melting curve can be due to several factors related to the protein's unfolding behavior or experimental artifacts.
-
No Unfolding Transition: The protein may be extremely stable and not unfold within the temperature range of the experiment. Conversely, the protein might already be unfolded at the starting temperature.
-
Multiple Transitions: The presence of multiple domains unfolding at different temperatures or the presence of a heterogeneous sample (e.g., a mix of monomer and oligomers) can result in multiple transitions.[5]
-
Precipitation: The protein may precipitate upon unfolding, which can sometimes lead to a decrease in fluorescence as the dye is excluded from the aggregated protein.[4]
Solutions:
-
Adjust Experimental Parameters:
-
Extend Temperature Range: If the protein is very stable, increase the maximum temperature of the experiment.
-
Vary Heating Rate: Optimizing the heating rate can sometimes improve the reproducibility and sensitivity of the data.[1]
-
-
Sample Characterization:
-
Data Analysis:
Isothermal Titration Calorimetry (ITC) Troubleshooting
Question: I am observing large, erratic peaks in my ITC data that are not related to binding. What is happening?
Large, non-binding related heat signals in ITC are often due to a mismatch between the solutions in the sample cell and the syringe, or the presence of air bubbles.[10][11]
-
Buffer Mismatch: Even small differences in pH or buffer composition between the macromolecule in the cell and the ligand in the syringe can lead to significant heats of dilution.[10][11][12][13][14][15]
-
DMSO or Other Organic Solvent Mismatch: If using organic solvents to dissolve a ligand, a mismatch in their concentration between the cell and syringe will produce large heat signals.[11]
-
Air Bubbles: Air bubbles introduced into the sample cell or syringe during loading can cause large, sharp peaks upon injection.[11]
-
Dirty Instrument: Residual contaminants in the sample cell or syringe can react with the sample, producing extraneous heat.
Solutions:
-
Precise Sample Preparation:
-
Dialysis: Dialyze the macromolecule against the same buffer used to dissolve the ligand. This is the most effective way to ensure a perfect match.[13][15]
-
Identical Buffer Preparation: If dialysis is not possible, prepare the macromolecule and ligand solutions from the exact same stock buffer.[14]
-
Solvent Matching: Ensure the concentration of any organic solvent is identical in both the cell and syringe solutions.[11][16]
-
-
Careful Instrument Operation:
-
Control Experiments:
Question: My ITC baseline is drifting or unstable. How can I fix this?
A stable baseline is crucial for accurate ITC data analysis. Baseline instability can arise from several sources.
-
Insufficient Equilibration Time: The instrument may not have had enough time to reach thermal equilibrium before the start of the titration.
-
Sample-Related Issues: Protein precipitation, aggregation, or enzymatic activity can cause the baseline to drift over the course of the experiment.[10]
-
Instrumental Problems: A dirty sample cell, a bent syringe, or issues with the stirring mechanism can all contribute to an unstable baseline.[20]
-
Presence of Reducing Agents: Some reducing agents like DTT can cause erratic baseline drift. TCEP is often a better alternative for ITC experiments.[17]
Solutions:
-
Optimize Experimental Setup:
-
Allow for Sufficient Equilibration: Ensure the instrument has reached a stable baseline before starting the titration.
-
Check Stirring Rate: Use an appropriate stirring rate to ensure proper mixing without causing sample damage.[21]
-
-
Sample Quality Control:
-
Centrifuge or Filter Samples: Remove any aggregated protein immediately before the experiment.[17]
-
Assess Protein Stability: Ensure the protein is stable under the experimental conditions for the duration of the ITC run.
-
-
Instrument Maintenance:
-
Regular Cleaning: Thoroughly clean the sample cell and syringe.[18]
-
Inspect Syringe: Check the syringe for any bends or clogs.
-
Frequently Asked Questions (FAQs)
DSF FAQs
Q1: What are typical protein and dye concentrations for a DSF experiment?
-
Typical protein concentrations are in the range of 5-10 µM.[6] SYPRO Orange dye is commonly used at a final concentration of 5X.[8]
Q2: How large of a thermal shift (ΔTm) can I expect upon ligand binding?
-
Changes in melting temperature (ΔTm) upon ligand binding are often in the range of 2-12 °C, with shifts of 1-2 °C also being common.[1] Large shifts exceeding 15 °C for non-covalent interactions are rare.[1]
Q3: Can I determine the binding affinity (Kd) from DSF data?
-
While DSF is primarily used to measure changes in protein stability, it is possible to estimate the dissociation constant (Kd) by measuring the Tm shift at various ligand concentrations and fitting the data to a binding isotherm.[22][23] However, methods like ITC or Surface Plasmon Resonance (SPR) are generally considered more accurate for determining Kd.[1]
ITC FAQs
Q1: What is the 'c-value' in ITC and why is it important?
-
The c-value is a dimensionless parameter (c = n[P]tKa) that relates the binding affinity (Ka), stoichiometry (n), and protein concentration ([P]t).[24] The shape of the binding isotherm is dependent on the c-value. For a reliable determination of binding parameters, the c-value should ideally be between 10 and 100.[17]
Q2: What are recommended starting concentrations for my protein and ligand in an ITC experiment?
-
If the dissociation constant (Kd) is unknown, a common starting point is to use a protein concentration of 10-100 µM in the cell and a ligand concentration that is 10-20 times higher in the syringe.[19][25] The optimal concentrations will depend on the affinity of the interaction.[19]
Q3: My binding enthalpy (ΔH) is close to zero. Does this mean there is no binding?
-
Not necessarily. A near-zero enthalpy can occur if the binding is primarily driven by entropy. To confirm binding, it is recommended to perform the experiment at different temperatures, as the enthalpy of binding is often temperature-dependent.[19]
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for DSF and ITC Experiments
| Parameter | Differential Scanning Fluorimetry (DSF) | Isothermal Titration Calorimetry (ITC) |
| Protein Concentration | 5 - 10 µM[6] | 10x below to 10x above Kd (if known); 10 - 100 µM as a starting point[19] |
| Ligand Concentration | 2 to 10-fold above the estimated Kd[1] | 10 - 20 times the protein concentration[25] |
| Dye Concentration (DSF) | 5X SYPRO Orange is common[8] | N/A |
Table 2: Common Sources of Variability and Their Quantitative Impact
| Technique | Source of Variability | Potential Quantitative Impact |
| DSF | Ligand Binding | ΔTm of 2 - 12 °C is common[1] |
| ITC | Buffer Mismatch (pH) | Can lead to large heats of dilution, masking the true binding signal[11] |
| ITC | Organic Solvent Mismatch (e.g., DMSO) | Mismatch can result in very large apparent heats of binding[11] |
Experimental Protocols
Protocol: Standard DSF Experiment
-
Sample Preparation:
-
Prepare the protein solution to the desired final concentration (e.g., 5 µM) in the chosen assay buffer.
-
Prepare a stock solution of the ligand at a high concentration and perform serial dilutions in the same assay buffer.
-
Prepare a stock solution of SYPRO Orange dye (e.g., 500X in DMSO).
-
-
Assay Plate Setup:
-
In a 96-well or 384-well PCR plate, add the protein solution.
-
Add the ligand at different concentrations to the respective wells. Include a "no ligand" control.
-
Add the SYPRO Orange dye to each well to a final concentration of 5X.
-
Include a "no protein" control with just buffer and dye to check for background fluorescence.
-
Seal the plate securely to prevent evaporation.[2]
-
-
Instrument Setup and Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to monitor fluorescence over a temperature range (e.g., 25 °C to 95 °C) with a specific ramp rate (e.g., 1 °C/minute).[23]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the melting temperature (Tm) by finding the temperature at the midpoint of the transition in the sigmoidal curve, often calculated from the peak of the first derivative.[26]
-
Protocol: Standard ITC Experiment
-
Sample Preparation:
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe.[18]
-
Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe.
-
Allow the instrument to equilibrate thermally until a stable baseline is achieved.
-
-
Data Acquisition:
-
Set up the titration parameters, including the injection volume, spacing between injections, and stirring speed.
-
Perform an initial small injection to remove any material from the syringe tip, and then proceed with the main titration.
-
Monitor the raw data (power vs. time) to ensure proper peak shape and return to baseline after each injection.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one set of sites) to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizations
Caption: Troubleshooting workflow for common DSF issues.
Caption: Troubleshooting workflow for common ITC issues.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Troubleshooting - Thermott [thermott.com]
- 3. researchgate.net [researchgate.net]
- 4. A beginner’s guide to differential scanning fluorimetry | The Biochemist | Portland Press [portlandpress.com]
- 5. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]
- 6. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. [PDF] Three Essential Resources to Improve Differential Scanning Fluorimetry (DSF) Experiments | Semantic Scholar [semanticscholar.org]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.gla.ac.uk [chem.gla.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Preparation To Minimize Buffer Mismatch in Isothermal Titration Calorimetry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal titration calorimetry [cureffi.org]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. tainstruments.com [tainstruments.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Importance of Reliable Mixing in ITC Experiments - TA Instruments [tainstruments.com]
- 22. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. proteinstable.com [proteinstable.com]
- 24. Collecting variable-concentration isothermal titration calorimetry datasets in order to determine binding mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Normalizing Data from Cell-Based Assays with PBRM1-BD2-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PBRM1 inhibitor, PBRM1-BD2-IN-3, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is PBRM1 and why is it a target in drug discovery?
PBRM1 (Polybromo-1) is a large protein that is a key component of the PBAF (PBRM1-associated BRG1-associated factors) chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, which is the complex of DNA and proteins in the nucleus. PBRM1 contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histones, "reading" the epigenetic code.[1]
Mutations in the PBRM1 gene are frequently found in several types of cancer, most notably in clear cell renal cell carcinoma (ccRCC), where it is the second most frequently mutated gene.[1][2] In many cancers, PBRM1 acts as a tumor suppressor, and its loss can lead to increased cell proliferation and tumor growth.[3] Therefore, targeting the remaining functional components of the PBRM1 pathway, or exploiting vulnerabilities created by its loss, is a promising strategy in cancer therapy.
Q2: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of PBRM1. Its reported IC50 (half maximal inhibitory concentration) is 1.1 μM in biochemical assays. The primary mechanism of action for PBRM1 inhibitors like this compound is to bind to the bromodomains of the PBRM1 protein.[1] This binding event prevents PBRM1 from interacting with acetylated histones, which in turn disrupts the chromatin remodeling function of the PBAF complex.[1] This disruption can alter gene expression patterns that are critical for the survival and proliferation of cancer cells.[1]
Q3: What types of cell-based assays are suitable for evaluating this compound?
Several cell-based assays can be used to characterize the effects of this compound. The choice of assay will depend on the specific research question. Common assays include:
-
Cell Viability and Proliferation Assays: These assays, such as those using CellTiter-Glo®, MTT, or XTT, measure the number of viable cells in a population after treatment with the inhibitor.[4][5][6][7] They are fundamental for determining the cytotoxic or cytostatic effects of the compound.
-
Clonogenic Assays: This long-term assay assesses the ability of a single cell to grow into a colony, providing insight into the inhibitor's effect on cancer cell self-renewal and long-term survival.[8]
-
Reporter Gene Assays: These assays can be used to measure the effect of PBRM1 inhibition on the transcription of specific genes. A luciferase or fluorescent reporter is placed under the control of a promoter that is regulated by PBRM1-sensitive pathways.
-
Apoptosis Assays: Assays that measure markers of programmed cell death, such as caspase-3/7 activity, can determine if the inhibitor induces apoptosis in cancer cells.[4][5]
-
Immunofluorescence Staining: This technique can be used to visualize the localization and levels of proteins involved in DNA damage response (e.g., γH2AX) or other cellular pathways affected by PBRM1 inhibition.[9]
Q4: How should I normalize my data from cell-based assays with this compound?
Data normalization is a critical step to ensure accurate and reproducible results. The goal is to correct for experimental variations that are not due to the effect of the inhibitor. Common sources of variability include differences in cell seeding density, edge effects in multi-well plates, and variations in reagent addition.[10]
Here are some common normalization strategies:
-
Normalization to a Vehicle Control: This is the most common method. All data points are expressed as a percentage of the signal from cells treated with the vehicle (e.g., DMSO) alone. This accounts for the baseline response of the cells.
-
Normalization to Cell Number: For assays where the readout is not directly proportional to cell number (e.g., some reporter assays), it is important to normalize the data to the number of viable cells in each well. This can be done by multiplexing with a cell viability assay.[11]
-
Normalization using an Internal Control Reporter: In reporter gene assays, a second reporter vector driven by a constitutive promoter can be co-transfected. The activity of the experimental reporter is then normalized to the activity of the internal control reporter to account for variations in transfection efficiency.[11]
Troubleshooting Guides
Problem 1: High Variability in Replicate Wells
High variability between replicate wells can obscure the true effect of the inhibitor and lead to unreliable IC50 values.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each set of wells. |
| Edge Effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting technique. For multi-channel pipetting, ensure all channels are dispensing equal volumes. |
| Inconsistent Incubation Times | Ensure that the time between adding the inhibitor and adding the detection reagent is consistent for all plates. |
| Cell Clumping | Use an appropriate dissociation reagent (e.g., TrypLE) and gently pipette to create a single-cell suspension. |
Problem 2: Inconsistent IC50 Values Between Experiments
| Potential Cause | Troubleshooting Step |
| Different Cell Passages | Use cells within a consistent and narrow passage number range for all experiments. High passage numbers can lead to phenotypic drift. |
| Variations in Cell Health | Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Monitor cell morphology and viability before each experiment. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the vehicle concentration is consistent across all wells. |
| Different Assay Endpoints | The IC50 value can be time-dependent.[12] Use a consistent incubation time for all experiments to ensure comparability. |
| Data Analysis Method | Use the same non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response data and calculate the IC50 in all experiments.[13][14] |
Problem 3: No or Weak Response to this compound
Observing a minimal or no effect of the inhibitor can be due to several factors.
| Potential Cause | Troubleshooting Step |
| Cell Line Insensitivity | The chosen cell line may not be dependent on PBRM1-BD2 activity for survival or proliferation. Consider using cell lines with known PBRM1 mutations or dependencies. |
| Incorrect Inhibitor Concentration | Verify the concentration of your this compound stock solution. Perform a wide dose-response curve to ensure you are testing an appropriate concentration range. |
| Inhibitor Instability | Ensure proper storage of the inhibitor stock solution as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Assay Interference | The inhibitor may interfere with the assay chemistry. Run a control with the inhibitor in cell-free media to check for direct effects on the assay reagents. |
| Insufficient Incubation Time | The effect of the inhibitor on cell viability or other endpoints may require a longer incubation time to become apparent. Perform a time-course experiment. |
Experimental Protocols
Protocol: Cell Viability Assay using CellTiter-Glo®
This protocol outlines a general procedure for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., a ccRCC cell line)
-
Complete cell culture medium
-
Sterile, white, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and dilute the cells to the desired seeding density in complete medium. The optimal seeding density should be determined empirically for each cell line to ensure that cells are still in the exponential growth phase at the end of the assay.
-
Seed the cells into a 96-well plate and incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. Also, prepare a vehicle control (e.g., DMSO in medium at the same final concentration as the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Normalization and Analysis:
-
Subtract the average background luminescence (from wells with medium and reagent only) from all experimental wells.
-
Normalize the data by expressing the luminescence signal of each treated well as a percentage of the average signal from the vehicle-treated wells.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation
Table 1: Example of Normalized Cell Viability Data
| This compound (µM) | Raw Luminescence (RLU) | Normalized Viability (%) |
| 0 (Vehicle) | 150,000 | 100.0 |
| 0.1 | 145,000 | 96.7 |
| 0.3 | 120,000 | 80.0 |
| 1.0 | 78,000 | 52.0 |
| 3.0 | 45,000 | 30.0 |
| 10.0 | 15,000 | 10.0 |
| 30.0 | 5,000 | 3.3 |
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. ijbs.com [ijbs.com]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Designing a Bioluminescent Reporter Assay: Normalization [promega.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Bromodomain Inhibitors: Pbrm1-BD2-IN-3 vs. PFI-3
For Immediate Release
A detailed comparative analysis of two prominent bromodomain inhibitors, Pbrm1-BD2-IN-3 and PFI-3, reveals critical differences in their selectivity profiles, guiding researchers in the selection of the appropriate chemical probe for their studies of the SWI/SNF chromatin remodeling complex.
This guide provides a comprehensive comparison of the selectivity of this compound and PFI-3, two inhibitors targeting bromodomains within the SWI/SNF complex. The data presented herein, compiled from publicly available experimental results, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific research applications.
Executive Summary
PFI-3 is a well-established chemical probe that potently targets the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PBRM1-BD5). In contrast, this compound is a more recently developed inhibitor designed for selective targeting of the second bromodomain of PBRM1 (PBRM1-BD2), with the specific aim of overcoming the pan-family VIII activity of earlier compounds like PFI-3. This guide highlights the superior selectivity of this compound for PBRM1-BD2 over other family VIII bromodomains, a crucial factor for dissecting the specific biological roles of this PBRM1 subunit.
Data Presentation: Quantitative Selectivity Comparison
The following tables summarize the available quantitative data for this compound and PFI-3, showcasing their distinct selectivity profiles.
Table 1: Inhibitor Potency against Primary Targets
| Compound | Target Bromodomain | Assay Type | Potency (IC50/Kd) | Reference |
| This compound | PBRM1-BD2 | AlphaScreen | 1.1 µM (IC50) | [1] |
| PFI-3 | SMARCA2 | BROMOscan | 110 nM (Kd) | [2][3] |
| SMARCA4 | BROMOscan | 55 nM (Kd) | [2][3] | |
| PBRM1-BD5 | BROMOscan | 48 nM (Kd) | [4] |
Table 2: Selectivity Profile of PFI-3 across Bromodomain Families (BROMOscan at 2 µM)
| Bromodomain | % Inhibition | Bromodomain Family |
| SMARCA2 | 100 | VIII |
| SMARCA4 | 100 | VIII |
| PBRM1 (BD5) | 100 | VIII |
| BRD1 | <10 | IV |
| BRD4 (BD1) | <10 | I |
| CREBBP | <10 | III |
| Data represents a subset for illustrative purposes. |
Note on this compound Selectivity: While a full BROMOscan panel for this compound is not publicly available, the development of this compound class was specifically aimed at achieving selectivity against other family VIII bromodomains. Studies on closely related analogs of this compound have shown no significant binding to SMARCA2 and SMARCA4 bromodomains in assays such as Differential Scanning Fluorimetry (DSF) and Isothermal Titration Calorimetry (ITC).[5]
Mechanism of Action and Cellular Effects
PFI-3 acts by binding to the acetyl-lysine binding pocket of the SMARCA2/4 and PBRM1(5) bromodomains, which displaces the SWI/SNF complex from chromatin.[2][6] This can lead to broad effects on gene expression and has been shown to sensitize cancer cells to DNA damaging agents.[2][6]
This compound, by selectively inhibiting the second bromodomain of PBRM1, is designed to probe the specific functions of this particular subunit. The PBRM1 protein contains six bromodomains, and targeting a single bromodomain with high selectivity allows for a more nuanced investigation of its role in chromatin remodeling and gene regulation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
BROMOscan® Competition Binding Assay
The BROMOscan® technology is a competition-based binding assay used to determine the dissociation constants (Kd) of compounds against a panel of bromodomains.[7][8][9]
Principle: Test compounds are incubated with DNA-tagged bromodomains and an immobilized ligand that binds to the bromodomain's active site. Compounds that bind to the bromodomain compete with the immobilized ligand, reducing the amount of bromodomain captured on a solid support. The amount of captured bromodomain is then quantified using qPCR of the attached DNA tag. A dose-response curve is generated to calculate the Kd.[7][8]
Protocol Outline:
-
A proprietary DNA-tagged bromodomain protein is incubated with the test compound at various concentrations.
-
The mixture is then added to wells containing an immobilized, proprietary ligand.
-
After an incubation period to allow for binding competition, the wells are washed to remove unbound proteins.
-
The amount of bound, DNA-tagged bromodomain is quantified using qPCR.
-
The results are compared to a DMSO control (no inhibitor) to determine the percentage of inhibition.
-
Kd values are calculated from a binding curve fitted to the dose-response data.
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen® is a bead-based proximity assay used to measure the inhibition of protein-protein or protein-ligand interactions.[6][10][11][12]
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. In the context of bromodomain inhibitor screening, a biotinylated histone peptide (ligand) is bound to streptavidin-coated Donor beads, and a His-tagged bromodomain protein is bound to nickel chelate-coated Acceptor beads. When the bromodomain binds to the histone peptide, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor that disrupts the bromodomain-histone interaction will separate the beads, leading to a decrease in the AlphaScreen® signal.[6]
Protocol Outline:
-
Add a solution containing the His-tagged bromodomain protein to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Add the biotinylated histone peptide.
-
Incubate the mixture to allow for binding and potential inhibition.
-
Add the GSH Acceptor beads and incubate.
-
Add the Streptavidin Donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable microplate reader.
-
Calculate IC50 values from the dose-response curves.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[13][14][15][16]
Principle: A solution of the ligand (inhibitor) is titrated into a sample cell containing the macromolecule (bromodomain). The heat released or absorbed upon binding is measured by a sensitive calorimeter. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to macromolecule.
Protocol Outline:
-
Precisely determine the concentrations of the bromodomain protein and the inhibitor.
-
Degas both solutions to prevent air bubbles.
-
Load the bromodomain solution into the sample cell and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the sample cell while monitoring the heat change.
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a binding model to determine the thermodynamic parameters (Kd, n, ΔH).
Mandatory Visualizations
Caption: Experimental workflow for inhibitor characterization.
Caption: Generalized mechanism of bromodomain inhibitor action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PFI 3 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 5. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 16. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PBRM1 Bromodomain Inhibitors: Pbrm1-BD2-IN-3 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pbrm1-BD2-IN-3 with other notable Polybromo-1 (PBRM1) bromodomain inhibitors. PBRM1 is a key subunit of the PBAF chromatin remodeling complex and a subject of intense research in oncology due to its frequent mutation in various cancers, including clear cell renal cell carcinoma.[1] The inhibitors discussed herein primarily target the second bromodomain (BD2) of PBRM1, a critical interaction module for acetylated histones.
Quantitative Performance Analysis
The following tables summarize the key performance metrics of this compound and other selected PBRM1 bromodomain inhibitors. The data has been compiled from various studies to provide a comparative overview of their potency and binding affinity.
Table 1: In Vitro Potency and Binding Affinity of PBRM1 Bromodomain Inhibitors
| Compound | Target Bromodomain | IC50 (µM) [AlphaScreen] | Kd (µM) [ITC] | ΔTm (°C) [DSF] |
| This compound (Compound 12) | PBRM1-BD2 | 1.1 | ND | ~3.4-5.4 |
| PBRM1-BD2-IN-5 (Compound 16) | PBRM1-BD2 | 0.26 | 1.5 | 5.4 |
| PBRM1-BD2-IN-8 (Compound 34) | PBRM1-BD2 | 0.16 | 4.4 | >5.4 |
| PFI-3 | PBRM1-BD5 | ND | 0.083 (PBRM1-BD5) | ND |
| GNE-235 | PBRM1-BD2 | ND | 0.28 | ND |
| PB16 | PBRM1-BD2 | ND | ~1.5 | ND |
ND: Not Determined
Table 2: Selectivity Profile of PBRM1 Bromodomain Inhibitors
| Compound | PBRM1-BD5 (Kd, µM) | SMARCA2B (Kd, µM) | SMARCA4 (Kd, µM) |
| This compound (Compound 12) | ND | ND | ND |
| PBRM1-BD2-IN-5 (Compound 16) | 3.9 | No Detectable Binding | No Detectable Binding |
| PBRM1-BD2-IN-8 (Compound 34) | 25 | ND | ND |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination
This assay quantifies the ability of an inhibitor to disrupt the interaction between the PBRM1 bromodomain and an acetylated histone peptide.
-
Reagents and Materials:
-
His-tagged PBRM1-BD2 protein
-
Biotinylated histone H3 peptide acetylated at lysine 14 (H3K14Ac)
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS
-
Test compounds serially diluted in DMSO.
-
384-well low-volume microplates (e.g., ProxiPlateTM-384 Plus, PerkinElmer).
-
-
Procedure:
-
Prepare a master mix of His-tagged PBRM1-BD2 (final concentration ~200 nM) and biotinylated H3K14Ac peptide (final concentration ~100 nM) in the assay buffer.
-
Add 4 µL of the master mix to each well of the 384-well plate.
-
Add 4 µL of serially diluted test compounds to the wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 20 µL of a mixture containing Streptavidin Donor beads (final concentration 20 µg/mL) and Nickel Chelate Acceptor beads (final concentration 5 µg/mL) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the luminescence signal on a compatible microplate reader (e.g., BioTek Cytation5) using an AlphaScreen detection filter.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.[2]
-
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat change upon binding of an inhibitor to the PBRM1 bromodomain, allowing for the determination of the dissociation constant (Kd).
-
Reagents and Materials:
-
Purified PBRM1-BD2 protein dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl).
-
Test compound dissolved in the same ITC buffer.
-
ITC instrument (e.g., MicroCal VP-ITC).
-
-
Procedure:
-
Thoroughly clean the sample cell and syringe of the ITC instrument.
-
Load the PBRM1-BD2 protein solution (e.g., 50-60 µM) into the sample cell (approximately 300 µL).[3]
-
Load the test compound solution (e.g., 10-20 times the molar concentration of the protein) into the injection syringe.[3]
-
Perform a series of small injections (e.g., 1 injection of 2 µL followed by 30 injections of 10 µL) of the compound into the protein solution while monitoring the heat change.[2]
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[4]
-
Differential Scanning Fluorimetry (DSF) for Thermal Shift (ΔTm) Analysis
DSF measures the change in the melting temperature (Tm) of a protein upon ligand binding, which is an indicator of binding and stabilization.
-
Reagents and Materials:
-
Purified PBRM1-BD2 protein.
-
DSF buffer (e.g., 100 mM Na2HPO4, 500 mM NaCl, pH 6.5).[2]
-
Fluorescent dye (e.g., SYPRO Orange).
-
Test compounds.
-
Real-time PCR instrument.
-
-
Procedure:
-
Prepare a reaction mixture containing the PBRM1-BD2 protein (e.g., 10 µM), the test compound (e.g., 100 µM), and the fluorescent dye (e.g., 5x concentration) in the DSF buffer.[2]
-
Dispense the reaction mixture into a 96-well PCR plate.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature gradually (e.g., 1°C/min) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).[2]
-
Monitor the fluorescence intensity at each temperature increment.
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm), which is the temperature at the midpoint of the unfolding transition.
-
The thermal shift (ΔTm) is calculated as the difference between the Tm of the protein with the compound and the Tm of the protein alone.
-
Signaling Pathways and Experimental Workflows
PBRM1 in Chromatin Remodeling and Gene Regulation
PBRM1 is a defining subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) complex, a variant of the SWI/SNF chromatin remodeling complex.[1] The PBAF complex utilizes the energy from ATP hydrolysis by its catalytic subunit (BRG1 or BRM) to alter the structure of chromatin. PBRM1, through its six bromodomains, recognizes and binds to acetylated lysine residues on histone tails, thereby targeting the PBAF complex to specific genomic loci.[1] This targeted chromatin remodeling activity modulates the accessibility of DNA to transcription factors, ultimately leading to the activation or repression of target gene expression.
References
- 1. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Unveiling the Selectivity of Pbrm1-BD2-IN-3: A Comparative Analysis Against SMARCA2 and SMARCA4 Bromodomains
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount for accurate biological interrogation and therapeutic development. This guide provides a detailed comparison of the binding affinity of Pbrm1-BD2-IN-3, a potent inhibitor of the second bromodomain of Polybromo-1 (PBRM1), against the bromodomains of SMARCA2 and SMARCA4, two closely related members of the SWI/SNF chromatin remodeling complex.
Recent studies have focused on developing selective inhibitors for individual bromodomains to dissect their specific roles in health and disease. This compound has emerged from these efforts as a valuable tool to investigate the function of PBRM1-BD2. This guide synthesizes available experimental data to objectively present the cross-reactivity profile of this inhibitor.
Comparative Binding Affinity
Experimental data demonstrates a high degree of selectivity of this compound for PBRM1-BD2 over the bromodomains of SMARCA2 and SMARCA4. The following table summarizes the key quantitative data from biophysical assays.
| Compound | Target Bromodomain | Dissociation Constant (Kd) in μM | Assay Method |
| This compound (or close analog) | PBRM1-BD2 | 1.5 ± 0.9 | Isothermal Titration Calorimetry (ITC) |
| This compound (or close analog) | SMARCA2B | No Detectable Binding | Isothermal Titration Calorimetry (ITC) |
| This compound (or close analog) | SMARCA4 | No Detectable Binding | Isothermal Titration Calorimetry (ITC) |
Data sourced from Shishodia et al., J Med Chem. 2022.
The data clearly indicates that while this compound binds to PBRM1-BD2 with micromolar affinity, its interaction with the bromodomains of SMARCA2 and SMARCA4 is below the detection limits of the assay, highlighting its specificity.
Signaling Pathway Context
The proteins discussed—PBRM1, SMARCA2, and SMARCA4—are all components of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. Bromodomains within these proteins are "reader" modules that recognize and bind to acetylated lysine residues on histone tails, tethering the complex to specific genomic loci. The development of selective inhibitors like this compound allows for the targeted disruption of these interactions for a specific subunit, enabling a more precise understanding of its contribution to the overall function of the SWI/SNF complex.
Experimental Protocols
The determination of binding affinity and selectivity of this compound was primarily achieved through Isothermal Titration Calorimetry (ITC) and Differential Scanning Fluorimetry (DSF).
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the heat changes that occur upon the binding of two molecules. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
Methodology:
-
Protein and Ligand Preparation: The bromodomain constructs of PBRM1-BD2, SMARCA2B, and SMARCA4 were expressed and purified. The inhibitor, this compound, was dissolved in a buffer matching the protein solution.
-
ITC Experiment: A solution of the inhibitor was titrated into a solution containing the target bromodomain in the sample cell of the calorimeter.
-
Data Analysis: The heat released or absorbed during each injection was measured and plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm was then fitted to a suitable binding model to extract the thermodynamic parameters, including the Kd. For SMARCA2B and SMARCA4, no significant heat change was observed, indicating a lack of binding.
Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is a high-throughput method used to assess the thermal stability of a protein. The binding of a ligand to a protein typically increases its thermal stability, resulting in a higher melting temperature (Tm).
Methodology:
-
Assay Setup: The purified bromodomain protein was mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein. The inhibitor was added to the experimental wells, while a control well contained the protein and dye without the inhibitor.
-
Thermal Denaturation: The temperature of the solution was gradually increased, and the fluorescence was monitored. As the protein unfolds, the dye binds to the exposed hydrophobic core, leading to an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is determined as the midpoint of the unfolding transition. A significant increase in the Tm in the presence of the inhibitor compared to the control indicates ligand binding. For this compound, a significant thermal shift was observed for PBRM1-BD2, while no detectable shift was seen for SMARCA2B and SMARCA4.
Validating PBRM1-BD2-IN-3's Mechanism of Action: A Comparative Guide to Genetic Knockdowns
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a potent chemical probe, PBRM1-BD2-IN-3, with genetic knockdown techniques for validating the mechanism of action of the second bromodomain (BD2) of Polybromo-1 (PBRM1).
PBRM1, a key subunit of the PBAF chromatin remodeling complex, plays a critical role in transcriptional regulation and is frequently mutated in several cancers, most notably clear cell renal cell carcinoma (ccRCC). Its second bromodomain, BD2, is essential for its tumor-suppressive functions, primarily through recognizing and binding to acetylated histones, particularly H3K14ac.[1][2][3][4] The recent development of selective chemical probes, such as this compound, offers a powerful tool to dissect the specific functions of this domain. This guide compares the use of this compound with traditional genetic knockdown methods (siRNA and CRISPR/Cas9) to provide a comprehensive resource for researchers studying PBRM1 biology and developing novel therapeutics.
Comparing Chemical Inhibition and Genetic Knockdown
Both chemical inhibition with this compound and genetic knockdown of PBRM1 provide valuable insights into PBRM1-BD2 function. However, they operate through distinct mechanisms, leading to different experimental considerations and potential outcomes.
| Feature | This compound (Chemical Inhibition) | Genetic Knockdown (siRNA/CRISPR) |
| Mechanism of Action | Reversible and selective inhibition of PBRM1-BD2's acetyl-lysine binding function. | Transient (siRNA) or permanent (CRISPR) reduction/ablation of the entire PBRM1 protein. |
| Speed of Action | Rapid onset of action, allowing for acute functional studies. | Slower onset, requiring time for protein depletion (siRNA) or gene editing and selection (CRISPR). |
| Specificity | Targets a specific domain (BD2), enabling dissection of domain-specific functions. Potential for off-target effects on other bromodomains exists and requires careful evaluation. | Targets the entire PBRM1 protein, affecting all its domains and functions. Off-target effects of guide RNAs need to be considered. |
| Reversibility | Effects are reversible upon compound washout. | Effects are long-lasting (siRNA) or permanent (CRISPR), which can lead to compensatory cellular mechanisms. |
| Cellular Context | Can be applied to a wide range of cell types and in vivo models. | Efficiency can be cell-type dependent. May induce cellular stress responses. |
| Therapeutic Relevance | More closely mimics the action of a therapeutic drug targeting a specific protein domain. | Provides a "loss-of-function" phenotype that is a gold standard for target validation but may not fully recapitulate pharmacological inhibition. |
Experimental Data: A Head-to-Head Comparison
While direct comparative studies are emerging, existing data allows for an inferred comparison of the effects of this compound and PBRM1 knockdown on key cellular processes.
Table 1: Effects on Cell Proliferation and Viability
| Method | Cell Line | Assay | Key Findings | Reference |
| This compound | Prostate Cancer (LNCaP) | CellTiter-Glo | Potent growth inhibition (IC50 = 1.1 µM) in PBRM1-dependent cells. | [5][6] |
| PBRM1-BD2-IN-8 | Prostate Cancer | Cell Growth Assay | Inhibits growth of PBRM1-dependent prostate cancer cells (IC50 = 0.16 µM). | [7] |
| PBRM1 siRNA | Renal Carcinoma (786-O, ACHN) | 2D Growth Curves | PBRM1 knockdown leads to increased cell proliferation. | [1] |
| PBRM1 shRNA | Renal Carcinoma (786-O) | Xenograft | PBRM1 knockdown cells grew significantly faster as tumors in vivo. | [1] |
Table 2: Effects on Cell Migration
| Method | Cell Line | Assay | Key Findings | Reference |
| PBRM1 Knockdown | Bladder Cancer (UM-UC-3, EJ, 5637) | Transwell Assay | Overexpression of PBRM1 inhibited cell migration. | [8] |
| PBRM1 Knockdown | Renal Carcinoma (ACHN) | In vitro migration assay | PBRM1 knockdown promoted cell migration. | [9] |
Table 3: Effects on Apoptosis
| Method | Cell Line | Assay | Key Findings | Reference |
| PBRM1 siRNA | Renal Carcinoma (769-P) | RNA-seq, Western Blot | PBRM1 depletion led to the upregulation of pro-apoptotic factors like NOXA, BMF, BID, and FAS, priming cells for apoptosis. | [10][11] |
Signaling Pathways and Experimental Workflows
To effectively validate the mechanism of action of this compound, a clear understanding of the underlying signaling pathways and a robust experimental workflow are essential.
PBRM1 Signaling Pathways
PBRM1 is implicated in several critical signaling pathways that regulate cancer cell behavior. The diagrams below illustrate two key pathways influenced by PBRM1.
PBRM1 has been shown to interact with HIF-1α mRNA and the m6A reader protein YTHDF2 to promote HIF-1α translation.[12][13][14][15] This function appears to be independent of the SWI/SNF complex's chromatin remodeling activity.
Loss of PBRM1 can lead to the activation of the NF-κB signaling pathway, resulting in the secretion of chemokines like CCL5 and CXCL10.[9][16][17][18][19] This can modulate the tumor microenvironment by recruiting immune cells.
Experimental Workflow for Validation
A rigorous workflow is crucial to validate that the observed cellular phenotype upon treatment with this compound is indeed due to the inhibition of PBRM1-BD2.
This workflow outlines the key steps to confidently link the effects of this compound to its intended target.
Experimental Protocols
Detailed protocols for key experiments are provided below to facilitate the design and execution of validation studies.
siRNA-mediated Knockdown of PBRM1 in 786-O Cells
This protocol describes a general procedure for transiently knocking down PBRM1 expression using siRNA in the 786-O renal cancer cell line.
Materials:
-
786-O cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
PBRM1-specific siRNA and non-targeting control siRNA (30-50 nM final concentration)
-
6-well plates
-
Complete growth medium (RPMI-1640 with 10% FBS)
Procedure:
-
One day before transfection, seed 10,000 - 15,000 786-O cells per well in a 6-well plate with 2 mL of complete growth medium. Cells should be 30-50% confluent at the time of transfection.
-
On the day of transfection, for each well, dilute the required amount of siRNA into Opti-MEM I to a final volume of 100 µL.
-
In a separate tube, dilute the required amount of Lipofectamine RNAiMAX into Opti-MEM I to a final volume of 100 µL and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Add the 200 µL of siRNA-lipid complexes to the well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
After incubation, harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown efficiency, or functional assays).[8][20]
Western Blot for PBRM1
This protocol outlines the steps for detecting PBRM1 protein levels by Western blot to confirm knockdown or assess changes in expression.
Materials:
-
Cell lysates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PBRM1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a defined amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PBRM1 diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[21][22][23]
Conclusion
Validating the on-target effects of a chemical probe is paramount for its use in biological research and drug discovery. This compound represents a valuable tool for dissecting the specific roles of the PBRM1-BD2 domain. By employing a multi-faceted approach that combines chemical inhibition with genetic knockdown techniques and rigorous experimental validation, researchers can confidently elucidate the mechanism of action of PBRM1-BD2 and its implications in disease. This guide provides a framework for designing and interpreting such validation studies, ultimately contributing to a deeper understanding of PBRM1 biology and the development of novel therapeutic strategies.
References
- 1. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 3. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PBRM1-BD2-IN-8 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 8. 786-O Cells Transfection Reagent (Renal Cell Carcinoma, CRL1932) | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]
- 11. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PBRM1 Cooperates with YTHDF2 to Control HIF-1α Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. auajournals.org [auajournals.org]
- 20. altogen.com [altogen.com]
- 21. origene.com [origene.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. docs.abcam.com [docs.abcam.com]
Navigating PBRM1 Deficiency: A Comparative Guide to Targeted Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Therapeutic Strategies for PBRM1-Deficient Cancers
The loss of Polybromo 1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is a frequent event in several cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it is the second most frequently mutated gene. While direct inhibitors of PBRM1 are still in early-stage development, a promising therapeutic strategy has emerged through the concept of synthetic lethality. This approach targets vulnerabilities that arise in cancer cells due to PBRM1 deficiency, leading to selective cell death while sparing healthy cells.
This guide provides a head-to-head comparison of the functional efficacy of various inhibitor classes that have demonstrated synthetic lethality with PBRM1 loss. The data presented is compiled from preclinical studies and aims to offer a clear, data-driven overview for researchers navigating this therapeutic landscape.
Comparative Efficacy of Inhibitors in PBRM1-Deficient Models
The primary therapeutic hypotheses for targeting PBRM1-deficient cancers revolve around exploiting dependencies on DNA damage repair and apoptosis regulation pathways. The following tables summarize the quantitative data from functional assays for key inhibitor classes.
PARP and ATR Inhibitors: Exploiting DNA Damage Repair Dependencies
PBRM1-deficient cells exhibit increased replication stress and reliance on specific DNA repair pathways.[1][2][3][4][5] This creates a synthetic lethal relationship with inhibitors of Poly (ADP-ribose) polymerase (PARP) and Ataxia Telangiectasia and Rad3-related (ATR) proteins.[1][2][3][4][5]
Table 1: Functional Assay Data for PARP and ATR Inhibitors in PBRM1-isogenic cell lines
| Cell Line (Cancer Type) | PBRM1 Status | Inhibitor | Assay Type | Endpoint | Result | Reference |
| HAP1 | Wild-Type | Rucaparib | Short-term survival | SF50 | >10 µM | [1] |
| HAP1 | Knockout | Rucaparib | Short-term survival | SF50 | ~1 µM | [1] |
| HAP1 | Wild-Type | Olaparib | Short-term survival | SF50 | ~10 µM | [1] |
| HAP1 | Knockout | Olaparib | Short-term survival | SF50 | ~1 µM | [1] |
| HAP1 | Wild-Type | Talazoparib | Short-term survival | SF50 | ~10 nM | [1] |
| HAP1 | Knockout | Talazoparib | Short-term survival | SF50 | ~1 nM | [1] |
| 786-O (ccRCC) | Wild-Type | Talazoparib | Colony Formation | Surviving Fraction | Higher | [1] |
| 786-O (ccRCC) | Knockout | Talazoparib | Colony Formation | Surviving Fraction | Lower | [1] |
SF50: Concentration of inhibitor required to reduce the surviving fraction of cells by 50%. Note: Specific values were extrapolated from graphical data in the source and represent an approximate 10-fold difference in sensitivity.[1]
MCL1 and CDK9 Inhibitors: Targeting Apoptosis Regulation
Recent studies have uncovered that PBRM1 loss can lead to a dependency on the anti-apoptotic protein MCL1.[6][7] Inhibiting MCL1 directly, or indirectly via CDK9 inhibition (which transcriptionally regulates MCL1), has shown significant efficacy in PBRM1-deficient models.[6][7][8]
Table 2: Functional Assay Data for MCL1 and CDK9 Inhibitors in PBRM1-mutant/deficient cell lines
| Cell Line (Cancer Type) | PBRM1 Status | Inhibitor | Assay Type | Endpoint | Result | Reference |
| OSRC-2 (ccRCC) | Mutant | PRT1419 (MCL1i) | 3D Spheroid Growth (CTG) | IC50 | <0.1 µM | [6] |
| A-704 (ccRCC) | Wild-Type | PRT1419 (MCL1i) | 3D Spheroid Growth (CTG) | IC50 | >1 µM | [6] |
| OSRC-2 (ccRCC) | Mutant | PRT1419 (MCL1i) | Caspase 3/7 Activity | Apoptosis Induction | High | [6] |
| A-704 (ccRCC) | Wild-Type | PRT1419 (MCL1i) | Caspase 3/7 Activity | Apoptosis Induction | Low | [6] |
| OSRC-2 (ccRCC) | Mutant | PRT2527 (CDK9i) | 3D Spheroid Growth (CTG) | Significant Inhibition | Yes | [6][9] |
| A-704 (ccRCC) | Wild-Type | PRT2527 (CDK9i) | 3D Spheroid Growth (CTG) | Significant Inhibition | No | [6][9] |
IC50: Half-maximal inhibitory concentration. CTG: CellTiter-Glo. Note: Specific IC50 values are estimations from published graphs. PRT1419 and PRT2527 are investigational inhibitors.[6]
DNMT Inhibitors: A Novel Synthetic Lethal Interaction
A compound screen identified that the DNA methyltransferase (DNMT) inhibitor 5-Fluoro-2'-deoxycytidine (FdCyd) selectively inhibits the growth of PBRM1-deficient tumors.[10] This effect is attributed to enhanced DNA damage and reactivation of tumor suppressor genes.[10]
Table 3: Functional Assay Data for DNMT Inhibitors in PBRM1-isogenic cell lines
| Cell Line (Cancer Type) | PBRM1 Status | Inhibitor | Assay Type | Result | Reference |
| 786-O (ccRCC) | Wild-Type | FdCyd | Colony Formation | Minimal effect | [10] |
| 786-O (ccRCC) | Knockout | FdCyd | Colony Formation | Significant inhibition | [10] |
| 786-O (ccRCC) | Knockout | FdCyd | Apoptosis & G2/M Arrest | Significantly induced | [10] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms at play and the methods used to generate these findings, the following diagrams illustrate the key signaling pathways affected by PBRM1 loss and a typical experimental workflow for assessing inhibitor sensitivity.
Caption: PBRM1 loss leads to cellular vulnerabilities targeted by specific inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PBRM1 Deficiency Confers Synthetic Lethality to DNA Repair Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. urotoday.com [urotoday.com]
- 5. PBRM1 Deficiency Confers Synthetic Lethality to DNA Repair Inhibitors in Cancer - Institut Curie [institut-curie.org]
- 6. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preludetx.com [preludetx.com]
- 9. researchgate.net [researchgate.net]
- 10. PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2'-Deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pointed Advantage: Why a BD2-Selective PBRM1 Inhibitor Outperforms Pan-Inhibition
A Comparative Guide for Drug Development Professionals
The strategic targeting of epigenetic regulators has become a cornerstone of modern therapeutic development. Within this landscape, Polybromo-1 (PBRM1), a critical subunit of the PBAF chromatin remodeling complex, presents a compelling target, particularly in oncology.[1][2] PBRM1 is the second most frequently mutated gene in clear cell renal cell carcinoma (ccRCC) and plays a complex, context-dependent role in various cancers.[3][4][5] As a unique scaffold protein containing six distinct bromodomains (BDs), PBRM1's function is intricately tied to recognizing acetylated lysine residues on histones, thereby directing the PBAF complex to specific genomic locations to regulate gene expression.[4][6]
While early efforts focused on developing pan-inhibitors that target multiple PBRM1 bromodomains, a more nuanced and potent strategy has emerged: the selective inhibition of a single bromodomain, specifically BD2. This guide provides an evidence-based comparison of BD2-selective versus pan-PBRM1 inhibitors, highlighting the significant advantages of the selective approach in achieving higher potency, reduced off-target effects, and a clearer understanding of biological function.
The Limitation of Pan-Inhibition: Off-Target Liabilities
PBRM1 belongs to family VIII of the bromodomain phylogenetic tree, which also includes the bromodomains of SMARCA2 and SMARCA4.[7] These proteins are core ATPase subunits of all SWI/SNF complexes, including PBAF.[7] Due to the high structural similarity within this family, pan-inhibitors designed to bind PBRM1 bromodomains often exhibit significant cross-reactivity with SMARCA2 and SMARCA4.[5][7] This lack of selectivity creates a major liability, as inhibiting these essential proteins can lead to broad, unintended cellular consequences and potential toxicity, complicating the interpretation of experimental results and hindering therapeutic development.
The BD2-Selective Advantage: Precision and Potency
Research has shown that not all six of PBRM1's bromodomains are equally critical for chromatin engagement. BD2 and BD4 have been identified as the primary domains responsible for binding to acetylated histones.[8][9] Targeting BD2, a key anchor point, offers a strategic approach to disrupt PBRM1 function. The development of highly selective BD2 inhibitors has demonstrated that it is possible to achieve potent PBRM1 inhibition without affecting other family VIII bromodomains.[5][10]
This selectivity provides two key advantages:
-
Reduced Off-Target Effects: By avoiding interaction with SMARCA2 and SMARCA4, BD2-selective inhibitors offer a cleaner pharmacological profile, minimizing confounding biological effects and reducing the risk of toxicity.[7]
-
Tool for Functional Dissection: Selective inhibitors allow researchers to probe the specific function of the PBRM1-BD2 domain, helping to deconvolute its role from the other five bromodomains in health and disease.
Quantitative Comparison: BD2-Selective vs. Pan-Inhibitor Performance
The following tables summarize the performance of a recently developed potent and selective PBRM1-BD2 inhibitor series compared to pan-family VIII inhibitors.[5]
Table 1: Comparative Binding Affinity and Selectivity
| Compound Type | Target | Binding Affinity (Kd, µM) | Thermal Shift (ΔTm, °C) | Selectivity Notes |
| BD2-Selective Inhibitor | PBRM1-BD2 | 0.045 | 10.5 | Highly selective for PBRM1-BD2. [5] |
| (Compound 16)[5] | PBRM1-BD5 | 0.25 | 10.2 | No detectable binding to SMARCA2/4.[5] |
| SMARCA2 | No Binding | No Shift | ||
| SMARCA4 | No Binding | No Shift | ||
| Pan-Family VIII Inhibitor | PBRM1-BD2 | 0.7 | 7.7 | Binds multiple family VIII bromodomains. [5] |
| (Compound 7)[5] | PBRM1-BD5 | 0.35 | 11.0 | Potent binding to SMARCA2/4 creates off-target liability.[5] |
| SMARCA2 | Binding Detected | 3.0 | ||
| SMARCA4 | 5.0 | 3.1 |
Table 2: Comparative Cellular Activity
| Cell Line | PBRM1 Dependence | BD2-Selective Inhibitor IC50 (µM)[5] | Pan-Family VIII Inhibitor IC50 (µM)[5] | Interpretation |
| 22Rv1 | Dependent | 1.8 | 3.6 | Selective inhibitor shows greater potency in a PBRM1-dependent cancer cell line. |
| PC3 | Independent | > 25 | > 25 | Neither inhibitor affects a PBRM1-independent cell line, confirming on-target action. |
PBRM1 Signaling and Experimental Workflows
To visualize the biological context and the process of inhibitor development, the following diagrams are provided.
Caption: PBRM1 uses its bromodomains, like BD2, to bind acetylated histones, anchoring the PBAF complex to chromatin to regulate gene expression.
Caption: PBRM1's BD4 recognizes acetylated p53, promoting p21 expression and cell cycle arrest, a function that can be disrupted by inhibitors.[11][12]
Caption: A typical workflow for developing selective inhibitors, from initial fragment screening to in vivo validation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
Protocol 1: Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an inhibitor binding to a PBRM1 bromodomain.
Methodology:
-
Protein Preparation: Express and purify the desired PBRM1 bromodomain construct (e.g., PBRM1-BD2) to >95% purity. Dialyze the protein extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Determine the final protein concentration accurately using a spectrophotometer.
-
Compound Preparation: Dissolve the inhibitor in 100% DMSO to create a concentrated stock solution. Dilute the stock into the final ITC buffer to the desired concentration (typically 10-20x the protein concentration), ensuring the final DMSO concentration is identical in both the syringe and the cell to minimize artifacts.
-
ITC Experiment Setup:
-
Load the protein solution (e.g., 20-50 µM) into the sample cell of the microcalorimeter.
-
Load the inhibitor solution (e.g., 200-500 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration: Perform a series of small, sequential injections (e.g., 2-3 µL) of the inhibitor solution into the protein-filled cell. The heat change upon binding is measured after each injection. A control titration of the inhibitor into buffer alone should be performed to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the manufacturer's analysis software to calculate the Kd, n, and ΔH.
Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)
Objective: To measure the effect of a PBRM1 inhibitor on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Culture PBRM1-dependent (e.g., 22Rv1) and PBRM1-independent (e.g., PC3) cell lines in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well, opaque-walled plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the PBRM1 inhibitor in culture media. Remove the old media from the plates and add the inhibitor-containing media to the wells. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells. Normalize the data to the vehicle control and plot the results as percent viability versus inhibitor concentration. Calculate the IC50 value using a non-linear regression curve fit.[13][14]
Conclusion
The evidence strongly supports the superiority of a BD2-selective inhibitor over a pan-PBRM1 inhibitor. By precisely targeting a key functional domain, BD2-selective agents achieve high potency while circumventing the significant off-target liabilities associated with pan-inhibition of family VIII bromodomains. This specificity not only promises a better safety profile for potential therapeutics but also provides the research community with refined chemical tools to dissect the intricate biology of the PBAF complex. For researchers and drug developers in the field of epigenetics, focusing on selective inhibition represents the most promising path forward for targeting PBRM1.
References
- 1. The tumor suppressive role of PBRM1, the bromodomain-containing subunit of the PBAF chromatin remodeling complex - Emily Dykhuizen [grantome.com]
- 2. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BROMODOMAINS IN CANCER AND INFLAMMATION – SMITH LAB [bsmith.science]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]
- 14. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pbrm1-BD2-IN-3: A Comparative Guide to a Selective PBRM1 Inhibitor and Established BET Inhibitors
In the landscape of epigenetic drug discovery, the selective targeting of bromodomains presents a promising avenue for therapeutic intervention in various diseases, particularly cancer. This guide provides a detailed comparison of Pbrm1-BD2-IN-3, a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), against the well-established pan-BET (Bromodomain and Extra-Terminal domain) inhibitors OTX015, JQ1, and I-BET762. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound emerges as a highly selective tool compound for probing the function of PBRM1, a key component of the PBAF chromatin remodeling complex. Unlike the benchmarked BET inhibitors, which target the bromodomains of BRD2, BRD3, and BRD4, this compound demonstrates a distinct selectivity profile, primarily targeting PBRM1 BD2. This specificity offers a unique opportunity to dissect the cellular roles of PBRM1, independent of broad BET family inhibition. While BET inhibitors have shown potent anti-proliferative effects in hematological malignancies, often linked to the downregulation of the MYC oncogene, this compound's activity is pronounced in PBRM1-dependent cancer cell lines, such as certain prostate cancers.
Data Presentation
Table 1: Comparative Binding Affinity and Selectivity
This table summarizes the inhibitory activity of this compound and known BET inhibitors against their respective primary targets and provides a cross-family selectivity profile.
| Compound | Primary Target | IC50 (nM) against Primary Target | Selectivity Profile (IC50 in nM or % Inhibition @ 1µM) |
| This compound (analogue) | PBRM1-BD2 | 260[1] | Highly selective for PBRM1-BD2. Displayed weak or no activity against a panel of other bromodomains including members of the BET family (BRD2/3/4).[1] |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | ~19-38 | Pan-BET inhibitor with high affinity for BRD2, BRD3, and BRD4 bromodomains. |
| JQ1 | BRD2, BRD3, BRD4 | ~50-100 | Pan-BET inhibitor that binds potently to the bromodomains of all BET family members.[2] |
| I-BET762 (GSK525762) | BRD2, BRD3, BRD4 | ~35 | Potent pan-BET inhibitor with nanomolar affinity for the bromodomains of BRD2, BRD3, and BRD4. |
Note: Data for this compound analogue (compound 16 from Shishodia et al., 2022) is used as a close representative of this compound.[1]
Table 2: Comparative Cellular Activity
This table contrasts the cellular effects of this compound and BET inhibitors in relevant cancer cell line models.
| Compound | Cell Line(s) | Key Cellular Effects |
| This compound | LNCaP (Prostate Cancer) | Selectively inhibits the growth of PBRM1-dependent prostate cancer cells.[1][3] |
| OTX015 | Various Leukemia/Lymphoma | Induces cell cycle arrest and apoptosis. Downregulates MYC expression. |
| JQ1 | Various Leukemia, Lymphoma, and Solid Tumors | Potent anti-proliferative effects, induces apoptosis, and downregulates MYC and its target genes.[2][4] |
| I-BET762 | Various Leukemia/Lymphoma | Induces cell cycle arrest and apoptosis. |
Experimental Protocols
AlphaScreen Assay for Bromodomain Inhibitor IC50 Determination
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of compounds against bromodomain-histone interactions.
-
Reagents and Materials :
-
His-tagged bromodomain protein (e.g., PBRM1-BD2, BRD4-BD1).
-
Biotinylated histone peptide corresponding to the bromodomain's binding partner.
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Test compounds (e.g., this compound, JQ1) serially diluted in DMSO.
-
384-well microplates.
-
-
Procedure :
-
Add 5 µL of diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the His-tagged bromodomain protein to each well.
-
Add 5 µL of a solution containing the biotinylated histone peptide to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of a suspension of Ni-chelate Acceptor beads to each well.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add 5 µL of a suspension of Streptavidin Donor beads to each well.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis :
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol describes a method to assess the effect of inhibitors on the viability of cancer cell lines.
-
Reagents and Materials :
-
Cancer cell lines (e.g., LNCaP, MV4-11).
-
Cell culture medium and supplements.
-
Test compounds serially diluted in DMSO.
-
96-well clear-bottom plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
-
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the viability data against the compound concentration and fitting to a dose-response curve.
-
Mandatory Visualization
Caption: Comparative signaling pathways of PBRM1 and BET inhibitors.
Caption: Workflow for comparative analysis of bromodomain inhibitors.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET Bromodomain Inhibition Blocks the Function of a Critical AR-Independent Master Regulator Network in Lethal Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PBRM1-BD2-IN-3 Efficacy: A Guide to Orthogonal Assay Strategies
For researchers, scientists, and drug development professionals investigating the role of PBRM1 in oncology and other diseases, rigorous validation of chemical probes is paramount. This guide provides a comparative overview of orthogonal assays to confirm the binding and cellular activity of PBRM1-BD2-IN-3, a potent inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1).[1]
PBRM1 is a key component of the PBAF chromatin remodeling complex and possesses six bromodomains that recognize acetylated lysine residues on histones, thereby tethering the complex to chromatin to regulate gene expression.[2][3][4] The second bromodomain, BD2, is crucial for this interaction, particularly with histone H3 acetylated at lysine 14 (H3K14Ac), and plays a significant role in cell proliferation and gene regulation.[4][5][6][7] this compound has been identified as a potent inhibitor of this interaction.[1] To ensure that the observed biological effects are a direct consequence of PBRM1-BD2 inhibition, a multi-assay approach is essential to validate inhibitor binding, selectivity, and functional consequences.
The Imperative of an Orthogonal Assay Approach
An orthogonal assay strategy employs multiple, distinct experimental methods to interrogate the same biological question. This approach is critical in drug discovery to mitigate the risk of false positives and artifacts that can arise from a single assay platform.[8] For a bromodomain inhibitor like this compound, this involves confirming direct physical binding to the target, assessing its affinity and selectivity, and demonstrating a corresponding functional effect in a cellular context.
Comparative Analysis of Orthogonal Assays
To robustly validate the interaction and activity of this compound, a combination of biophysical, biochemical, and cellular assays is recommended. Below is a comparison of suitable orthogonal methods.
| Assay Type | Assay Name | Principle | Measures | Advantages | Limitations | Typical Data Output |
| Biochemical (Proximity-Based) | AlphaScreen | Amplified Luminescent Proximity Homogeneous Assay | Disruption of PBRM1-BD2 and acetylated histone peptide interaction | High-throughput, sensitive, no-wash format | Prone to interference from colored compounds or singlet oxygen quenchers | IC50 |
| Biophysical (Calorimetric) | Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) | "Gold standard" for binding affinity, provides full thermodynamic profile | Low-throughput, requires large amounts of pure protein | Kd, n, ΔH, ΔS |
| Biophysical (Thermal Stability) | Differential Scanning Fluorimetry (DSF) | Measures changes in protein thermal stability upon ligand binding | Thermal shift (ΔTm) | High-throughput, low protein consumption | Indirect measure of binding, may not work for all proteins/ligands | ΔTm |
| Cellular (Target Engagement) | NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer | Target engagement in live cells | Measures binding in a physiological context, reversible interactions | Requires genetic modification of cells | IC50 |
| Cellular (Functional) | RT-qPCR | Reverse Transcription Quantitative PCR | Changes in downstream gene expression | Measures functional consequence of target inhibition | Indirect measure of binding, pathway complexity can be a factor | Fold change in gene expression |
| Cellular (Functional) | Cell Proliferation Assay | Measures the number of viable cells | Effect on cell growth/viability | Direct measure of phenotypic outcome | Pleiotropic effects can confound interpretation | GI50 / IC50 |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay biochemically validates the ability of this compound to disrupt the interaction between PBRM1-BD2 and an acetylated histone peptide.
Materials:
-
Recombinant His-tagged PBRM1-BD2 protein
-
Biotinylated H3K14ac peptide
-
Streptavidin-coated Donor beads
-
Nickel chelate (Ni-NTA) Acceptor beads
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add His-tagged PBRM1-BD2 protein and biotinylated H3K14ac peptide to each well.
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader at 615 nm.
-
Calculate IC50 values from the resulting dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of this compound to the PBRM1-BD2 protein, providing a complete thermodynamic profile of the interaction.
Materials:
-
High-purity recombinant PBRM1-BD2 protein
-
This compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, degassed)
-
ITC instrument
Procedure:
-
Dialyze the PBRM1-BD2 protein against the ITC buffer.
-
Dissolve this compound in the same ITC buffer.
-
Load the PBRM1-BD2 protein into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the sample cell while monitoring the heat changes.
-
Analyze the data to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Cellular Gene Expression Analysis (RT-qPCR)
This assay assesses the functional activity of this compound by measuring changes in the expression of genes known to be regulated by PBRM1. PBRM1 has been implicated in the regulation of genes involved in cell cycle and chemokine signaling pathways.[9][10]
Materials:
-
Cancer cell line with known PBRM1 expression (e.g., a renal cell carcinoma line)
-
This compound
-
Cell culture medium and reagents
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., MYC, CCND1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target and housekeeping genes.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
Visualizing Workflows and Mechanisms
To further clarify the experimental processes and the inhibitor's mechanism of action, the following diagrams are provided.
Caption: Workflow for the AlphaScreen assay to measure this compound inhibitory activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Individual Bromodomains of Polybromo-1 Contribute to Chromatin Association and Tumor Suppression in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]
Navigating the Therapeutic Landscape for PBRM1-Deficient Cancers: A Comparative Guide to Emerging In Vivo Efficacies
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of targeted cancer therapies, the role of PBRM1 (Polybromo-1) as a key player in chromatin remodeling has come under intense scrutiny. As a critical subunit of the PBAF (Polybromo-associated BRG1-associated factors) complex, PBRM1's frequent mutation in several cancers, most notably clear cell renal cell carcinoma (ccRCC), has spurred the development of novel therapeutic strategies. This guide provides a comparative overview of the preclinical in vivo efficacy of emerging therapeutics for PBRM1-deficient cancers, with a forward look towards the potential of selective inhibitors like Pbrm1-BD2-IN-3.
The Promise of Selective PBRM1 Inhibition: this compound
This compound is a potent and selective small-molecule inhibitor of the second bromodomain (BD2) of PBRM1. The bromodomains of PBRM1 are essential for anchoring the PBAF complex to acetylated histones, thereby regulating gene expression. Specifically, the BD2 domain has been identified as a critical mediator of these interactions. By selectively targeting BD2, this compound aims to disrupt the aberrant chromatin remodeling and transcriptional programs that drive cancer progression in PBRM1-dependent contexts. While in vitro studies have demonstrated the promise of selective PBRM1-BD2 inhibitors, in vivo efficacy data for this compound is not yet publicly available. The following sections, therefore, focus on the established in vivo efficacy of other therapeutic agents in PBRM1-deficient cancer models, providing a benchmark against which future data for selective PBRM1 inhibitors can be compared.
Comparative In Vivo Efficacy of Therapeutics in PBRM1-Deficient Cancer Models
The loss of PBRM1 function has been shown to induce synthetic lethality with inhibitors of several key cellular pathways, including DNA damage repair and epigenetic regulation. The table below summarizes the preclinical in vivo data for various therapeutic agents that have demonstrated efficacy in PBRM1-deficient cancer models.
| Therapeutic Agent | Drug Class | Cancer Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| Talazoparib | PARP Inhibitor | 786-O ccRCC Xenograft (PBRM1-KO) | Not Specified | Significant inhibition of tumor growth in PBRM1-KO vs. PBRM1-WT xenografts. | [1][2][3] |
| 5-Fluoro-2'-deoxycytidine (FdCyd) | DNMT Inhibitor | 786-O ccRCC Xenograft (PBRM1-/-) | Not Specified | Significant reduction in tumor growth and weight in PBRM1-/- xenografts compared to PBRM1+/+ and vehicle controls. | [4] |
| PRT1419 | MCL1 Inhibitor | OS-RC-2 ccRCC Xenograft (PBRM1-mutant) | 20 mg/kg, IV, once weekly | Potent inhibition of tumor growth. | [5] |
| Tazemetostat | EZH2 Inhibitor | Human Chordoma PDX (PBRM1-mutant) | Not Specified | 100% overall survival observed in the treated group. | [6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the PBRM1 signaling pathway and a typical in vivo efficacy workflow.
Caption: PBRM1 targets the PBAF complex to acetylated histones on chromatin via its bromodomains.
Caption: A standard workflow for assessing the in vivo efficacy of a cancer therapeutic.
Detailed Experimental Protocols
The following are generalized protocols based on the methodologies reported in the referenced studies for assessing the in vivo efficacy of cancer therapeutics in xenograft models.
1. Cell Lines and Culture:
-
Human cancer cell lines with defined PBRM1 status (e.g., 786-O ccRCC PBRM1 wild-type and CRISPR/Cas9-mediated PBRM1 knockout) are used.
-
Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Models:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice), typically 6-8 weeks old, are used to prevent graft rejection.
-
All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
3. Xenograft Implantation:
-
A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
4. Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The therapeutic agent is administered according to a specified dosing schedule (e.g., daily, weekly), route (e.g., oral gavage, intraperitoneal injection, intravenous injection), and concentration. The control group receives a vehicle solution.
5. Efficacy Assessment:
-
Tumor volumes and mouse body weights are measured at regular intervals throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study (due to tumor size limits or a predefined time point), mice are euthanized, and tumors are excised and weighed.
-
In some studies, overall survival is monitored as a primary or secondary endpoint.
-
Tumor tissues may be collected for downstream analysis, such as western blotting for pharmacodynamic markers or immunohistochemistry.
6. Statistical Analysis:
-
Statistical significance between treatment and control groups is determined using appropriate statistical tests, such as a Student's t-test or ANOVA. A p-value of <0.05 is typically considered statistically significant.
Future Directions
The synthetic lethal relationships uncovered in PBRM1-deficient cancers present a wealth of therapeutic opportunities. While PARP, DNMT, MCL1, and EZH2 inhibitors have shown considerable promise in preclinical models, the development of selective PBRM1 inhibitors like this compound holds the potential for a more direct and targeted approach. Future research should focus on conducting rigorous in vivo studies to evaluate the efficacy and safety of these novel agents, both as monotherapies and in combination with existing treatments. Such studies will be crucial in translating the exciting science of PBRM1 biology into tangible clinical benefits for patients with PBRM1-deficient cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. PBRM1 Deficiency Confers Synthetic Lethality to DNA Repair Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 5. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro Potency with Cellular Activity of PBRM1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the translation of in vitro potency to cellular activity is a critical step in the development of PBRM1 inhibitors. This guide provides a comparative analysis of key PBRM1 inhibitors, summarizing their performance with supporting experimental data and detailed protocols.
Polybromo-1 (PBRM1), a subunit of the PBAF chromatin remodeling complex, has emerged as a significant target in cancer therapy, particularly in clear cell renal cell carcinoma (ccRCC) where it is frequently mutated.[1][2] PBRM1 contains six bromodomains that recognize acetylated lysine residues on histones, playing a crucial role in regulating gene expression.[1][3] Inhibitors targeting these bromodomains aim to disrupt the chromatin remodeling function of the PBAF complex in cancer cells.[1] This guide focuses on the correlation between the in vitro potency of these inhibitors, typically measured by their half-maximal inhibitory concentration (IC50) in biochemical assays, and their activity in a cellular context, often determined by their half-maximal effective concentration (EC50) in cell-based assays.
Comparative Analysis of PBRM1 Inhibitors
The development of selective and cell-active PBRM1 inhibitors has been a key objective for researchers. A recent study detailed the discovery of nanomolar-potent inhibitors with selectivity for PBRM1 over the structurally related SMARCA2 and SMARCA4 bromodomains.[3][4] The following tables summarize the in vitro potency and cellular activity of representative PBRM1 inhibitors from this study.
| Inhibitor | Target Bromodomain | In Vitro Potency (IC50, µM) | Cellular Activity (LNCaP Cell Line IC50, µM) | Selectivity Notes |
| Compound 15 | PBRM1-BD2 | 0.2 ± 0.04 | ~10 | Did not exhibit detectable thermal stabilization or binding affinity toward SMARCA2B and SMARCA4 bromodomains.[4] |
| Compound 16 | PBRM1-BD2 | 0.26 ± 0.04 | ~9 | Did not exhibit detectable thermal stabilization or binding affinity toward SMARCA2B and SMARCA4 bromodomains.[4] |
| Compound 25 | PBRM1-BD2 | 0.22 ± 0.02 | ~15 | Showed improved selectivity within family VIII bromodomains.[4] |
| Compound 26 | PBRM1-BD2 | 0.29 ± 0.05 | >20 | Showed improved selectivity within family VIII bromodomains.[4] |
| Compound 34 | PBRM1-BD2 | 0.16 ± 0.02 | ~12 | Only bromine substitution could replace chlorine at the C-5 position of compound 16, maintaining potent inhibitory activity.[4] |
Table 1: In Vitro vs. Cellular Activity of Selective PBRM1-BD2 Inhibitors. Data sourced from Shishodia et al., J Med Chem, 2022.[4]
| Inhibitor | Binding Affinity (Kd, µM) to PBRM1-BD2 (ITC) | Thermal Shift (ΔTm, °C) for PBRM1-BD2 (DSF) |
| Compound 7 | 0.7 | 7.7 |
| Compound 8 | 6.9 | Not Reported |
Table 2: Biophysical Characterization of PBRM1 Inhibitors. Data sourced from Shishodia et al., J Med Chem, 2022.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the PBRM1 inhibitors discussed.
AlphaScreen Assay for In Vitro Potency (IC50 Determination)
This assay quantifies the ability of an inhibitor to disrupt the interaction between a PBRM1 bromodomain and an acetylated histone peptide.
-
Materials:
-
His-tagged PBRM1-BD2 protein
-
Biotinylated histone H3K14Ac peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Ni-NTA-coated Acceptor beads (PerkinElmer)
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA
-
PBRM1 inhibitors (serially diluted)
-
-
Procedure:
-
Add 5 µL of serially diluted inhibitor compounds to a 384-well plate.
-
Add 5 µL of a solution containing 0.4 µM PBRM1-BD2 protein and 0.4 µM biotinylated H3K14Ac peptide to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a suspension containing Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate using an EnVision plate reader (PerkinElmer) at an excitation of 680 nm and emission of 520-620 nm.
-
Calculate IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay for Cellular Activity (EC50 Determination)
This assay measures the effect of PBRM1 inhibitors on the proliferation of cancer cell lines.
-
Materials:
-
LNCaP (PBRM1-dependent prostate cancer cell line) or other relevant cell lines.
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
PBRM1 inhibitors (serially diluted).
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serially diluted concentrations of the PBRM1 inhibitors.
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Determine EC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway and Experimental Workflows
To better illustrate the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
PBRM1 recognizes acetylated p53 to promote p21 transcription.
References
- 1. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Consequences of PBRM1 Perturbation: A Comparative Analysis of a Selective Bromodomain Inhibitor and Complete Protein Knockout
For Immediate Release
A deep dive into the phenotypic ramifications of targeting the chromatin remodeler PBRM1 reveals distinct and overlapping consequences between selective inhibition of its second bromodomain (BD2) and complete protein ablation. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is one of the most frequently mutated genes in human cancers, particularly in clear cell renal cell carcinoma (ccRCC). Its role as a tumor suppressor has made it an attractive target for therapeutic intervention. This report contrasts the effects of a specific chemical probe, Pbrm1-BD2-IN-3, which selectively inhibits the second bromodomain of PBRM1, with the effects of a complete PBRM1 protein knockout.
Delineating the Mechanisms: Targeted Inhibition vs. Genetic Deletion
PBRM1 functions as a scaffold within the PBAF complex, utilizing its six bromodomains to recognize acetylated lysine residues on histones, thereby directing the chromatin remodeling machinery to specific genomic loci. This process is crucial for regulating gene expression, DNA repair, and cell cycle control.
PBRM1 Knockout results in the complete loss of the PBRM1 protein, leading to a dysfunctional PBAF complex. This has profound and widespread consequences on chromatin architecture and gene regulation.
This compound , in contrast, offers a more nuanced approach. It is a potent and selective inhibitor of the second bromodomain (BD2) of PBRM1, with an IC50 of 1.1 μM.[1] By specifically blocking the function of this single domain, it aims to dissect the specific contributions of BD2 to PBRM1's overall function and potentially offer a more targeted therapeutic strategy with fewer off-target effects than complete protein ablation.
Phenotypic Consequences: A Head-to-Head Comparison
While direct comparative studies utilizing this compound alongside a PBRM1 knockout are still emerging, we can infer and contrast their potential effects based on existing data for PBRM1 loss-of-function and the known roles of its bromodomains.
| Phenotypic Effect | PBRM1 Knockout | This compound (Predicted Effects) |
| Cell Proliferation | Generally increased proliferation and tumorigenesis in various cancer models, including ccRCC.[2][3][4] | Selective inhibition of PBRM1-dependent cancer cell growth has been observed, suggesting a potential to curb proliferation.[1] The effect may be more context-dependent than a full knockout. |
| Cell Cycle Regulation | Alterations in the cell cycle, often characterized by an increase in the proportion of cells in the S phase.[3][4] | The impact on the cell cycle is likely to be a key mechanism of its anti-proliferative effect, potentially through the regulation of cell cycle checkpoint genes. |
| Gene Expression | Widespread deregulation of gene expression, affecting pathways involved in cell adhesion, metabolism, and inflammation. Notably, activation of the NF-κB and p53 signaling pathways has been reported.[2][5][6] | Expected to alter the expression of a subset of PBRM1 target genes, specifically those dependent on BD2-mediated chromatin binding. This could provide a more refined modulation of gene expression compared to the global changes seen with knockout. |
| Therapeutic Sensitivity | Sensitizes cancer cells to inhibitors of PARP, ATR, MCL1, and CDK9.[7] | May also modulate sensitivity to other cancer therapies by altering the expression of key DNA repair and apoptosis-related genes. |
| Tumor Microenvironment | Can lead to a less immunogenic tumor microenvironment, potentially impacting the efficacy of immune checkpoint inhibitors. | The effect on the tumor microenvironment is an active area of investigation. By selectively altering gene expression, it may offer a way to modulate immune responses.[8] |
Experimental Corner: Protocols for Your Research
To facilitate further research in this area, we provide detailed protocols for key experiments.
Experimental Protocol: PBRM1 Knockout in Cancer Cell Lines using CRISPR/Cas9
This protocol outlines the generation of PBRM1 knockout cell lines, a crucial tool for studying the effects of complete protein loss.
1. gRNA Design and Plasmid Construction:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the PBRM1 gene using a publicly available tool (e.g., CHOPCHOP).
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138).
2. Transfection:
-
Seed target cells (e.g., 786-O, A498) in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the Cas9-gRNA plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
3. Single-Cell Cloning:
-
48 hours post-transfection, sort GFP-positive cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS).
-
Alternatively, perform limiting dilution to isolate single cells.
4. Knockout Validation:
-
Expand the single-cell clones.
-
Extract genomic DNA and perform PCR amplification of the targeted region.
-
Sequence the PCR products (Sanger sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Confirm the absence of PBRM1 protein expression by Western blot analysis.[7]
Experimental Protocol: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds like this compound.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only (DMSO) controls.
3. Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[9]
5. Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[9][10]
Experimental Protocol: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive technique to quantify the expression levels of specific genes affected by PBRM1 knockout or inhibition.
1. RNA Extraction:
-
Treat cells with this compound or use PBRM1 knockout and corresponding control cells.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
3. qRT-PCR Reaction:
-
Prepare the reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific forward and reverse primers for your target genes (e.g., ALDH1A1, p21) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qRT-PCR using a real-time PCR system.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[11]
Visualizing the Molecular Landscape
To better understand the distinct and overlapping mechanisms of PBRM1 knockout and BD2 inhibition, the following diagrams illustrate the experimental workflow and the affected signaling pathways.
Caption: Experimental workflow for comparing PBRM1 knockout and BD2 inhibition.
Caption: Signaling pathways affected by PBRM1 perturbation.
Conclusion and Future Directions
The comparison between PBRM1 knockout and selective BD2 inhibition highlights the potential for more targeted therapeutic strategies. While complete loss of PBRM1 has profound effects on cancer cell biology, a selective inhibitor like this compound may offer a more refined approach, potentially minimizing off-target effects while still achieving a therapeutic benefit. Further direct comparative studies are crucial to fully elucidate the phenotypic differences and to guide the development of novel cancer therapies targeting the PBRM1 pathway. This guide provides the foundational information and experimental framework to drive such investigations forward.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]
- 4. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 7. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]
- 8. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. PBRM1 loss in kidney cancer unbalances the proximal tubule master transcription factor hub to repress proximal tubule differentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Combination of PBRM1 Inhibition with Immunotherapy: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The targeting of Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is emerging as a promising strategy in oncology. The small molecule PBRM1-BD2-IN-3 is a potent and selective inhibitor of the second bromodomain of PBRM1, a critical mediator of its chromatin binding function. While direct preclinical data on the combination of this compound with immunotherapy is not yet available, a substantial body of research on PBRM1 loss-of-function models provides crucial insights into the potential of this therapeutic approach. This guide objectively compares the conflicting preclinical evidence regarding the interplay between PBRM1 status and the efficacy of immune checkpoint inhibitors (ICIs), providing a framework for future investigations with specific inhibitors like this compound.
PBRM1 and the Immune Microenvironment: A Complex Relationship
PBRM1 plays a multifaceted role in modulating the tumor microenvironment (TME), with its loss or inhibition leading to divergent effects on anti-tumor immunity. Preclinical and clinical data have presented a conflicting picture, suggesting that the impact of PBRM1 status on immunotherapy response may be context-dependent, varying with tumor type and other molecular factors.
Table 1: Comparison of Preclinical Findings on PBRM1 Status and Immunotherapy Response
| Finding | Model System | Key Observations | Proposed Mechanism | Reference |
| PBRM1 Loss/Mutation Enhances Immunotherapy Response | Pan-cancer analysis of clinical data | PBRM1 mutations were associated with improved progression-free survival, objective response rate, and disease control rate in patients treated with ICIs. | PBRM1 mutation is linked to increased expression of immunostimulatory genes, including those involved in hypoxia response and JAK-STAT signaling.[1] | [1][2][3] |
| PBRM1 Loss/Mutation Leads to Immunotherapy Resistance | Murine preclinical models (Renca subcutaneous tumors) and analysis of patient cohorts | PBRM1/Pbrm1 deficiency was associated with a less immunogenic TME, upregulated angiogenesis, and resistance to immune checkpoint blockade. | PBRM1 loss reduces the binding of BRG1 to the IFNγ receptor 2 (Ifngr2) promoter, leading to decreased STAT1 phosphorylation and subsequent reduced expression of IFNγ target genes.[4][5][6] | [4][5][6][7][8] |
| High PBRM1 Expression Correlates with Better Immunotherapy Efficacy | ccRCC mouse model | Tumors with high PBRM1 expression showed better suppression and response to anti-PD-1 immunotherapy compared to tumors with low PBRM1 expression. | High PBRM1 expression correlates with increased CD4+ T cell infiltration in the tumor microenvironment.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of experimental protocols from key studies investigating the interplay between PBRM1 and immunotherapy.
Protocol 1: In Vivo Murine Model of ccRCC with Anti-PD-1 Immunotherapy
-
Cell Line: Murine renal cell carcinoma (Renca) cells.
-
Animal Model: BALB/c mice.
-
Procedure:
-
Renca cells were subcutaneously injected into the flanks of mice.
-
Tumor growth was monitored.
-
Once tumors reached a specified size, mice were randomized into treatment and control groups.
-
The treatment group received intraperitoneal injections of an anti-PD-1 antibody.
-
The control group received a corresponding isotype control antibody.
-
Tumor volume was measured regularly to assess treatment efficacy.
-
At the end of the study, tumors were harvested for immunohistochemical analysis of immune cell infiltration (e.g., CD4+ T cells).[9]
-
-
Reference: [9]
Protocol 2: Analysis of PBRM1 Loss and Immune Response in a Syngeneic Mouse Model
-
Cell Line: Murine renal cell carcinoma (Renca) cells with CRISPR-Cas9 mediated knockout of Pbrm1.
-
Animal Model: Syngeneic mice.
-
Procedure:
-
Wild-type and Pbrm1-deficient Renca cells were implanted subcutaneously into mice.
-
Tumor-bearing mice were treated with anti-PD-1 or isotype control antibodies.
-
Tumor growth was monitored to evaluate response to immunotherapy.
-
Tumor tissue was analyzed by flow cytometry and RNA sequencing to characterize the immune microenvironment and gene expression profiles.
-
Chromatin immunoprecipitation (ChIP) was used to assess the binding of BRG1 to target gene promoters.[4][5][6]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the relationship between PBRM1 and the immune response.
Caption: Proposed mechanism of PBRM1 in modulating immunotherapy response.
Caption: A typical experimental workflow for preclinical evaluation.
Conclusion and Future Directions
The preclinical data on the role of PBRM1 in the response to immunotherapy are complex and, at times, contradictory. This suggests that the impact of PBRM1 inhibition is likely to be highly dependent on the specific tumor context. The development of selective inhibitors like this compound provides a critical tool to dissect the precise pharmacological effects of PBRM1 inhibition on the tumor microenvironment, moving beyond genetic loss-of-function models.
Future preclinical studies combining this compound with immune checkpoint inhibitors are essential. These studies should be conducted in a variety of syngeneic tumor models to assess a broad range of tumor-immune phenotypes. A deep analysis of the tumor microenvironment, including the infiltration and activation status of various immune cell subsets, cytokine profiles, and the expression of immune-related genes, will be crucial to elucidate the mechanisms by which PBRM1 inhibition modulates anti-tumor immunity. Such studies will be instrumental in identifying the patient populations most likely to benefit from this combination therapy and in guiding the design of future clinical trials.
References
- 1. PBRM1 mutation and preliminary response to immune checkpoint blockade treatment in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBRM1 mutation as a predictive biomarker for immunotherapy in multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBRM1 mutation as a predictive biomarker for immunotherapy in multiple cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PBRM1 loss defines a nonimmunogenic tumor phenotype associated with checkpoint inhibitor resistance in renal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. suny-mar.primo.exlibrisgroup.com [suny-mar.primo.exlibrisgroup.com]
- 7. Comprehensive analyses of PBRM1 in multiple cancer types and its association with clinical response to immunotherapy and immune infiltrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analyses of PBRM1 in multiple cancer types and its association with clinical response to immunotherapy and immune infiltrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma [frontiersin.org]
Navigating the Therapeutic Landscape of PBRM1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Polybromo 1 (PBRM1) protein, a key component of the PBAF chromatin remodeling complex, has emerged as a significant target in oncology, particularly in clear cell renal cell carcinoma (ccRCC) where it is frequently mutated.[1] The development of inhibitors targeting PBRM1's bromodomains offers a promising therapeutic strategy. This guide provides a comparative analysis of different PBRM1 inhibitors based on available preclinical data, focusing on their therapeutic window, which is a critical determinant of a drug's clinical potential.
Unveiling the Mechanism: The PBRM1 Signaling Axis
PBRM1 is a crucial subunit of the SWI/SNF chromatin remodeling complex, which plays a pivotal role in regulating gene expression by altering chromatin structure.[1] The mechanism of action for PBRM1 inhibitors typically involves binding to the bromodomains of the PBRM1 protein, preventing its interaction with acetylated histones and thereby disrupting the chromatin remodeling process. This can impact various cellular pathways critical for cancer cell survival and proliferation.
Below is a diagram illustrating the central role of PBRM1 in the PBAF complex and its influence on downstream signaling pathways implicated in cancer.
Comparative Analysis of PBRM1 Inhibitors
Direct head-to-head comparisons of the therapeutic windows of different PBRM1 inhibitors are limited in publicly available literature. However, we can collate and compare data from individual studies on prominent examples. The following tables summarize the available quantitative data for two notable PBRM1 inhibitors: PFI-3, a pan-family VIII bromodomain inhibitor, and PB16, a more selective PBRM1 inhibitor.
Table 1: In Vitro Efficacy of PBRM1 Inhibitors
| Inhibitor | Target(s) | Assay Type | Cell Line | IC50 / Kd | Citation |
| PFI-3 | SMARCA2, SMARCA4, PBRM1(5) | Biochemical | - | Kd: ~189 nM (SMARCA2), ~220 nM (SMARCA4), ~88 nM (PBRM1 BD5) | [2] |
| PB16 | PBRM1-BD2 | Isothermal Titration Calorimetry (ITC) | - | Kd: 1.5 µM | [3] |
| PB16 | PBRM1-BD2 | AlphaScreen | - | IC50: sub-micromolar | [3] |
| Compound 26 | PBRM1 (unselective) | Cell Viability | LNCaP, PC3 | IC50: ~2 µM | [4] |
Table 2: In Vivo Data for Compounds Targeting PBRM1 or PBRM1-Deficient Cancers
| Compound | Target | Animal Model | Dosing | Efficacy Outcome | Toxicity Outcome | Citation |
| Talazoparib | PARP (in PBRM1-deficient context) | ccRCC xenograft (786-O PBRM1-KO) | Not specified | Selective inhibition of PBRM1-deficient tumor growth | Not specified | [5] |
| PRT1419 | MCL1 (in PBRM1-deficient context) | Not specified | Not specified | Potent inhibition of tumor growth and induction of apoptosis in PBRM1-mutant models | Not specified | [6] |
| PFI-3 | SWI/SNF Bromodomains | - | - | Sensitizes cancer cells to DNA damage | Little toxicity as a single agent | [7] |
Note: The therapeutic window is determined by the balance between efficacy and toxicity. A wider therapeutic window indicates a greater separation between the doses required for a therapeutic effect and those causing toxicity, suggesting a safer drug candidate. The lack of comprehensive and comparative in vivo toxicity data (e.g., Maximum Tolerated Dose - MTD) for specific PBRM1 inhibitors currently limits a definitive comparison of their therapeutic windows.
Experimental Protocols: A Framework for Evaluation
Standardized experimental protocols are crucial for the objective comparison of different inhibitors. Below are detailed methodologies for key experiments used to evaluate the therapeutic window of PBRM1 inhibitors.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[8][9][10][11]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Cell culture medium
-
PBRM1 inhibitors (and vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 104–105 cells/well in 100 µL of culture medium.[9]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the PBRM1 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT stock solution to each well.[9]
-
Incubation with MTT: Incubate at 37°C for 4 hours.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a PBRM1 inhibitor in a living organism.[12][13]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line capable of forming tumors in mice
-
PBRM1 inhibitor (formulated for in vivo administration)
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of each mouse.[12]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the PBRM1 inhibitor and vehicle control to the respective groups according to the determined dosing schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Determination of Maximum Tolerated Dose (MTD)
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.
Protocol:
-
Dose Escalation: Administer escalating doses of the PBRM1 inhibitor to small groups of mice.
-
Toxicity Monitoring: Closely monitor the animals for signs of toxicity, including weight loss (typically a loss of >15-20% is considered significant), changes in behavior, and other adverse effects.
-
MTD Definition: The MTD is defined as the highest dose at which no severe toxicity is observed.
Visualizing the Path Forward: Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating and comparing PBRM1 inhibitors.
Conclusion
The development of PBRM1 inhibitors represents a targeted approach with significant potential in oncology. While the current publicly available data provides a foundational understanding of their efficacy, a comprehensive comparison of their therapeutic windows is hampered by the lack of direct comparative in vivo studies. The experimental frameworks and data presented in this guide offer a starting point for researchers to design and interpret studies aimed at rigorously evaluating and comparing novel PBRM1 inhibitors. Future research focusing on head-to-head preclinical trials will be crucial in identifying the most promising candidates for clinical development.
References
- 1. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]
- 7. The Bromodomain Inhibitor PFI-3 Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KE [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
Safety Operating Guide
Navigating the Disposal of Pbrm1-BD2-IN-3: A Step-by-Step Guide for Laboratory Personnel
Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical compounds. For researchers, scientists, and drug development professionals working with Pbrm1-BD2-IN-3, a potent bromodomain inhibitor, adherence to proper disposal protocols is a critical aspect of the experimental workflow. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, the compound should be treated as hazardous chemical waste. General best practices and regulatory requirements for laboratory chemical waste dictate a structured approach to its disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Core Disposal Procedure
The primary route for the disposal of this compound, like most laboratory chemicals, is through your institution's Environmental Health and Safety (EHS) or Hazardous Waste Program.[1][2] It is crucial to never dispose of chemical waste down the drain or in regular trash.[1][2]
Step 1: Waste Identification and Segregation
Properly identify and segregate the waste. This compound waste should be collected in a dedicated, properly labeled hazardous waste container.[1][3] Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines. Segregate waste by compatibility to prevent dangerous reactions.[1]
Step 2: Container Management
Use a container that is compatible with the chemical. Plastic bottles are often preferred over glass to minimize the risk of breakage.[1] The container must be in good condition, with a secure, leak-proof cap.
Step 3: Labeling
The waste container must be clearly labeled with a hazardous waste tag.[1] The label should include:
-
The full chemical name: "this compound" (avoid abbreviations).[1]
-
The concentration and quantity of the waste.
-
The words "Hazardous Waste".[1]
-
Appropriate hazard pictograms.
-
The date of waste generation.[1]
-
The laboratory or room number of origin.
-
The name and contact information of the Principal Investigator.[1]
Step 4: Waste Accumulation and Storage
Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
Step 5: Arranging for Pickup
Once the container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the EHS or Hazardous Waste Management team. This typically involves submitting a chemical waste collection form.[1][2]
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated waste.
-
Sharps: Chemically contaminated sharps (needles, blades) must be collected in a designated, puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.
-
Solid Waste: Contaminated solid waste like gloves, bench paper, and vials should be collected in a separate, clearly labeled hazardous waste container.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2] After rinsing, deface the original label and dispose of the container as regular trash, if permitted by your institution.[2]
Emergency Procedures
In the event of a spill, immediately alert others in the area and evacuate if necessary. Follow your laboratory's specific spill response procedures. For small spills, if you are trained and have the appropriate spill kit, you may clean it up. For large or unknown spills, contact your institution's EHS for assistance.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.
References
Personal protective equipment for handling Pbrm1-BD2-IN-3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds like Pbrm1-BD2-IN-3. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent exposure and ensure personal safety. The following table summarizes the required PPE, drawing parallels from safety data sheets of structurally similar compounds.
| PPE Category | Item | Specifications and Importance |
| Eye Protection | Safety Goggles or Glasses | Must be worn at all times to protect against splashes. |
| Face Shield | Recommended when there is a significant risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect for tears or degradation before each use and replace immediately upon contamination. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against minor spills. |
| Chemical-resistant Apron or Suit | Recommended when handling larger quantities or during procedures with a high risk of splashing. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. |
| Respirator | If a fume hood is not available or if there is a risk of aerosolization outside of a contained system, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | |
| Foot Protection | Closed-toe Shoes | Required to protect feet from spills. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety and experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage as a powder is at -20°C for up to 3 years.[1] In solvent, it should be stored at -80°C for up to 6 months.[1]
Preparation of Stock Solutions
Caution: The following protocol is based on information for structurally similar compounds and should be adapted as necessary. Always start with small quantities to establish solubility and stability in your specific experimental conditions.
-
Environment: Perform all steps within a certified chemical fume hood.
-
Reconstitution: To prepare a stock solution, dissolve the solid this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For related compounds, a concentration of 10 mM in DMSO is often used.[2]
-
Sonication: If the compound does not readily dissolve, gentle warming and/or sonication in an ultrasonic bath can be used to aid dissolution.
-
Aliquoting and Storage: Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
The following diagram outlines the general workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Categorization: All materials contaminated with this compound, including unused solutions, contaminated PPE (gloves, pipette tips, etc.), and empty containers, should be treated as hazardous chemical waste.
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, plasticware) in a separate, clearly labeled hazardous waste bag or container.
-
-
Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures. Do not pour chemical waste down the drain or dispose of it in the regular trash.
The logical relationship for the disposal of this compound waste is illustrated in the diagram below.
Caption: Logical flow for the safe disposal of this compound waste.
By adhering to these safety and handling protocols, researchers can minimize risks and create a secure environment for groundbreaking scientific discovery. Always consult your institution's specific safety guidelines and the most up-to-date safety data sheets for the chemicals you are working with.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
